molecular formula C8H8Cl2 B189654 1,2-Bis(chloromethyl)benzene CAS No. 612-12-4

1,2-Bis(chloromethyl)benzene

Cat. No.: B189654
CAS No.: 612-12-4
M. Wt: 175.05 g/mol
InChI Key: FMGGHNGKHRCJLL-UHFFFAOYSA-N
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Description

α ,α ′ -Dichloro-o-xylene reacts with elemental tellurium and NaI in 2-methoxyethanol to form 1,1-diiodo-3,4-benzo-1-telluracyclopentane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052284
Record name 1,2-Bis(chloromethyl)benzene
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-12-4
Record name α,α′-Dichloro-o-xylene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-Bis(chloromethyl)benzene
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Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-Bis(chloromethyl)benzene
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Record name 1,2-bis(chloromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloromethyl)benzene (CAS 612-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety considerations, and applications of 1,2-Bis(chloromethyl)benzene, a versatile reagent in organic synthesis.

Chemical and Physical Properties

This compound, also known as α,α'-dichloro-o-xylene, is a white to light beige crystalline powder.[1] It is insoluble in water but soluble in organic solvents such as methanol.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 612-12-4[3]
Molecular Formula C₈H₈Cl₂[3]
Molecular Weight 175.06 g/mol [3][4]
Appearance White to light yellow/beige crystals or crystalline powder[1][2]
Melting Point 51-57 °C[2][4]
Boiling Point 239-241 °C[2][4]
Density Approximately 1.25 g/cm³[5]
Flash Point 107 °C[4]
Solubility Insoluble in water; soluble in methanol[1][2][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.[3][7]

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsSource(s)
¹H NMR Spectral data available for proton nuclear magnetic resonance.[3][7]
¹³C NMR Spectral data available for carbon-13 nuclear magnetic resonance.[8]
Mass Spectrometry (MS) Electron ionization mass spectrum is available for analysis.[3][9]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra have been recorded.[3]
Raman Spectroscopy Raman spectral data is available.[3]

Reactivity and Stability

This compound is stable under normal storage conditions in a cool, dry, and well-ventilated area away from heat and open flames.[5][6] It is incompatible with strong oxidizing agents, bases, amines, alcohols, and moisture.[4][6][10] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[6][10]

Applications in Synthesis

This compound is a valuable building block in organic synthesis.[11] Its primary applications include:

  • Cross-linking Agent: It is utilized in polymer chemistry to cross-link polymer chains, thereby enhancing the mechanical properties of materials like resins and ion-exchange materials.[1][11]

  • Intermediate in Organic Synthesis: The reactive chloromethyl groups make it a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][11] It undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups.[11]

  • Solid-Phase Peptide Synthesis: It has been used in the solid-phase synthesis of large combinatorial peptide libraries.[1][2]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[5]

Table 3: GHS Hazard Information

Hazard StatementClassificationSource(s)
H302: Harmful if swallowedAcute toxicity, oral (Warning)[3]
H314: Causes severe skin burns and eye damageSkin corrosion/irritation (Danger)[3][12]
H330: Fatal if inhaledAcute toxicity, inhalation (Danger)[3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[3][12]
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Warning)[3]
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Warning)[3]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4]

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4]

  • Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols are typically developed and validated in-house by research laboratories. The following provides a general methodology for common analytical techniques used to characterize this compound.

General Workflow for Spectroscopic Characterization:

G General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃) for NMR Sample->Dissolve Prepare Prepare sample for IR (e.g., KBr pellet or ATR) Sample->Prepare MS Mass Spectrometry (MS) Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR Infrared (IR) Spectroscopy Prepare->IR Process Process raw spectral data NMR->Process IR->Process MS->Process Interpret Interpret spectra to confirm structure and purity Process->Interpret Compare Compare with literature data Interpret->Compare G Synthesis of this compound reagents Formaldehyde (CH₂O) Hydrogen Chloride (HCl) product This compound reagents->product catalyst Lewis Acid Catalyst (e.g., ZnCl₂) catalyst->product start o-Xylene start->product Chloromethylation

References

α,α'-dichloro-o-xylene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α,α'-dichloro-o-xylene, a versatile chemical intermediate. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, it outlines a representative synthetic protocol and discusses its potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and IUPAC Name

α,α'-Dichloro-o-xylene, a di-substituted aromatic compound, possesses a benzene ring with two chloromethyl groups attached to adjacent carbon atoms (positions 1 and 2).

The IUPAC name for this compound is 1,2-bis(chloromethyl)benzene .[1][2][3] Its chemical formula is C₈H₈Cl₂.[3][4]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical characteristics and toxicological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈Cl₂[3][4]
Molecular Weight 175.06 g/mol [4]
CAS Number 612-12-4[5][6]
Appearance White to light yellow crystalline powder[4]
Melting Point 51-55 °C[4]
Boiling Point 239-241 °C[4]
Solubility Soluble in methanol, limited water solubility (undergoes hydrolysis)[4]

Table 2: Spectral Data References for this compound

Spectral DataReference
¹H NMR [1]
Mass Spectrometry (MS) [2]
Infrared (IR) Spectroscopy [5]

Table 3: Toxicological Data for this compound

EndpointValueSpeciesRouteReference
LD₅₀320 mg/kgMouseIntravenous[7]
Hazard Classification Harmful if swallowed, causes severe skin burns and eye damage, potential mutagen.[4]

Experimental Protocols

Representative Synthesis of this compound via Photochlorination

This protocol is a representative method for the synthesis of this compound, adapted from general procedures for the side-chain chlorination of alkylbenzenes.

Materials:

  • o-xylene

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV light source (e.g., mercury lamp)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

  • In a suitable reaction vessel, dissolve o-xylene in an inert solvent.

  • Initiate stirring and begin to bubble chlorine gas through the solution.

  • Concurrently, irradiate the reaction mixture with a UV light source to initiate the free-radical chain reaction.

  • Monitor the reaction progress by gas chromatography (GC) to follow the conversion of o-xylene and the formation of mono- and di-chlorinated products.

  • Upon completion of the reaction, cease the chlorine gas flow and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.

  • The crude product can be purified by recrystallization or distillation under reduced pressure.

Potential Biological Interactions and Signaling Pathways

As an alkylating agent, this compound has the potential to react with nucleophilic biomolecules, including DNA, which can lead to mutagenic effects.[4] While specific signaling pathways for this compound are not extensively documented, its reactivity suggests it could induce cellular stress responses. A logical workflow illustrating a potential cellular response to a reactive aromatic compound is depicted below.

cellular_response cluster_exposure Cellular Exposure cluster_stress Cellular Stress Induction cluster_pathways Signaling Pathway Activation cluster_response Cellular Response Reactive_Aromatic α,α'-Dichloro-o-xylene (Reactive Alkylating Agent) Cellular_Damage Interaction with Biomolecules (DNA, Proteins) Reactive_Aromatic->Cellular_Damage Alkylation Oxidative_Stress Generation of Reactive Oxygen Species (ROS) Cellular_Damage->Oxidative_Stress MAPK MAPK Pathway Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB STAT3 STAT3 Pathway Oxidative_Stress->STAT3 Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest

Potential cellular response to a reactive aromatic compound.

References

An In-depth Technical Guide to 1,2-Bis(chloromethyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene. This reactive intermediate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.

Physical and Chemical Properties

This compound is a halogenated organic compound.[1] Its appearance can vary from a colorless to pale yellow liquid to a white or light beige crystalline powder, depending on its purity and the ambient temperature.[1][2][3][4] It possesses a mild, aromatic, or sometimes described as strong, pungent odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈Cl₂[1][5][6]
Molecular Weight 175.06 g/mol [5][6][7]
CAS Number 612-12-4[1][4][6]
Appearance Colorless to pale yellow liquid or white to light beige crystalline powder[1][2][3][4]
Melting Point 51-55 °C[3][4][8] (as solid); -18 °C[2] (as liquid)[2][3][4][8]
Boiling Point 239-241 °C[3][4][8][3][4][8]
Density 1.08 - 1.393 g/cm³[2][5][6]
Solubility in Water Insoluble; undergoes hydrolysis[2][3][5][6]
Solubility in Organic Solvents Soluble in methanol, ethanol, ether, ethyl acetate, and acetone[2][3][5][9]
Vapor Pressure 0.53 Pa at 20 °C[6]
Flash Point 107 °C / 224.6 °F[8]
Refractive Index ~1.5544 (estimate)[10]

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the two chloromethyl functional groups attached to the benzene ring.[1] These groups are susceptible to nucleophilic substitution reactions, making the compound an effective alkylating agent and a versatile precursor for more complex molecules.[1][11]

  • Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of diverse functional groups.[11][12] This reactivity is central to its application in building molecular frameworks for pharmaceuticals and other specialty chemicals.[1][11]

  • Hydrolysis: The compound is insoluble in water and can undergo hydrolysis, where water molecules displace the chloride ions to form hydroxymethyl derivatives.[3]

  • Stability: It is stable under normal storage conditions in a tightly sealed container, away from incompatible substances like bases, strong oxidizing agents, alcohols, amines, and metals.[1][8] It should be stored in a cool, dry, well-ventilated area.[1][2]

Experimental Protocols & Synthesis

The most prevalent method for the synthesis of this compound is the chloromethylation of o-xylene.[1][3]

Experimental Protocol: Chloromethylation of o-Xylene

This protocol describes a general method for the synthesis of this compound.

  • Reactants and Catalyst: The primary starting material is o-xylene. The reaction typically employs formaldehyde (or a formaldehyde equivalent like paraformaldehyde or chloromethyl methyl ether) and hydrogen chloride.[1] A Lewis acid, such as zinc chloride or aluminum chloride, is often used as a catalyst to facilitate the electrophilic substitution on the aromatic ring.[1]

  • Reaction Conditions: The reactants are combined in a suitable reaction vessel. The temperature and reaction time are carefully controlled to maximize the yield of the desired bis(chloromethyl) derivative while minimizing the formation of side products.[1]

  • Mechanism: The Lewis acid activates the formaldehyde and hydrogen chloride, generating a chloromethyl electrophile. This electrophile then attacks the electron-rich o-xylene ring in a two-step electrophilic aromatic substitution reaction to yield the final product.

  • Work-up and Purification: Following the reaction, the mixture is typically quenched, and the organic product is separated from the aqueous layer. Purification is then carried out, often through distillation or recrystallization, to obtain this compound of high purity.

G Synthesis of this compound o_xylene o-Xylene intermediate Electrophilic Chloromethylation o_xylene->intermediate reagents Formaldehyde (HCHO) Hydrogen Chloride (HCl) reagents->intermediate catalyst Lewis Acid Catalyst (e.g., ZnCl₂) catalyst->intermediate product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound via chloromethylation.

Applications in Research and Drug Development

This compound serves as a critical intermediate in various fields, particularly in the pharmaceutical and polymer industries.[1]

  • Pharmaceutical and Agrochemical Synthesis: Its ability to undergo nucleophilic substitution makes it a key building block for constructing complex organic molecules that form the basis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The reactive chloromethyl groups allow for the strategic connection of different molecular fragments.[11]

  • Polymer Chemistry: The compound is utilized as a cross-linking agent in the production of polymers and plastics.[1] It can form covalent bonds between polymer chains, which enhances the mechanical properties, strength, and stability of the resulting material.[1]

  • Solid-Phase Synthesis: It has been used in the solid-phase synthesis of large combinatorial libraries of peptides, which is a valuable technique in drug discovery for identifying new lead compounds.[3][4]

G Application in Nucleophilic Substitution Reactions start This compound reaction Nucleophilic Substitution (S_N) start->reaction nucleophile Nucleophile (Nu:) nucleophile->reaction product Substituted Product reaction->product Forms new C-Nu bonds byproduct Chloride ions (2Cl⁻) reaction->byproduct

Caption: General workflow of this compound in synthesis.

Spectral Data

  • ¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm its structure.[13]

  • IR Spectroscopy: Infrared spectra show characteristic absorption peaks that correspond to the functional groups present in the molecule.[14]

  • Mass Spectrometry: Mass spectrometry data provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

  • Hazards: It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact.[3][7] It may also cause respiratory irritation.[1][7] The compound is considered a mutagen, and upon decomposition, it can emit toxic fumes of hydrogen chloride gas.[4][6]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical safety goggles, protective gloves, and protective clothing, is essential.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6][8]

  • Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][6] Disposal must be in accordance with local, state, and federal regulations.[8]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

1,2-Bis(chloromethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,2-bis(chloromethyl)benzene reveals its fundamental chemical properties, which are crucial for its application in research and development. This technical guide provides a concise overview of its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Core Molecular Data of this compound

This compound, also known as α,α'-dichloro-o-xylene, is an aromatic organochlorine compound. Its chemical identity is defined by its molecular formula and weight, which are foundational for any quantitative experimental work.

The molecular formula of this compound is C8H8Cl2.[1][2][3] This indicates that each molecule is composed of eight carbon atoms, eight hydrogen atoms, and two chlorine atoms. The molecular weight of this compound is approximately 175.06 g/mol .[3][4][5] Minor variations in this value may be noted across different sources, such as 175.05 g/mol or 175.055 g/mol , which can be attributed to differences in the atomic weights used for calculation.[1][2]

For clarity and quick reference, these core quantitative data points are summarized in the table below.

PropertyValue
Molecular Formula C8H8Cl2[1][2][3]
Molecular Weight 175.06 g/mol [3][4][5]
Alternate Names α,α'-Dichloro-o-xylene, o-Xylylene dichloride[1][2]
CAS Number 612-12-4[1][2]

Structural Representation

To visualize the connectivity of the constituent parts of this compound, a simplified diagram is provided below. This illustrates the central benzene ring and the two chloromethyl groups attached to adjacent carbon atoms.

cluster_benzene Benzene Ring (C6H4) C1 C1 CH2Cl_1 Chloromethyl Group (-CH2Cl) C1->CH2Cl_1 C2 C2 CH2Cl_2 Chloromethyl Group (-CH2Cl) C2->CH2Cl_2

Abstract connectivity of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-bis(chloromethyl)benzene, a reactive aromatic organic compound. Understanding these properties is critical for its safe handling, storage, and application in chemical synthesis and pharmaceutical research.

Core Properties of this compound

This compound, also known as α,α'-dichloro-o-xylene, is a white to light beige crystalline powder or a colorless to pale yellow liquid at room temperature.[1][2] It possesses a molecular formula of C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[1] The presence of two reactive chloromethyl groups on the benzene ring dictates its chemical behavior, making it a versatile but hazardous chemical.

Solubility Profile

The solubility of this compound is characterized by its hydrophobicity and affinity for organic solvents. The nonpolar aromatic ring and the polar chloromethyl groups contribute to its solubility characteristics.[3]

Qualitative and Quantitative Solubility Data

SolventSolubilityNotes
WaterInsoluble/Very LowThe compound is hydrophobic and undergoes hydrolysis in aqueous media.[1][3]
MethanolSoluble[1][4]
EthanolSoluble[5]
AcetoneSoluble[3][5]
EtherSoluble[5]
Ethyl AcetateSoluble[3]
BenzeneSoluble[5]
TolueneSoluble[5]

Stability and Reactivity

This compound is stable under normal, anhydrous storage conditions but is reactive under specific circumstances.[5] Its stability is a key consideration for its use as a reagent and for the long-term storage of materials synthesized from it.

Summary of Stability Characteristics

ConditionStabilityDetails and Potential Products
Normal Storage Stable for up to one year when stored in a cool, dry, well-ventilated area in a tightly sealed, light and moisture-resistant container.[2][6]Avoids hydrolysis and degradation.
Moisture/Water UnstableUndergoes hydrolysis, where water molecules displace the chloride ions to form hydroxymethyl derivatives.[1] This can further lead to the formation of polymers.
Heat Decomposes upon heatingWhen heated to decomposition, it emits toxic chlorine-containing fumes.[7]
Strong Oxidizing Agents ReactiveCan react vigorously.[5]
pH SensitiveHydrolysis is expected to be accelerated under both acidic and basic conditions.
Light Potentially sensitiveStorage in light-resistant containers is recommended.[6]

Experimental Protocols

1. Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)

This protocol outlines a standard method for determining the water solubility of compounds with low solubility.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the phases to separate. Centrifuge or filter the solution to remove undissolved particles.

  • Quantification: Analyze the concentration of this compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The water solubility is reported as the average of at least three replicate determinations.

2. Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: The resulting TGA curve provides information on the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Visualizations

Reaction Pathway: Alkylation of a Nucleophile

This compound is a potent alkylating agent due to the two reactive chloromethyl groups. This reactivity is fundamental to its application in organic synthesis.

G Alkylation Reaction of this compound A This compound C Mono-alkylated Product A->C + Nu-H B Nucleophile (Nu-H) B->C D Di-alkylated Product C->D + Nu-H E HCl C->E - HCl D->E - HCl

Caption: A diagram illustrating the stepwise alkylation of a nucleophile by this compound.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound.

G Workflow for Aqueous Solubility Determination A Add excess this compound to water B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate phases (Centrifugation/Filtration) B->C D Analyze aqueous phase (HPLC or GC-MS) C->D E Calculate solubility D->E

Caption: A simplified workflow for the experimental determination of aqueous solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[8] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[9] Due to its mutagenic potential, direct contact should be avoided.[1]

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound. It is insoluble in water and soluble in a range of organic solvents. While stable under controlled, anhydrous conditions, it is susceptible to hydrolysis and thermal decomposition. The provided experimental protocols and visualizations serve as a foundation for researchers working with this reactive compound, emphasizing the need for careful handling and storage to ensure experimental success and safety.

References

An In-depth Technical Guide to the Synthesis of 1,2-Bis(chloromethyl)benzene from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, from o-xylene. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document details the prevalent synthetic methodologies, including classical chloromethylation and modern phase transfer catalysis, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Introduction

This compound is a disubstituted aromatic compound with the chemical formula C₆H₄(CH₂Cl)₂. Its utility as a synthetic intermediate stems from the reactivity of the two chloromethyl groups, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile precursor for more complex molecules. The primary route to its synthesis involves the dichloromethylation of o-xylene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Propertyo-XyleneThis compound
Synonyms 1,2-Dimethylbenzeneα,α'-Dichloro-o-xylene, o-Xylylene dichloride[2]
CAS Number 95-47-6612-12-4[2]
Molecular Formula C₈H₁₀C₈H₈Cl₂[2][3]
Molecular Weight 106.16 g/mol 175.06 g/mol [2]
Appearance Colorless liquidWhite to off-white solid
Melting Point -25 °C51-55 °C[4]
Boiling Point 144 °C239-241 °C[4]

Synthetic Methodologies

The most common and direct method for the synthesis of this compound is the chloromethylation of o-xylene. This reaction introduces two chloromethyl groups onto the benzene ring.

Dichloromethylation of o-Xylene

This method involves the reaction of o-xylene with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The reaction conditions can be varied to optimize the yield of the desired dichloromethylated product while minimizing the formation of mono-, tri-, and tetrachlorinated byproducts.

A study on the dichloromethylation of o-xylene explored various reaction conditions, and the results are summarized in the table below.[5]

Experiment No.Mols HCl / Mol o-XyleneMols ZnCl₂ / Mol o-XyleneMols CH₂O / Mol o-XyleneMols H₂O / Mol o-XyleneTime (hr)Temperature (°C)o-Xylene (%)Chloromethyl-o-xylene (%)Dichloromethyl-o-xylene (%)Trichloromethyl-o-xylene (%)Tetrachloromethyl-o-xylene (%)
12321119569.722.12.10.13.1
210167018531.842.710.60.4-
34.50.251.752548534.738.84.51.8-
471.7536017528.059.92.5--
5322.75231.758556.225.138.3--
61415501.75950.448.71.1--
750.25220.759569.127.11.9--
83.7511.751.251.257564.75.9---
96-4-17587.95.6---

Data sourced from US Patent 2,964,573 A.[5]

Optimized Conditions for Dichloromethylation:

Based on the data, a higher yield of dichloromethyl-o-xylene can be achieved by carefully controlling the molar ratios of the reactants and the reaction temperature. For instance, Experiment 5 shows a significant yield of the desired product. The optimized conditions from a related procedure for dichloromethylation are:[5]

  • Molar Ratio: 12-15 mols of HCl, 1.5-2.5 mols of ZnCl₂, and 4.5-5.5 mols of formaldehyde per mol of xylene.

  • Temperature: 90-100 °C.

  • Reaction Time: 1-3 hours.

This protocol is based on the conditions that favor dichloromethylation as described in the patent literature.[5]

Materials:

  • o-Xylene

  • Paraformaldehyde (as a source of formaldehyde)

  • Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous calcium chloride or magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine o-xylene, paraformaldehyde, zinc chloride, and water in the desired molar ratios (e.g., as in Experiment 5 or the optimized conditions).

  • With vigorous stirring, carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 85-100 °C) using a heating mantle.

  • Maintain the temperature and continue stirring for the designated reaction time (e.g., 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The reaction mixture will separate into two layers.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether to recover any dissolved product.

  • Combine the organic layer and the ether extracts.

  • Wash the combined organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Phase Transfer Catalysis (PTC) for Chloromethylation

Phase transfer catalysis offers a safer and more efficient alternative to traditional chloromethylation methods, which may involve carcinogenic reagents.[1] This technique facilitates the reaction between reactants in different immiscible phases (typically aqueous and organic). For the chloromethylation of xylenes, a quaternary ammonium salt is often used as the phase transfer catalyst.[6]

While the provided literature primarily focuses on the chloromethylation of m-xylene, the principles and general conditions are applicable to o-xylene. The optimized parameters for the chloromethylation of m-xylene using a quaternary ammonium salt catalyst were found to be:[1][6]

  • Molar Ratio [CH₂O]/[xylene]: 2

  • Reaction Temperature: 80 °C

  • Reaction Time: 90 min

  • Catalyst: C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻

  • Catalyst Concentration: 0.07 mol

This protocol is adapted from the procedure for m-xylene.[1][6]

Materials:

  • o-Xylene

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Quaternary ammonium salt (e.g., C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻)

  • Diethyl ether (for extraction)

  • Anhydrous calcium chloride (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Oil bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine o-xylene and paraformaldehyde at a molar ratio of 1:2.

  • Add sodium chloride (0.26 moles per mole of xylene) and the phase transfer catalyst (0.07 mol per mole of xylene).

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the mixture in an oil bath to 80 °C with intense agitation.

  • Maintain the reaction at this temperature for 90 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the organic phase with diethyl ether.

  • Dry the separated organic phase over anhydrous calcium chloride.

  • Filter to remove the drying agent and concentrate the filtrate to obtain the product. The product mixture can then be analyzed by gas chromatography to determine the relative amounts of mono-, di-, and trichloromethylated products.[6]

Visualizations

Reaction Pathway

Reaction_Pathway o_xylene o-Xylene intermediate Hydroxymethyl Intermediate o_xylene->intermediate + HCHO, H⁺ formaldehyde Formaldehyde (from Paraformaldehyde) formaldehyde->intermediate hcl HCl hcl->intermediate catalyst ZnCl₂ or Phase Transfer Catalyst catalyst->intermediate product This compound catalyst->product intermediate->product + HCl - H₂O Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine o-xylene, paraformaldehyde, catalyst, and solvent B Add acid (HCl or H₂SO₄) A->B C Heat to reaction temperature (e.g., 80-100 °C) B->C D Stir for specified time (e.g., 1-3 hours) C->D E Cool to room temperature D->E F Extract with organic solvent E->F G Wash organic phase F->G H Dry organic phase G->H I Remove solvent (rotary evaporation) H->I J Purify by recrystallization or distillation I->J

References

An In-depth Technical Guide to the Electrophilic Substitution in the Synthesis of Chloromethylated Aromatics: The Case of 1,2-Bis(chloromethyl)benzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical agents.[1] Its bifunctional nature allows for the construction of complex molecular architectures. While the most direct industrial synthesis of this compound involves the free-radical chlorination of o-xylene, the principles of electrophilic aromatic substitution are fundamental to synthesizing its precursors and isomers, specifically the chloromethylation of an aromatic nucleus. This guide focuses on the core electrophilic substitution reaction—the Blanc chloromethylation—as applied to o-xylene, a common starting material. This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, yielding isomers of dimethylbenzyl chloride, which are themselves valuable synthetic intermediates.

This document provides a detailed exploration of the reaction mechanism, experimental protocols, and factors influencing the synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Reaction: The Blanc Chloromethylation

The Blanc chloromethylation is a classic example of an electrophilic aromatic substitution reaction.[2] It involves the reaction of an aromatic compound with formaldehyde (or its polymers like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[3][4] The reaction's primary utility is the introduction of a chloromethyl group onto the aromatic ring, converting a C-H bond to a C-CH₂Cl bond.[5]

When applied to o-xylene (1,2-dimethylbenzene), the reaction does not directly yield this compound. Instead, it results in the chloromethylation of the aromatic ring itself, producing a mixture of 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride. The two methyl groups on the o-xylene ring are activating and direct the incoming electrophile to the ortho and para positions.

Reaction Mechanism and Signaling Pathway

The chloromethylation reaction proceeds through a mechanism analogous to Friedel-Crafts alkylation.[5] The key steps involve the generation of a potent electrophile from formaldehyde, followed by the attack of the electron-rich aromatic ring of o-xylene.

  • Electrophile Generation : Under acidic conditions and in the presence of a Lewis acid catalyst like ZnCl₂, formaldehyde is protonated. This protonation significantly enhances the electrophilicity of the carbonyl carbon.[2][6] The resulting species is a highly reactive hydroxycarbenium ion (CH₂OH⁺) or a related complex with the catalyst.[7]

  • Electrophilic Attack : The π-electron system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization : The aromatic ring is regenerated by the loss of a proton (H⁺) from the carbon atom that was attacked. This results in the formation of a dimethylbenzyl alcohol intermediate.

  • Conversion to Chloride : The benzylic alcohol formed is highly reactive under the acidic reaction conditions. It is rapidly protonated and subsequently converted to the final chloromethylated product via nucleophilic substitution by a chloride ion (from HCl).[2][4]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Conversion H2CO Formaldehyde Electrophile Electrophile [CH₂OH]⁺ or [CH₂Cl]⁺ H2CO->Electrophile Protonation ZnCl2_HCl ZnCl₂ / HCl (Catalyst) ZnCl2_HCl->Electrophile SigmaComplex Sigma Complex (Arenium Ion) Electrophile->SigmaComplex oXylene o-Xylene oXylene->SigmaComplex π-attack BenzylAlcohol Dimethylbenzyl Alcohol Intermediate SigmaComplex->BenzylAlcohol Deprotonation (-H⁺) Product Dimethylbenzyl Chloride BenzylAlcohol->Product +HCl, -H₂O

Caption: Mechanism of o-xylene chloromethylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are synthesized from established procedures for the chloromethylation of alkylbenzenes.[8][9]

Protocol 1: Chloromethylation of o-Xylene using a ZnCl₂/H₂SO₄ System

This protocol is adapted from a phase-transfer catalysis method which demonstrates good yields.[8]

  • Reagents and Materials :

    • o-Xylene (0.1 mol)

    • Paraformaldehyde (0.105 mol)

    • Sulfuric Acid (50%, 60 mL)

    • Acetic Acid (30 mL)

    • Zinc Chloride (ZnCl₂, 0.1 mol)

    • Phase Transfer Catalyst (e.g., PEG-800, 5 mmol)

    • Anhydrous Hydrogen Chloride (HCl) gas

    • Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser.

  • Procedure :

    • To a 250 mL round-bottom flask, add o-xylene (0.1 mol), paraformaldehyde (0.105 mol), 50% sulfuric acid (60 mL), acetic acid (30 mL), zinc chloride (0.1 mol), and PEG-800 (5 mmol).

    • Equip the flask with a magnetic stirrer and a gas inlet tube extending below the surface of the liquid.

    • Begin stirring the mixture and gently bubble anhydrous HCl gas through the solution at a controlled rate (e.g., 10 mL/min).

    • Heat the reaction mixture to 50°C in an oil bath and maintain this temperature for 8 hours.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product (a mixture of 3,4- and 2,3-dimethylbenzyl chloride) by vacuum distillation.

G start Start reagents Combine Reactants (o-Xylene, (CH₂O)n, ZnCl₂, H₂SO₄, AcOH, PTC) start->reagents reaction Heat to 50°C Bubble HCl gas Stir for 8h reagents->reaction monitoring Monitor Progress (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cool, Separate Layers) monitoring->workup Complete wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify product Final Product (Dimethylbenzyl Chloride Isomers) purify->product

Caption: Experimental workflow for chloromethylation.

Quantitative Data and Reaction Parameters

The efficiency and selectivity of the chloromethylation of o-xylene are highly dependent on reaction conditions. A variety of catalysts and conditions have been explored to optimize the yield of the desired chloromethylated products.

Starting MaterialChloromethylating AgentCatalyst / SystemTemp. (°C)Time (h)Yield (%)Isomer ProductsReference
o-XyleneParaformaldehyde / HClZnCl₂ / HCl--74%3,4- and 2,3-dimethylbenzyl chloride[9]
TolueneParaformaldehyde / HClZnCl₂/AcOH/H₂SO₄/PEG-80050895%p- and o-methylbenzyl chloride[8]
CumeneParaformaldehyde / H₂SO₄ / NaClQuaternary Ammonium Salt802.7598%p- and o-isopropylbenzyl chloride[10]
m-XyleneParaformaldehyde / H₂SO₄CF₃SO₃H--~70% (dichloromethylated)1,3-bis(chloromethyl)-4,6-dimethylbenzene[11]

Factors Influencing Reaction Outcome:

  • Catalyst : Lewis acids like ZnCl₂, AlCl₃, and SnCl₄ are commonly used.[12] The choice of catalyst can influence both the reaction rate and the formation of byproducts. Strong Brønsted acids have also been shown to be effective.[11]

  • Temperature : Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts, such as diarylmethanes, from subsequent Friedel-Crafts alkylation of the starting material with the product.[2]

  • Phase Transfer Catalysts (PTC) : The use of PTCs, such as quaternary ammonium salts or polyethylene glycols (PEGs), in biphasic systems can significantly enhance reaction rates and yields by facilitating the transfer of reactants between phases.[8][13]

  • Stoichiometry : The molar ratio of formaldehyde to the aromatic substrate is critical. An excess of formaldehyde can lead to polychloromethylation.[7]

G cluster_0 Input Parameters cluster_1 Reaction Outcomes Catalyst Catalyst (ZnCl₂, H₂SO₄, PTC) Yield Product Yield (%) Catalyst->Yield Selectivity Selectivity (Isomer Ratio, Mono- vs Poly-substitution) Catalyst->Selectivity Temperature Temperature Temperature->Yield Byproducts Byproduct Formation (Diarylmethanes) Temperature->Byproducts Time Reaction Time Time->Yield Stoichiometry Stoichiometry (Arene:CH₂O Ratio) Stoichiometry->Selectivity Stoichiometry->Byproducts

Caption: Factors affecting chloromethylation outcomes.

Safety Considerations

The Blanc chloromethylation reaction requires stringent safety protocols. A significant hazard is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[2][3][6] BCME is a potent human carcinogen with high acute toxicity. It can be formed from the reaction of formaldehyde and hydrogen chloride. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The use of anhydrous conditions can minimize the formation of this hazardous byproduct.[3]

Conclusion

The electrophilic chloromethylation of o-xylene is a powerful method for synthesizing dimethylbenzyl chloride isomers, which are valuable precursors in organic synthesis. The reaction, governed by the principles of the Blanc chloromethylation, is sensitive to catalyst choice, temperature, and stoichiometry. While this electrophilic substitution on the aromatic ring does not directly produce this compound, understanding this chemistry is crucial for professionals developing synthetic routes for related structures. Optimization of reaction conditions, particularly through the use of modern catalytic systems like phase transfer catalysis, can lead to high yields and selectivities. However, the significant safety risks associated with the potential formation of carcinogenic byproducts necessitate careful handling and experimental design.

References

An In-Depth Technical Guide to the Key Reactions of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as o-xylylene dichloride, is a versatile bifunctional electrophile widely employed as a building block in organic synthesis. Its two reactive benzylic chloride moieties, positioned ortho to each other on a benzene ring, provide a unique platform for constructing a diverse array of cyclic and acyclic molecules. This guide offers an in-depth exploration of the core reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways to support researchers in their synthetic endeavors.

Core Reactions and Mechanisms

The reactivity of this compound is dominated by the susceptibility of its chloromethyl groups to nucleophilic attack. This reactivity allows for a range of transformations, including nucleophilic substitutions, cyclizations, oxidations, and formations of ylides for Wittig-type reactions.

Nucleophilic Substitution Reactions

The benzylic chlorides of this compound are readily displaced by a variety of nucleophiles in SN2 reactions. These reactions can be performed as mono- or di-substitutions, leading to a wide range of functionalized products. The use of phase-transfer catalysis can be beneficial in these reactions, particularly when dealing with nucleophiles that have limited solubility in organic solvents.

Key Nucleophilic Substitution Reactions

NucleophileReagent(s)Product(s)Typical Yield (%)Reference(s)
CyanideNaCN, DMSO1,2-Bis(cyanomethyl)benzene~95% (analogous rxn)[1]
Alkoxide (Phenoxide)Phenol, K₂CO₃, Acetone1,2-Bis(phenoxymethyl)benzeneGood to Excellent[2]
Primary AmineR-NH₂, BaseN-substituted IsoindolineVaries
ThiolateR-SH, Base1,2-Bis(alkylthiomethyl)benzeneVaries
AzideNaN₃1,2-Bis(azidomethyl)benzeneGood to Excellent
TriphenylphosphinePPh₃1,2-Bis(triphenylphosphoniomethyl)benzene dichlorideHigh[3]

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)benzene

This protocol is adapted from a similar synthesis of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.[1]

  • Materials: this compound (1.75 g, 10 mmol), Sodium Cyanide (1.08 g, 22 mmol), Dimethyl Sulfoxide (DMSO, 20 mL).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMSO.

    • Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • A solid precipitate of 1,2-bis(cyanomethyl)benzene will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator under vacuum.

Sommelet_Workflow start Start step1 React this compound with hexamine in a suitable solvent start->step1 step2 Isolate the intermediate quaternary ammonium salt step1->step2 step3 Hydrolyze the salt with water or aqueous acid step2->step3 step4 Extract the product (Phthalaldehyde) step3->step4 step5 Purify by distillation or chromatography step4->step5 end End step5->end

References

An In-Depth Technical Guide to the Safety and Hazards of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazard profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) information and associated hazards for 1,2-Bis(chloromethyl)benzene (CAS No. 612-12-4).

Chemical Identification and Physical Properties

This compound, also known as α,α'-Dichloro-o-xylene, is a solid crystalline powder, appearing white to light beige in color.[1][2] It is characterized by the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol .[1][3] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 612-12-4[1][3][4]
Molecular Formula C₈H₈Cl₂[1][3]
Molecular Weight 175.06 g/mol [1][3]
Appearance White to light yellow/beige crystal powder[1][2]
Melting Point 51-57 °C[1][2][5]
Boiling Point 239-241 °C[1][2][5]
Flash Point 107 °C / 224.6 °F[1][6]
Autoignition Temperature >450 °C / >842 °F[1][6]
Solubility Soluble in Methanol[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure posing significant health risks.[3][4] The GHS hazard statements highlight its severe effects. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[4] Additionally, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Classification
CodeHazard Statement
H290May be corrosive to metals
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H318Causes serious eye damage
H330Fatal if inhaled
H335May cause respiratory irritation
H400Very toxic to aquatic life
H410Very toxic to aquatic life with long lasting effects

Source:[4]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick assessment of the hazards.

  • Health (Blue): 4 - Very short exposure could cause death or major residual injury.[4]

  • Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[4]

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[4]

  • Special Hazards (White): No special hazards indicated.

Toxicological Data

Acute toxicity data underscores the hazardous nature of this compound. The primary routes of concern are oral and inhalation, with the latter being particularly dangerous.

Route of ExposureSpeciesValue
Oral LD50Rat2263 mg/kg
Inhalation LC50 (4h)Rat0.25 mg/L

Source:[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

  • Acute Oral Toxicity (LD50): Generally determined following OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[5][7][8] These methods involve the administration of the substance to animals (commonly rats) at various dose levels to determine the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population.[9]

  • Acute Inhalation Toxicity (LC50): Assessed according to OECD Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).[3][10][11] These protocols involve exposing animals to the substance as a gas, vapor, or aerosol for a fixed duration (typically 4 hours) to determine the concentration that is lethal to 50% of the test animals.[3][12]

  • Dermal and Eye Irritation/Corrosion: The potential for skin and eye damage is evaluated using OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion), respectively.[1][4][6][13][14][15][16][17] These tests involve applying the substance to the skin or eye of an animal (typically a rabbit) and observing for signs of irritation or corrosion over a period of time.[13][15][16][17]

Hazard Management and Safety Precautions

Given the significant hazards of this compound, stringent safety measures are required during handling and use.

Exposure Controls and Personal Protection
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][13] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4][13]

    • Skin Protection: Chemical-resistant gloves and protective clothing are essential to prevent skin contact.[4][6][13]

    • Respiratory Protection: If ventilation is inadequate or for high-risk procedures, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][13]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][13] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][18] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

G cluster_exposure Routes of Exposure cluster_effects Health Effects cluster_firstaid First Aid Measures Inhalation Inhalation Fatal Fatal, Respiratory Irritation Inhalation->Fatal Skin_Contact Skin Contact Burns Severe Skin Burns Skin_Contact->Burns Eye_Contact Eye Contact Damage Serious Eye Damage Eye_Contact->Damage Ingestion Ingestion Harmful Harmful Ingestion->Harmful Fresh_Air Move to Fresh Air, Give Artificial Respiration if Needed, Consult a Physician Fatal->Fresh_Air Immediate Action Wash_Skin Remove Contaminated Clothing, Wash with Soap and Water, Consult a Physician Burns->Wash_Skin Immediate Action Rinse_Eyes Rinse with Water for Several Minutes, Remove Contact Lenses, Consult a Physician Damage->Rinse_Eyes Immediate Action Rinse_Mouth Rinse Mouth with Water, Do NOT Induce Vomiting, Consult a Physician Harmful->Rinse_Mouth Immediate Action

Caption: First aid workflow for exposure to this compound.

Fire-Fighting and Accidental Release Measures
  • Fire-Fighting: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][13] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[1][4]

  • Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[4][13] Wear appropriate PPE.[4] Avoid generating dust.[13] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Do not allow the product to enter drains.[4]

Stability and Reactivity

This compound is stable under normal storage conditions.[1] However, it is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[1] Contact with metals may lead to the formation of flammable hydrogen gas.[1][6] Hazardous decomposition products upon heating include hydrogen chloride, carbon monoxide, and other irritating and toxic fumes.[6]

G cluster_chemical This compound cluster_products Hazardous Decomposition/Reaction Products Chem This compound (Stable under normal conditions) Bases Bases Oxidizers Strong Oxidizing Agents Alcohols Alcohols Amines Amines Metals Metals Heat Heat, Open Flames Moisture Moisture H2 Flammable Hydrogen Gas Chem->H2 Reacts with Toxic_Fumes Hydrogen Chloride, Carbon Monoxide, Irritating and Toxic Fumes Chem->Toxic_Fumes Decomposes upon heating

Caption: Reactivity and incompatibility profile of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling and strict adherence to safety protocols. Its high acute toxicity, particularly through inhalation, and its corrosive nature necessitate the use of appropriate engineering controls and personal protective equipment. Researchers and laboratory personnel must be fully aware of the information presented in the safety data sheet to mitigate the risks associated with its use.

References

The Mutagenic Potential of Chlorinated Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mutagenic effects of chlorinated hydrocarbons, a class of organic compounds widely used in industrial processes and prevalent as environmental contaminants. Understanding the mechanisms by which these compounds induce genetic damage is critical for risk assessment, the development of safer alternatives, and advancing therapeutic strategies for associated diseases. This document provides a comprehensive overview of the metabolic activation, DNA adduct formation, and genotoxic effects of key chlorinated hydrocarbons, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to Chlorinated Hydrocarbons and Mutagenicity

Chlorinated hydrocarbons encompass a broad range of chemicals, including solvents, pesticides, and intermediates in chemical synthesis. While their utility is undisputed, many of these compounds have been identified as mutagens and carcinogens. Their lipophilic nature facilitates absorption and distribution in the body, often leading to accumulation in fatty tissues. The mutagenicity of most chlorinated hydrocarbons is not direct; they require metabolic activation to form reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA.

The primary mechanisms of their mutagenic action involve:

  • Metabolic Activation: Primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, and glutathione S-transferases (GSTs).

  • DNA Adduct Formation: The reactive metabolites form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with replication and transcription, and lead to misincorporation of nucleotides, resulting in mutations.

  • Oxidative Stress: The metabolism of some chlorinated hydrocarbons can generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), leading to single- and double-strand breaks.

This guide will focus on the following key chlorinated hydrocarbons:

  • Vinyl Chloride

  • Trichloroethylene (TCE)

  • 1,2-Dichloroethane

  • Carbon Tetrachloride

  • Chloroform

  • Dichloromethane

  • Tetrachloroethylene

Mechanisms of Mutagenicity

Metabolic Activation

The bioactivation of chlorinated hydrocarbons is a critical initial step in their mutagenic cascade. Two primary enzyme systems are involved:

Cytochrome P450 (CYP) System: The CYP superfamily of monooxygenases, particularly the CYP2E1 isoform, plays a central role in the oxidative metabolism of many chlorinated hydrocarbons.[1][2][3][4][5] This process often involves the formation of highly reactive epoxides or other electrophilic intermediates. For instance, chloroform is metabolized by CYP2E1 to the highly reactive phosgene.[1][2][3]

Glutathione S-Transferase (GST) System: The GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, which is typically a detoxification pathway. However, for some chlorinated hydrocarbons, such as 1,2-dichloroethane and tetrachloroethylene, this conjugation can lead to the formation of reactive intermediates.[6][7][8][9][10] The resulting glutathione conjugates can be further metabolized to form highly reactive episulfonium ions that can form DNA adducts.[7][9][11]

DNA Adduct Formation and Mutagenic Consequences

The reactive metabolites generated through the pathways described above can covalently bind to nucleophilic sites on DNA bases, forming a variety of DNA adducts. The type and persistence of these adducts are critical determinants of the mutagenic outcome.

  • Vinyl Chloride: Metabolized to chloroethylene oxide and chloroacetaldehyde, which can form several DNA adducts, including the major adduct 7-(2'-oxoethyl)guanine (OEG) and the minor, but highly mutagenic, etheno adducts N2,3-ethenoguanine (εG), 3,N4-ethenocytosine (εC), and 1,N6-ethenoadenine (εA).[12][13] The etheno adducts are known to cause base-pair substitutions.[13][14] The mutagenic potential of N2,3-etheno-deoxyguanosine has been demonstrated to lead to G→A transitions.[14]

  • 1,2-Dichloroethane: Can be activated by both CYP- and GST-dependent pathways. The GST-mediated pathway leads to the formation of S-[2-(N7-guanyl)ethyl]glutathione, a major DNA adduct.[7][11][15][16][17]

  • Trichloroethylene (TCE): Its metabolites can form adducts, though some, like those from trichloroethylene oxide, can be unstable.[2]

The formation of these adducts can lead to specific mutation signatures. For example, the etheno adducts of vinyl chloride are known to induce GC→AT transitions.[12]

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays for key chlorinated hydrocarbons.

Table 1: Ames Test Data for Selected Chlorinated Hydrocarbons
CompoundStrain(s)Metabolic Activation (S9)Concentration/DoseResult (Revertants/Plate or Mutagenicity Ratio)Reference(s)
TetrachloroethyleneS. typhimuriumRequired (GSH and kidney fractions)Not specifiedMutagenic[8]
1,2-DichloroethaneS. typhimurium TA1535Required (GST)Not specifiedWeak direct mutagen, enhanced by S9[11]
Volatile CompoundsS. typhimurium TA100, TA102Not specifiedVariousVaporization technique most sensitive for compounds with boiling points < 63°C[18]
Table 2: Micronucleus Assay Data for Selected Chlorinated Hydrocarbons
CompoundTest SystemExposure Route/ConcentrationResult (% Micronucleated Cells or Fold Increase)Reference(s)
1,2-Dichloropropane (1,2-DCP)Mouse liverInhalation (up to 300 ppm)Dose-dependent increase[19]
Dichloromethane (DCM)Mouse liverInhalation (up to 1600 ppm)No significant increase[19]
1,2-DCP + DCMMouse liverInhalation (300 ppm 1,2-DCP + 800 ppm DCM)Enhanced genotoxic effect compared to individual exposure[19]
Table 3: Comet Assay (Alkaline) Data for Selected Chlorinated Hydrocarbons
CompoundTest SystemConcentration/DoseResult (e.g., % Tail DNA, Tail Moment)Reference(s)
1,2-Dichloropropane (1,2-DCP)Mouse liverInhalation (up to 300 ppm)Dose-dependent increase in DNA damage[19]
Dichloromethane (DCM)Mouse liverInhalation (up to 1600 ppm)No significant increase in DNA damage[19]
Table 4: DNA Adduct Levels for Selected Chlorinated Hydrocarbons
CompoundTest SystemAdduct MeasuredAdduct LevelReference(s)
Vinyl ChlorideMammalian cellsDeoxyguanosine adductsMutation yield of 2%[20]
1,2-DibromoethaneRat liver and kidneyS-[2-(N7-guanyl)ethyl]GSH~1 adduct/10^5 DNA bases[15][16]
1,2-DichloroethaneRat liver and kidneyS-[2-(N7-guanyl)ethyl]GSH10-50-fold lower than 1,2-dibromoethane[15][16]
DichloromethaneRat and mouse liver and kidneyGSH-DNA adductsNot detected at >2/10^8 DNA bases[15][16]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Volatile Compounds

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of chemical substances. For volatile compounds like many chlorinated hydrocarbons, modifications to the standard plate incorporation or pre-incubation methods are necessary to ensure adequate exposure of the bacterial strains.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The test measures the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

Special Considerations for Volatile Compounds: A closed system, such as a Tedlar bag vaporization technique, is recommended.[18] This method increases the contact time between the volatile chemical and the bacteria and prevents its escape.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA102)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound and controls (positive and negative)

  • S9 fraction (for metabolic activation)

  • Tedlar bags or other suitable closed incubation systems

Procedure (Vaporization Technique):

  • Prepare bacterial cultures overnight.

  • Prepare the test mixture containing the bacterial strain, S9 mix (if required), and a small amount of histidine/biotin in top agar.

  • Pour the mixture onto minimal glucose agar plates.

  • Place the plates inside the Tedlar bag.

  • Inject the volatile test compound into the bag at the desired concentration.

  • Seal the bag and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow or peripheral blood of animals.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxic activity.

Materials:

  • Rodents (mice or rats)

  • Test compound and controls (positive and vehicle)

  • Staining solutions (e.g., Giemsa, acridine orange)

  • Microscope

Procedure:

  • Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A single or multiple dosing regimen can be used.

  • At appropriate time points after the last administration (typically 24 and 48 hours), collect bone marrow or peripheral blood.

  • Prepare slides by smearing the bone marrow or blood.

  • Fix and stain the slides.

  • Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

  • The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The intensity and length of the tail are proportional to the amount of DNA damage.

Materials:

  • Single-cell suspension from the tissue of interest

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Prepare a single-cell suspension from the treated and control animals or cell cultures.

  • Mix the cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to separate the damaged DNA fragments from the nucleoid.

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters such as % tail DNA, tail length, and tail moment).

  • A significant increase in tail parameters in treated cells compared to controls indicates genotoxicity.

Signaling Pathways and Visualizations

The DNA damage induced by chlorinated hydrocarbons activates complex cellular signaling networks to coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key players in this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR).

  • ATM is primarily activated by DNA double-strand breaks.

  • ATR is activated by a broader range of DNA lesions, including single-strand breaks and stalled replication forks, which can arise from the processing of DNA adducts.[21][22][23][24]

Activation of ATM and ATR initiates a phosphorylation cascade that involves downstream effector kinases such as Chk1 and Chk2, and the tumor suppressor protein p53. This signaling network orchestrates the cellular response to genotoxic stress.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the mutagenic potential of a chlorinated hydrocarbon.

experimental_workflow cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Analysis & Outcome in_vitro In Vitro (Cell Lines) ames Ames Test (Mutagenicity) in_vitro->ames micronucleus Micronucleus Assay (Clastogenicity) in_vitro->micronucleus comet Comet Assay (DNA Strand Breaks) in_vitro->comet in_vivo In Vivo (Rodent Models) in_vivo->micronucleus in_vivo->comet data Quantitative Data (Dose-Response) ames->data micronucleus->data comet->data assessment Mutagenicity Assessment data->assessment pathway Pathway Analysis (Signaling) pathway->assessment

Caption: A typical experimental workflow for assessing the genotoxicity of chlorinated hydrocarbons.

Metabolic Activation of Chlorinated Hydrocarbons

This diagram illustrates the two major pathways for the metabolic activation of chlorinated hydrocarbons, leading to the formation of reactive metabolites.

metabolic_activation cluster_cyp CYP450 Pathway cluster_gst GST Pathway CHC Chlorinated Hydrocarbon CYP450 CYP450 (e.g., CYP2E1) CHC->CYP450 GST GST CHC->GST Epoxide Reactive Epoxide/ Intermediate CYP450->Epoxide DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Covalent Binding GSH_conjugate Glutathione Conjugate GST->GSH_conjugate Episulfonium Episulfonium Ion GSH_conjugate->Episulfonium Episulfonium->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathways of chlorinated hydrocarbons leading to reactive intermediates.

DNA Damage Response Signaling Pathway

This diagram outlines the signaling cascade initiated by DNA damage caused by chlorinated hydrocarbons, leading to cell cycle arrest and DNA repair.

dna_damage_response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Response DNA_Damage DNA Damage (Adducts, Breaks) ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR SSBs, Adducts Chk2 Chk2 ATM->Chk2 Phosphorylation p53 p53 ATM->p53 Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation ATR->p53 Phosphorylation Cell_Cycle Cell Cycle Arrest Chk2->Cell_Cycle Chk1->Cell_Cycle p53->Cell_Cycle DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

Spectroscopic Analysis of 1,2-Bis(chloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2-bis(chloromethyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a clear presentation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 612-12-4, Molecular Formula: C₈H₈Cl₂).[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Multiplet4HAromatic protons (C₆H₄)
~4.8Singlet4HMethylene protons (-CH₂Cl)

Solvent: CDCl₃. Instrument: 60 MHz or 90 MHz.[5]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~136Aromatic C (quaternary)
~130Aromatic CH
~43Methylene C (-CH₂Cl)

Solvent: CDCl₃

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~3000StrongC-H stretch (aromatic)
~1600MediumC=C stretch (aromatic ring)
~1450MediumC-H bend (methylene)
~1270StrongC-H wag (methylene)
~770StrongC-H bend (ortho-disubstituted benzene)
~690StrongC-Cl stretch
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
174/176/178Moderate[M]⁺, Molecular ion peak (presence of two chlorine isotopes)
139/141High[M-Cl]⁺, Loss of a chlorine atom
104High[M-2Cl]⁺ or [C₈H₈]⁺, Loss of two chlorine atoms
77Moderate[C₆H₅]⁺, Phenyl fragment

Ionization Method: Electron Ionization (EI)[2][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8]

  • Solvent Selection: Use a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this.[7][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9]

  • Final Checks: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[7] Wipe the outside of the tube clean and cap it securely.[7]

2.1.2 Data Acquisition

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7] The magnetic field homogeneity is then optimized through a process called shimming to maximize resolution.[7]

  • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[7]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[10]

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Thin Solid Film Method)

  • Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[11]

  • Application: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11] The quality of the spectrum depends on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[11]

  • Cleaning: After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to prevent damage from moisture.[12]

2.2.2 Data Acquisition

  • Background Spectrum: First, run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

  • Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder.

  • Acquisition: Acquire the infrared spectrum, typically in the range of 4000-500 cm⁻¹.[13] The instrument passes infrared radiation through the sample and a detector measures the amount of light absorbed at each frequency.[14]

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization

  • Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[15]

  • Ionization: A common method for relatively small organic molecules is Electron Ionization (EI). In this technique, the vaporized sample molecules are bombarded with a high-energy electron beam.[6][16] This process knocks an electron off a molecule, forming a positively charged molecular ion (radical cation).[6][16] The high energy of this process often causes the molecular ion to fragment into smaller, positively charged ions.[15]

2.3.2 Mass Analysis and Detection

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[15]

  • Separation: In the mass analyzer, ions are separated based on their mass-to-charge (m/z) ratio, often by deflection in a magnetic field.[6][16]

  • Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value.[16] The most abundant ion is designated as the base peak with an intensity of 100%, and all other peaks are reported relative to it.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for elucidating a chemical structure using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C-Cl, C=C) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for chemical structure elucidation using spectroscopic methods.

References

The Alkylating Agent BCMB: A Historical and Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(chloromethyl)benzene (BCMB), a bifunctional alkylating agent, has served as a versatile building block in the annals of chemical research, particularly in the realms of polymer chemistry and supramolecular synthesis. Its rigid aromatic core and two reactive chloromethyl groups have enabled the construction of complex molecular architectures, leading to materials with unique electronic, mechanical, and host-guest properties. This technical guide provides an in-depth exploration of the historical and contemporary research applications of BCMB, with a focus on its utility in the synthesis of conductive polymers, functional polymeric materials, and cyclophanes. Detailed experimental protocols for key applications are provided, alongside a quantitative analysis of reported reaction outcomes.

Historical Context: The Advent of Chloromethylation and Bifunctional Reagents

The introduction of the chloromethyl group onto aromatic rings, a reaction known as chloromethylation, dates back to the early 20th century with the work of Gustave Louis Blanc in 1923.[1] This development paved the way for the synthesis of a wide array of reactive intermediates. BCMB, as a di-chloromethylated arene, emerged as a valuable cross-linking agent and a monomer for polymerization reactions. Early studies focused on its ability to bridge polymer chains, thereby modifying their physical properties.[2] This foundational work laid the groundwork for its later use in more sophisticated applications, such as the synthesis of high-performance polymers and complex host-guest systems.

Core Applications of BCMB as an Alkylating Agent

The utility of BCMB as a reactive monomer and cross-linker is highlighted in three principal areas of research: the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, the preparation of functional polymers such as poly(vinyl imidazolium) salts, and the construction of cyclophanes.

Synthesis of Poly(p-phenylene vinylene) (PPV)

BCMB is a key monomer in the Gilch polymerization route to synthesize poly(p-phenylene vinylene) (PPV), a class of conductive polymers with significant applications in organic light-emitting diodes (OLEDs) and photovoltaics. The Gilch reaction involves the base-induced polymerization of a bis(halomethyl)benzene.[3][4]

This protocol describes the synthesis of Poly[2-methoxy-5-(3',7'-dimethyloctyloxy)-p-phenylenevinylene] (MDMO-PPV), a soluble derivative of PPV, using a substituted BCMB monomer.[3]

Materials:

  • 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)

  • Potassium tert-butoxide (base)

  • Anhydrous 1,4-dioxane or toluene (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • A 500 mL three-neck glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is dried with hot air and flushed with nitrogen.

  • The reactor is charged with 153 mL of the chosen solvent (1,4-dioxane or toluene) and 1.215 g of the monomer, 2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene.

  • A solution of 0.405 g of potassium tert-butoxide in 3.675 mL of the same solvent is added dropwise to the reactor over a period of 5 minutes with vigorous stirring. The reaction mixture will turn yellow, and the viscosity will increase.

  • The mixture is stirred for an additional 5 minutes at the desired polymerization temperature.

  • The resulting crude polymer is obtained as red fibers.

  • For purification, the polymer is dissolved in 39.5 mL of THF at 55-60 °C, cooled to 40-45 °C, and precipitated by the dropwise addition of 43 mL of methanol.

  • The polymer is washed with 7.15 mL of methanol and dried under reduced pressure at room temperature.

  • The purification procedure (dissolution in THF and precipitation in methanol) is repeated once more.

  • The final MDMO-PPV product is obtained as dark orange-red fibers.

MonomerBaseSolventTemperature (°C)Yield (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzenePotassium tert-butoxideToluene5565397,000-
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzenePotassium tert-butoxiden-Pentane259732,000-

Data extracted from various studies on MEH-PPV synthesis, a structurally similar polymer, to provide representative values.[5]

Gilch_Polymerization Monomer 1,4-Bis(chloromethyl)benzene (or substituted derivative) Quinodimethane p-Quinodimethane Intermediate Monomer->Quinodimethane Base-induced 1,6-elimination Base Potassium tert-butoxide Polymer Poly(p-phenylene vinylene) (PPV) Quinodimethane->Polymer Polymerization

Caption: Gilch polymerization workflow for PPV synthesis.

Synthesis of Functional Polymers: Poly(vinyl imidazolium) Adsorbents

BCMB serves as an effective cross-linking agent in the synthesis of functional polymers. An important example is the preparation of poly(vinyl-benzyl-imidazolium) chloride, a poly ionic liquid (PIL) adsorbent, through the quaternization of poly(1-vinylimidazole).[6]

Materials:

  • 1-Vinylimidazole

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • 1,4-Bis(chloromethyl)benzene (BCMB) (cross-linker)

  • Methanol

Procedure: Part 1: Synthesis of Poly(1-vinylimidazole)

  • In a reaction flask, dissolve 1-vinylimidazole in DMF.

  • Add AIBN (typically 1-2 mol% with respect to the monomer).

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After polymerization, cool the solution to room temperature. The resulting product is a solution of poly(1-vinylimidazole) in DMF.

Part 2: Cross-linking with BCMB

  • To the solution of poly(1-vinylimidazole) in DMF, add a solution of BCMB in DMF. The molar ratio of vinylimidazole monomer units to BCMB can be varied to control the degree of cross-linking.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. A white solid will precipitate.

  • Add a small amount of methanol to dissolve the precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the cross-linked polymer by adding the solution to a large excess of an appropriate non-solvent (e.g., diethyl ether).

  • Filter the precipitate, wash with the non-solvent, and dry under vacuum to obtain the poly(vinyl-benzyl-imidazolium) chloride adsorbent.

Molar Ratio (Vinylimidazole:BCMB)SolventTemperature (°C)Reaction Time (h)Yield (%)
3:1DMF7024 (polymerization) + 24 (cross-linking)>75

Data is based on typical procedures for similar polymer syntheses.

Crosslinking_Workflow cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Cross-linking Vinylimidazole 1-Vinylimidazole Polyvinylimidazole Poly(1-vinylimidazole) Vinylimidazole->Polyvinylimidazole Radical Polymerization AIBN AIBN (Initiator) Crosslinked_Polymer Cross-linked Poly(vinyl-benzyl-imidazolium) Chloride Polyvinylimidazole->Crosslinked_Polymer Quaternization BCMB 1,4-Bis(chloromethyl)benzene (BCMB) BCMB->Crosslinked_Polymer

Caption: Workflow for synthesizing cross-linked PIL.

Synthesis of Cyclophanes

BCMB is a valuable precursor for the synthesis of [n.n]paracyclophanes, a class of strained macrocyclic compounds with unique structural and electronic properties. The reaction typically involves the coupling of BCMB with a dithiol under high dilution conditions to favor intramolecular cyclization.

This protocol describes a general method for the synthesis of a dithia[n]paracyclophane.[7]

Materials:

  • 1,4-Bis(chloromethyl)benzene (BCMB)

  • 1,4-Benzenedimethanethiol

  • Cesium carbonate (base)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

Procedure:

  • Set up a high-dilution apparatus consisting of two syringe pumps and a large reaction flask containing vigorously stirred DMF and cesium carbonate.

  • Prepare two separate solutions: one of BCMB in DMF and another of 1,4-benzenedimethanethiol in DMF.

  • Simultaneously add the two solutions dropwise to the reaction flask via the syringe pumps over a period of several hours (e.g., 10 hours). Maintain a high-dilution environment to promote intramolecular cyclization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired dithia[2.2]paracyclophane.

Reactant 1Reactant 2BaseSolventYield (%)
1,4-Bis(chloromethyl)benzene1,4-BenzenedimethanethiolCesium CarbonateDMF30-50

Yields are representative and can vary significantly based on reaction conditions and the specific cyclophane being synthesized.

Cyclophane_Synthesis BCMB 1,4-Bis(chloromethyl)benzene Cyclophane Dithia[2.2]paracyclophane BCMB->Cyclophane BCMB->Cyclophane High Dilution Cyclization Dithiol 1,4-Benzenedimethanethiol Dithiol->Cyclophane Dithiol->Cyclophane High Dilution Cyclization Base Base (e.g., Cs₂CO₃)

Caption: Synthesis of dithia[2.2]paracyclophane.

Conclusion

1,4-Bis(chloromethyl)benzene has proven to be a remarkably versatile and historically significant alkylating agent in chemical research. Its bifunctional nature has been instrumental in the development of important classes of materials, including conductive polymers for electronic applications, functional polymers for environmental remediation, and structurally intriguing cyclophanes for host-guest chemistry. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in drug development and materials science, underscoring the enduring legacy and continued potential of BCMB in the synthesis of novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for Polymer Synthesis using 1,2-Bis(chloromethyl)benzene as a Cross-Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a bifunctional aromatic compound utilized as a cross-linking agent in the synthesis of various polymers. Its two reactive chloromethyl groups can undergo Friedel-Crafts alkylation reactions with aromatic rings present in polymer backbones, such as polystyrene and poly(arylene ether sulfone). This process forms stable methylene bridges between polymer chains, leading to the creation of a three-dimensional network structure.[1][2] The resulting cross-linked polymers exhibit enhanced thermal stability, mechanical strength, and altered solubility characteristics, making them suitable for a range of applications, including as polymer supports, membranes, and in materials for drug delivery.[2]

The primary mechanism for cross-linking involves the reaction of the chloromethyl groups with the aromatic nuclei of the polymer chains in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1][2] The degree of cross-linking can be controlled by adjusting the stoichiometry of the cross-linker, reaction time, and temperature.

Applications

The utilization of this compound as a cross-linker imparts valuable properties to polymers, opening avenues for various applications:

  • Enhanced Thermal and Mechanical Properties: Cross-linking introduces covalent bonds between polymer chains, restricting their movement and thereby increasing the material's glass transition temperature (Tg) and overall thermal stability.[1] This also typically leads to an improvement in mechanical properties such as tensile strength and modulus.

  • Controlled Solubility and Swelling: The formation of a polymer network reduces solubility.[1] While the uncross-linked polymer may be readily soluble in certain solvents, the cross-linked material will typically only swell. This property is crucial for applications like solvent-resistant coatings and materials for separation processes.

  • Porous Polymer Supports: When cross-linking is performed under specific conditions, it can lead to the formation of microporous materials. These porous polymers can serve as supports for catalysts or as stationary phases in chromatography.

  • Drug Delivery Systems: The cross-linked polymer matrix can be designed to encapsulate therapeutic agents. The naphthalene-like core of the cross-linker can facilitate the loading of aromatic drug molecules through π-π stacking interactions, potentially enabling controlled release applications.[2]

Experimental Protocols

The following protocols provide a general framework for the cross-linking of aromatic polymers using this compound. Researchers should optimize the conditions for their specific polymer and desired degree of cross-linking.

Protocol 1: Cross-Linking of Polystyrene via Friedel-Crafts Alkylation

This protocol describes the procedure for cross-linking polystyrene to enhance its thermal stability and modify its solubility.

Materials:

  • Polystyrene (e.g., granular, average M.W. ~280,000)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (Lewis acid catalyst)

  • 1,2-Dichloroethane (DCE) or Nitrobenzene (solvent)

  • Methanol (for quenching and washing)

  • Chloroform (for solubility testing)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Polystyrene: In a round-bottom flask, dissolve 10 g of polystyrene in 200 mL of 1,2-dichloroethane under an inert atmosphere. Stir the mixture until the polystyrene is completely dissolved.[2]

  • Addition of Cross-Linker: Add the desired amount of this compound (e.g., 0.5 g for 5% cross-linking by weight) to the polystyrene solution and stir until it dissolves.

  • Preparation of Catalyst Suspension: In a separate, dry container, suspend 1.5 g of anhydrous aluminum chloride in 20 mL of 1,2-dichloroethane.

  • Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature while stirring vigorously. The reaction is exothermic, and the addition should be controlled to maintain a stable temperature.[2]

  • Reaction Progression: After the addition of the catalyst, heat the reaction mixture to 60-80°C and maintain it at this temperature for 4-6 hours under reflux. The progress of the cross-linking reaction can be monitored by an increase in the viscosity of the solution.[2]

  • Reaction Quenching and Product Isolation: After the reaction is complete, cool the mixture to room temperature and slowly add 50 mL of methanol to quench the catalyst. The cross-linked polystyrene will precipitate out of the solution.[2]

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the cross-linked polystyrene in a vacuum oven at 60°C until a constant weight is achieved.[2]

  • Characterization: The degree of cross-linking can be assessed by solubility tests. Uncross-linked polystyrene is soluble in chloroform, whereas the cross-linked product will swell but not dissolve.[1][2] Further characterization can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe changes in the chemical structure and Thermogravimetric Analysis (TGA) to evaluate the enhancement in thermal stability.

Data Presentation

The following tables summarize expected quantitative data from the characterization of polymers cross-linked with this compound. The data is representative and will vary based on the specific polymer, cross-linker concentration, and reaction conditions.

Table 1: Effect of Cross-Linker Concentration on the Properties of Polystyrene

% Cross-Linker (w/w)Solubility in ChloroformGel Content (%)Glass Transition Temperature (Tg) (°C)
0 (Control)Soluble0~100
2Swells> 90~110
5Swells> 95~125
10Swells> 98~140

Table 2: Thermal Stability of Cross-Linked Polystyrene (TGA Data)

% Cross-Linker (w/w)Onset of Decomposition (°C)Char Yield at 600°C (%)
0 (Control)~350< 5
5~400~15
10~420~25

Visualizations

Experimental Workflow for Polymer Cross-Linking

G A Dissolve Polymer in Solvent B Add this compound A->B D Initiate Reaction by Adding Catalyst B->D C Prepare Lewis Acid Catalyst Suspension C->D E Heat and Stir under Inert Atmosphere D->E F Quench Reaction with Methanol E->F G Isolate and Purify Cross-Linked Polymer F->G H Dry and Characterize G->H

Caption: Workflow for cross-linking polymers.

Signaling Pathway: Friedel-Crafts Cross-Linking Mechanism

G cluster_0 Activation of Cross-Linker cluster_1 Electrophilic Aromatic Substitution cluster_2 Cross-Link Formation A This compound C Activated Electrophilic Complex A->C B Lewis Acid (e.g., AlCl3) B->C E Sigma Complex Intermediate C->E D Aromatic Polymer Chain D->E F First Covalent Bond Formation E->F H Final Cross-Linked Polymer Network F->H G Second Aromatic Polymer Chain G->H I Regenerated Catalyst H->I

Caption: Friedel-Crafts cross-linking mechanism.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, constraining the conformational flexibility of linear peptides is a key strategy to enhance their therapeutic properties. Cyclization can lead to increased receptor binding affinity, improved stability against proteolytic degradation, and enhanced cell permeability. 1,2-Bis(chloromethyl)benzene and its analogs, such as α,α'-dibromo-m-xylene, are efficient bifunctional linkers used to introduce cyclic constraints into peptides. This is typically achieved by reacting the linker with two nucleophilic amino acid side chains, most commonly cysteine, to form a stable thioether bridge. This technique, often referred to as peptide "stapling," is a robust method for rigidifying peptide structures, particularly for stabilizing α-helical conformations.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of cyclic peptides.

Principle of the Method

The core of this method lies in the bis-alkylation of two cysteine residues within a peptide sequence by this compound. The reaction is a nucleophilic substitution where the thiol groups of the cysteine side chains attack the benzylic carbons of the linker, displacing the chloride ions and forming two stable thioether bonds. This process can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after the peptide has been cleaved from the resin and is in solution (solution-phase cyclization). On-resin cyclization is often preferred as it can minimize intermolecular side reactions.

Experimental Data

While specific quantitative data for this compound is not extensively tabulated in the literature, the following tables provide representative data for the closely related and commonly used analog, α,α'-dibromo-m-xylene, which exhibits similar reactivity. The data illustrates the efficiency of xylene-based linkers in peptide cyclization.

Table 1: Representative On-Resin Cyclization Efficiency of a Model Peptide

Peptide SequenceCyclization ConditionTemperature (°C)Time (h)Crude Purity of Cyclic Product (%)
Ac-Cys-(Ala)₅-Cys-NH₂5 eq. α,α'-dibromo-m-xylene, 10 eq. DIPEA in NMP252~75
Ac-Cys-(Ala)₅-Cys-NH₂5 eq. α,α'-dibromo-m-xylene, 10 eq. DIPEA in NMP501~85

Data is illustrative and based on typical outcomes for similar cyclizations.

Table 2: Comparison of Crude Purity for Linear vs. Cyclized Peptides

Peptide TypeLinkerCrude Purity (%)
Linear PeptideN/A64
Cyclized Peptide (Glu linker)α,α'-dibromo-m-xylene28
Linear PeptideN/A78
Cyclized Peptide (Asp linker)α,α'-dibromo-m-xylene45

This table is adapted from data on head-to-tail cyclization to illustrate the potential impact of cyclization on crude purity before optimization.[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the chemical reaction for peptide cyclization using this compound.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification start Start with Resin faa Couple First Fmoc-Amino Acid start->faa deprotect1 Fmoc Deprotection faa->deprotect1 couple Couple Subsequent Amino Acids deprotect1->couple couple->deprotect1 Repeat for each amino acid deprotect2 Final Fmoc Deprotection couple->deprotect2 peptide_resin Linear Peptide on Resin deprotect2->peptide_resin cys_deprotect Selective Cys Side-Chain Deprotection peptide_resin->cys_deprotect add_linker Add this compound & Base cys_deprotect->add_linker cyclized_peptide_resin Cyclized Peptide on Resin add_linker->cyclized_peptide_resin cleave Cleavage from Resin & Global Deprotection cyclized_peptide_resin->cleave purify RP-HPLC Purification cleave->purify analyze LC-MS & MALDI-TOF Analysis purify->analyze final_product Pure Cyclic Peptide analyze->final_product chemical_reaction cluster_product Product peptide Peptide with two Cys residues (on solid support or in solution) reaction + linker This compound arrow Base (e.g., DIPEA) Solvent (e.g., NMP) linker->arrow cyclic_peptide Cyclized Peptide with Thioether Bridge arrow->cyclic_peptide

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a versatile difunctional electrophile widely employed in organic synthesis. Its two reactive benzylic chloride groups are susceptible to nucleophilic attack, making it a valuable building block for the construction of a variety of cyclic and acyclic molecules. This document provides detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles, including amines, azides, and sulfur-based nucleophiles. The application of phase-transfer catalysis to enhance reaction efficiency is also discussed. These protocols are intended to serve as a guide for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound, providing key reaction parameters and yields.

NucleophileProductReagents & ConditionsReaction TimeTemperatureYield (%)
Primary Amine (R-NH₂)2-R-IsoindolineR-NH₂, Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., DMF, CH₃CN)12-24 hRoom Temp. to 80 °C70-95%
Sodium Azide (NaN₃)1,2-Bis(azidomethyl)benzeneNaN₃, DMF12 hRoom Temp.>90% (estimated)[1]
Sodium Sulfide (Na₂S)1,3-DihydroisothianaphtheneNa₂S·9H₂O, Ethanol/Water2-4 hReflux80-90%

Mandatory Visualization

Reaction Workflow Diagram

The following diagram illustrates a general workflow for the nucleophilic substitution reactions of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_reagent This compound reaction_step Solvent, Optional: Base, Optional: Catalyst (e.g., PTC) start_reagent->reaction_step nucleophile Nucleophile (Nu⁻) nucleophile->reaction_step workup Aqueous Work-up (e.g., washing with water, brine) reaction_step->workup extraction Organic Extraction workup->extraction drying Drying of Organic Phase (e.g., Na₂SO₄, MgSO₄) extraction->drying purification Purification (e.g., Recrystallization, Column Chromatography) drying->purification final_product 1,2-Bis(substituted methyl)benzene purification->final_product

Caption: General workflow for nucleophilic substitution.

Phase-Transfer Catalysis (PTC) Mechanism

This diagram illustrates the mechanism of phase-transfer catalysis for the reaction of an organic-soluble substrate with an aqueous-soluble nucleophile.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q⁺X⁻) QX_aq->Nu_aq Regenerates Catalyst Cycle R_Cl This compound (R-Cl) R_Nu Product (R-Nu) QX_org Q⁺X⁻ R_Nu->QX_org Forms Cl⁻ QNu_org->R_Nu Reaction with R-Cl QX_org->QX_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Isoindolines

This protocol describes the synthesis of N-substituted isoindolines via the reaction of this compound with primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the primary amine (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.2 mmol).

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to 50-80 °C.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted isoindoline.

Protocol 2: Synthesis of 1,2-Bis(azidomethyl)benzene

This protocol details the reaction of this compound with sodium azide to yield 1,2-bis(azidomethyl)benzene, a versatile intermediate for click chemistry and the synthesis of diamines.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (2.2 mmol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Stir the mixture at room temperature for 12 hours.

  • After the reaction is complete, pour the mixture into water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude 1,2-bis(azidomethyl)benzene. The product is often used in subsequent steps without further purification.

Protocol 3: Synthesis of 1,3-Dihydroisothianaphthene

This protocol describes the synthesis of 1,3-dihydroisothianaphthene through the reaction of this compound with sodium sulfide.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the solution to reflux with stirring.

  • Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise to the refluxing sodium sulfide solution.

  • Continue to reflux the reaction mixture for 2-4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the remaining aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the product by distillation or column chromatography to obtain 1,3-dihydroisothianaphthene.

Application of Phase-Transfer Catalysis (PTC)

For reactions involving aqueous-soluble nucleophiles (e.g., NaOH, KCN) and the organic-soluble this compound, phase-transfer catalysis can significantly enhance the reaction rate.[2] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is typically used as the catalyst.

General PTC Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol) in an inert organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of the nucleophile (e.g., 2.5 mmol of NaOH in 10 mL of water).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 mmol of TBAB).

  • Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux) until the reaction is complete.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, remove the solvent, and purify the product as described in the previous protocols.

References

The Role of 1,2-Bis(chloromethyl)benzene in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 1,2-Bis(chloromethyl)benzene has emerged as a critical intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of novel isoindoline-based therapeutics. Its unique structural features, characterized by two reactive chloromethyl groups positioned ortho to each other on a benzene ring, enable the efficient construction of the isoindoline core, a privileged scaffold in medicinal chemistry. This application note provides an overview of its utility, detailed experimental protocols for the synthesis of isoindoline derivatives, and insights into the biological pathways targeted by these molecules.

Core Application: Synthesis of N-Substituted Isoindolines

The primary application of this compound in pharmaceutical synthesis is its reaction with primary amines to form N-substituted isoindolines. This reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the amine displaces the chlorine atoms on the benzylic carbons, leading to the formation of the five-membered isoindoline ring. This straightforward and efficient method provides a versatile entry point for the synthesis of a wide range of isoindoline derivatives with diverse biological activities.

Isoindoline-containing compounds have shown significant promise in various therapeutic areas, including oncology and inflammatory diseases. Notably, they are key components in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors.[1][2]

Experimental Protocols

General Protocol for the Synthesis of N-Arylisoindolines

This protocol describes a general method for the synthesis of N-arylisoindolines from this compound and a primary arylamine.

Materials:

  • This compound

  • Substituted arylamine (e.g., 4-aminobenzoic acid)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the arylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the suspension.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylisoindoline.

ParameterValue
Reactants This compound, Arylamine
Solvent Anhydrous DMF
Base Anhydrous K₂CO₃
Temperature 80-90°C
Reaction Time 4-6 hours
Typical Yield 75-90% (product dependent)

Application in the Synthesis of a PARP Inhibitor Intermediate

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer agents. The isoindolinone scaffold is a promising candidate for the development of PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, facilitating competitive inhibition at the PARP enzyme's catalytic site.[3]

Experimental Workflow for Synthesis of an N-Arylisoindoline Intermediate:

reagents This compound + Primary Arylamine reaction Reaction in Anhydrous DMF with K2CO3 at 80-90°C reagents->reaction 1. Dissolve & Add workup Aqueous Workup & Extraction reaction->workup 2. Cool & Quench purification Column Chromatography workup->purification 3. Dry & Concentrate product N-Arylisoindoline Intermediate purification->product 4. Isolate

Synthesis of N-Arylisoindoline Intermediate.

Signaling Pathways of Isoindoline-Based Therapeutics

PARP Inhibition Signaling Pathway

PARP enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4][5]

dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp recruitment Recruitment of DNA Repair Proteins parp->recruitment no_repair DNA Repair Failure parp->no_repair repair DNA Repair recruitment->repair cell_death Apoptosis / Cell Death no_repair->cell_death isoindoline_parpi Isoindoline-based PARP Inhibitor isoindoline_parpi->parp Inhibits

Mechanism of PARP Inhibition.
COX-2 Inhibition Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Isoindoline derivatives have been designed as selective COX-2 inhibitors to reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1]

stimulus Inflammatory Stimulus phospholipase Phospholipase A2 Activation stimulus->phospholipase arachidonic_acid Arachidonic Acid Release phospholipase->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation isoindoline_cox2i Isoindoline-based COX-2 Inhibitor isoindoline_cox2i->cox2 Inhibits

Mechanism of COX-2 Inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active isoindoline derivatives. The straightforward and high-yielding reaction with primary amines provides a robust platform for the development of new drugs targeting a range of diseases, including cancer and inflammatory conditions. The protocols and pathway diagrams provided herein serve as a resource for researchers and scientists in the field of drug discovery and development.

References

Application of 1,2-Bis(chloromethyl)benzene in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a versatile chemical intermediate with significant applications in the synthesis of various agrochemicals. Its bifunctional nature, characterized by two reactive chloromethyl groups in the ortho position on a benzene ring, allows for the construction of diverse heterocyclic structures that form the core of many active agrochemical ingredients. This document provides detailed application notes and experimental protocols for the synthesis of herbicidal and fungicidal compounds using this compound as a key starting material. The protocols are based on established synthetic methodologies and include quantitative data on yields and biological activity, where available.

Introduction

This compound serves as a crucial building block for the synthesis of several classes of agrochemicals, primarily through cyclization reactions to form heterocyclic systems. The ortho-disposed chloromethyl groups are highly susceptible to nucleophilic substitution, making them ideal for reactions with dinucleophiles to create fused ring systems. This reactivity is harnessed in the production of phthalazinone and isoindole derivatives, which have demonstrated potent herbicidal and fungicidal activities, respectively.

Application in Herbicide Synthesis: Phthalazinone Derivatives

Phthalazinone derivatives are a class of herbicides known to act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] The synthesis of the core phthalazinone structure can be achieved through the reaction of this compound with hydrazine derivatives.

General Synthetic Pathway for Phthalazinone Core

The fundamental reaction involves the condensation of this compound with hydrazine or a substituted hydrazine. This reaction proceeds via a double nucleophilic substitution to form the heterocyclic phthalazine ring system.

G A This compound E Phthalazinone Derivative A->E B Hydrazine Hydrate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Ethanol) D->E G A Phthalic Anhydride (from this compound oxidation) D N-Substituted Isoindoline-1,3-dione A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Acetic Acid) C->D G cluster_0 Plant Cell A Pyruvate C Acetohydroxyacid Synthase (AHAS) A->C B α-Ketobutyrate B->C D Acetolactate / Acetohydroxybutyrate C->D E Valine, Leucine, Isoleucine Biosynthesis D->E F Plant Growth E->F G Phthalazinone Herbicide G->C Inhibition G A This compound B Reaction with Nucleophile (e.g., Hydrazine, Amine) A->B C Crude Product B->C D Purification (Recrystallization, Chromatography) C->D E Pure Compound D->E F Structural Characterization (NMR, IR, MS) E->F G Biological Screening (Herbicidal/Fungicidal Assays) E->G H Active Compound Identification G->H

References

Application Notes and Protocols for the Chloromethylation of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chloromethylation of o-xylene is a crucial chemical synthesis that introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring of o-xylene. This reaction, a variant of the Blanc-Quelet reaction, produces valuable chemical intermediates, primarily a mixture of 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride.[1] These compounds are precursors in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The reaction is typically an electrophilic aromatic substitution performed with formaldehyde and hydrogen chloride, often in the presence of a catalyst.[2] Traditional methods utilize Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2][3] More contemporary approaches employ phase transfer catalysis (PTC) to enhance reaction rates, improve safety, and simplify procedures.[4][5]

Safety Warning: The chloromethylation reaction is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether.[6] All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Reaction Scheme

The chloromethylation of o-xylene primarily yields two isomeric products as depicted in the following reaction:

o-Xylene + Formaldehyde + Hydrogen Chloride → 3,4-Dimethylbenzyl chloride + 2,3-Dimethylbenzyl chloride + H₂O

The formation of the chloromethylating agent is believed to proceed via the reaction of formaldehyde with HCl to form a highly reactive electrophile, which then attacks the electron-rich aromatic ring of o-xylene.

G cluster_reactants Reactants cluster_products Products o_xylene o-Xylene catalyst Catalyst (e.g., ZnCl₂) o_xylene->catalyst formaldehyde Formaldehyde (HCHO) formaldehyde->catalyst hcl Hydrogen Chloride (HCl) hcl->catalyst product1 3,4-Dimethylbenzyl chloride product2 2,3-Dimethylbenzyl chloride water Water (H₂O) catalyst->product1 Electrophilic Aromatic Substitution catalyst->product2 Electrophilic Aromatic Substitution catalyst->water Electrophilic Aromatic Substitution

Caption: Reaction scheme for the chloromethylation of o-xylene.

Data Presentation: Comparison of Catalytic Systems

The efficiency of o-xylene chloromethylation is highly dependent on the catalytic system and reaction conditions. The following table summarizes quantitative data from various reported methods.

Catalyst SystemReagentsTemperature (°C)Time (h)Yield (%)Conversion (%)Selectivity (%)Reference
ZnCl₂ / HClo-Xylene, Paraformaldehyde, HCl80-74--[1]
ZnCl₂ / HClo-Xylene, Formaldehyde, HCl8510-86.897.6[1]
FeCl₃ / H₂SO₄o-Xylene, Paraformaldehyde, HCl-----[1]
CTAB Micellar Systemo-Xylene--High--[5]
ZnCl₂ / AcOH / H₂SO₄ / PEG-800o-Xylene, Paraformaldehyde, HCl gas508Good to Excellent--[5]

Experimental Protocols

Method 1: Chloromethylation using Zinc Chloride Catalysis

This protocol is based on the classic Blanc reaction conditions, utilizing zinc chloride as a Lewis acid catalyst.

Materials and Reagents:

  • o-Xylene

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Mechanical or magnetic stirrer

  • Heating mantle or oil bath

  • Gas inlet tube (for HCl gas)

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a stirrer, reflux condenser, and a gas inlet tube connected to an HCl gas source. Equip the top of the condenser with a gas trap to handle excess HCl.

  • Charging Reagents: In the flask, combine o-xylene (e.g., 0.3 mol), paraformaldehyde (e.g., 0.6 mol), and anhydrous zinc chloride (e.g., 0.075 mol).[1]

  • Addition of Acid: Add concentrated hydrochloric acid to the mixture (e.g., twice the volume of the o-xylene).[1]

  • Reaction Execution: Heat the mixture to 85°C using an oil bath while stirring vigorously.[1] Begin bubbling hydrogen chloride gas through the reaction mixture.

  • Monitoring: Maintain the reaction at a constant temperature for 10-12 hours.[1]

  • Work-up:

    • After the reaction is complete, cool the flask to room temperature. The mixture will separate into two layers.[1]

    • Transfer the entire mixture to a separatory funnel.

    • Separate the upper organic layer, which contains the product and unreacted o-xylene.[1]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).

    • Dry the organic phase over an anhydrous drying agent like calcium chloride.[7]

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation to isolate the 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride isomers.

Method 2: Phase Transfer Catalysis (PTC) Approach

This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases, often leading to higher yields and milder conditions.

Materials and Reagents:

  • o-Xylene

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Phase Transfer Catalyst (PTC), e.g., a quaternary ammonium salt like Cetyltrimethylammonium Bromide (CTAB)[5] or Polyethylene Glycol (PEG-800)[5]

  • Diethyl ether

  • Anhydrous Calcium Chloride (CaCl₂)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-xylene and paraformaldehyde (e.g., at a 1:2 molar ratio).[4]

  • Addition of Reagents: Add sodium chloride and the phase transfer catalyst to the mixture.[4]

  • Initiation: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic and should be controlled.

  • Reaction Execution: Heat the mixture in an oil bath to the desired temperature (e.g., 80°C) and maintain vigorous stirring for the optimized reaction time (e.g., 90 minutes).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the organic phase with diethyl ether.[4]

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous calcium chloride.[4]

  • Purification: Filter the mixture and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Visualizations

Experimental Workflow

The general workflow for the chloromethylation of o-xylene involves several key stages from preparation to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification reagents 1. Mix o-Xylene, Paraformaldehyde, and Catalyst acid 2. Add Acid (HCl / H₂SO₄) reagents->acid heat 3. Heat and Stir (e.g., 80-85°C) acid->heat cool 4. Cool Mixture heat->cool extract 5. Extract with Organic Solvent cool->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Evaporate Solvent wash->dry purify 8. Vacuum Distillation dry->purify product Final Product purify->product

Caption: General experimental workflow for o-xylene chloromethylation.

References

Application Notes and Protocols: Formation of Organometallic Compounds from 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a versatile difunctional electrophile utilized in the synthesis of a variety of cyclic and acyclic compounds. Its two reactive chloromethyl groups, held in close proximity by the ortho-substituted benzene ring, make it an excellent precursor for the formation of metallacycles and other organometallic structures. These organometallic derivatives are of significant interest in catalysis, materials science, and as intermediates in the synthesis of complex organic molecules, including those with potential applications in drug development. This document provides detailed application notes and experimental protocols for the formation of organometallic compounds from this compound.

I. Synthesis of di-Grignard Reagent: 1,2-Bis(chloromagnesiomethyl)benzene

The formation of the di-Grignard reagent from this compound provides a powerful dinucleophile for the synthesis of various larger ring systems and polymers. The preparation requires careful control of reaction conditions to favor the formation of the di-Grignard reagent over oligomerization side products.

Experimental Protocol: Synthesis of 1,2-Bis(chloromagnesiomethyl)benzene[1]

Materials:

  • This compound (freshly purified, LACHRYMATOR)

  • Magnesium powder (50 mesh)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • 1,2-Dibromoethane (CARCINOGEN)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), place magnesium powder (1.20 g, 49 mmol) in a 500 mL three-necked flask equipped with a pressure-equalizing dropping funnel and a filtration tube connected to a 250 mL Schlenk flask.

  • Activate the magnesium by adding a mixture of 1,2-dibromoethane (0.1 mL) and THF (5 mL). Gently warm the flask until gas evolution is observed and continue warming for an additional 2 minutes.

  • Remove the activation solution via syringe and wash the magnesium powder with fresh THF (12.5 mL).

  • Prepare a dilute solution of this compound (2.14 g, 12.2 mmol) in THF (150 mL).

  • Add the solution of this compound dropwise from the dropping funnel to the stirred magnesium suspension over a period of 3.5 hours.

  • Stir the reaction mixture at approximately 20°C for 15 hours.

  • Filter the resulting yellow solution to remove any unreacted magnesium.

Expected Yield: The concentration of the di-Grignard reagent in the filtrate is typically around 0.073 M, representing a nearly quantitative yield.

Characterization: The concentration of the Grignard reagent can be determined by titration. The formation of the di-Grignard reagent can be confirmed by derivatization, for example, by reaction with a suitable electrophile followed by characterization of the product.

II. Synthesis of o-Xylene-Bridged Dimeric Compounds

While not a direct formation of a carbon-metal bond, the reaction of 1,2-bis(halomethyl)benzene with nucleophilic metal complexes is a key strategy for creating bridged multimetallic structures. The following protocol, using the more reactive 1,2-bis(bromomethyl)benzene, can be adapted for the chloro-analogue, potentially with longer reaction times or higher temperatures.

Experimental Protocol: General Synthesis of o-Xylene-Bridged Porphyrin Dimers[2]

Materials:

  • Hydroxyl-containing porphyrin or its Zn(II) complex

  • 1,2-Bis(bromomethyl)benzene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes (C₆H₁₄)

  • Standard laboratory glassware for reflux and chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of the hydroxyl-containing porphyrin or its Zn(II) complex and 5 equivalents of Cs₂CO₃ in 5 mL of DMF.

  • Heat the mixture to boiling for 30 minutes.

  • Add 0.5 equivalents of 1,2-bis(bromomethyl)benzene to the reaction mixture.

  • Continue to boil the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the DMF under vacuum.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of CH₂Cl₂ and C₆H₁₄ (e.g., 4:1) as the eluent.

Quantitative Data:

ReactantProductBaseSolventReaction Time (h)Yield (%)Reference
A₃B-type hydroxy-substituted porphyrino-Xylene-linked porphyrin dimerCs₂CO₃DMF580-85[1]

III. Formation of Platinum-Carbon Bonds

Direct reaction of this compound to form a platinacycle is not well-documented in the initial search. However, protocols for the formation of platinum-aryl bonds from related precursors provide a basis for potential synthetic routes. The following protocol describes the synthesis of a platinum-phenyl complex from a platinum-methyl precursor, which is a common strategy in organometallic synthesis.

Experimental Workflow: Benzene C-H Activation to Form a Pt-Phenyl Bond[3][4]

organometallic_formation A This compound B Mg, THF A->B Reaction F Nucleophilic Metal Complex (e.g., M(0)L_n) A->F Reacts with C 1,2-Bis(chloromagnesiomethyl)benzene (di-Grignard Reagent) B->C Forms D Metal Halide (MXn) C->D Reacts with E Metallacycle D->E Forms G Oxidative Addition F->G Undergoes G->E Forms

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1,2-Bis(chloromethyl)benzene. Due to its high reactivity and importance as a chemical intermediate, a reliable method for purity assessment and quantification is critical. This method utilizes reversed-phase chromatography with UV detection, providing a specific, accurate, and precise system for the analysis of this compound in the presence of potential impurities or degradation products. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound, also known as α,α′-dichloro-o-xylene, is a highly reactive aromatic organic compound widely used as a precursor and cross-linking agent in the synthesis of polymers, resins, and pharmaceutical intermediates.[4] Its bifunctional nature, stemming from two reactive chloromethyl groups on adjacent positions of a benzene ring, allows for its use in creating complex molecular architectures.[4][5] However, this reactivity also presents analytical challenges; the compound is susceptible to hydrolysis and can react with various nucleophiles.[5][6] Therefore, a validated, stability-indicating analytical method is essential for quality control, ensuring the purity of starting materials and monitoring reaction progress. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method optimized for this purpose.

Chromatographic Principle

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. This compound is a relatively non-polar molecule and is therefore well-retained on a C18 stationary phase.[7] Elution is achieved using a polar mobile phase, a mixture of acetonitrile and water. Detection is performed using a UV-Vis detector, as the benzene ring in the molecule exhibits strong absorbance in the ultraviolet region.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC and was chosen for its strong hydrophobic retention of aromatic compounds like this compound. This ensures a good starting point for method development, providing adequate retention and resolution from polar impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water offers simplicity, robustness, and reproducibility. Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds. The ratio is optimized to achieve a suitable retention time, ensuring the analyte elutes within a reasonable timeframe without co-eluting with the solvent front or impurities.

  • Detection Wavelength: The aromatic nature of this compound suggests strong UV absorbance. While a full UV scan would be ideal to determine the λ-max, a wavelength of 270 nm is selected as a robust choice that provides high sensitivity for the benzene ring chromophore while minimizing interference from potential aliphatic impurities.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>97% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)[5]

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in Table 1.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
Run Time 10 minutes
Diluent Acetonitrile : Water (65:35, v/v)
Standard and Sample Preparation

Caution: this compound is a hazardous chemical that can cause severe skin burns and eye damage.[8] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (Acetonitrile:Water, 65:35). Mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh an amount of sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow

The logical flow of the analytical process, from preparation to reporting, is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard SST System Suitability Test (Inject Standard 5x) Standard->SST Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm PTFE) Sample->Filter Sequence Run Analytical Sequence (Standard, Blank, Samples) Filter->Sequence SST->Sequence If Pass Integration Integrate Chromatograms (Peak Area) Sequence->Integration Calculation Calculate Concentration & Purity Integration->Calculation Report Generate Final Report Calculation->Report

References

Application Notes and Protocols for the Large-Scale Production of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for use by trained professionals in a controlled laboratory or industrial setting. 1,2-Bis(chloromethyl)benzene and the reagents used in its synthesis are hazardous.[1] All procedures should be carried out with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).[2] Users must consult the full Safety Data Sheets (SDS) for all chemicals before handling.[3]

Introduction

This compound, also known as α,α'-dichloro-o-xylene, is a halogenated organic compound with the chemical formula C₈H₈Cl₂.[4][5] It appears as a white to light yellow crystalline powder or fused solid.[6][7][8] This compound serves as a versatile chemical intermediate and building block in various fields of organic synthesis.[9]

Its primary applications include:

  • Polymer Chemistry: Used as a cross-linking agent to enhance the mechanical properties of polymers and plastics.[9]

  • Pharmaceutical Synthesis: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9]

  • Organic Synthesis: Acts as a precursor for a wide range of more complex molecules due to the reactivity of its two chloromethyl groups.[9][10] It is particularly useful in the solid-phase synthesis of peptide libraries.[6][7]

  • Agrochemicals: Utilized in the manufacturing of certain agrochemicals.[9]

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

Hazards:

  • Toxicity: Harmful if swallowed and fatal if inhaled in high concentrations.[4] It can cause respiratory tract irritation, and high-level exposure may lead to central nervous system depression and potential damage to the liver and kidneys.[9][11]

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][12] It is also a lachrymator, causing significant tearing.[11]

  • Environmental Hazard: Very toxic to aquatic organisms, with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced. All handling should be done in a well-ventilated area, preferably a chemical fume hood.[2]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[1][11]

  • Keep away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[2]

  • Avoid heat, open flames, and other sources of ignition.[1]

Synthetic Pathways

The two primary industrial methods for the synthesis of this compound are the chloromethylation of o-xylene and the photochemical chlorination of o-xylene.

Chloromethylation of o-Xylene

This is a common and well-established method involving an electrophilic aromatic substitution.[9] O-xylene is reacted with a source of formaldehyde (e.g., paraformaldehyde, trioxane) and hydrogen chloride in the presence of a catalyst.[9][13]

Chloromethylation_Reaction cluster_reactants Reactants cluster_products Products o_xylene o-Xylene catalyst Catalyst (e.g., ZnCl2) formaldehyde Formaldehyde (Source) hcl Hydrogen Chloride product This compound water Water catalyst->product catalyst->water

Caption: General scheme for the chloromethylation of o-xylene.

Lewis acids like zinc chloride (ZnCl₂) are frequently used as catalysts to facilitate the reaction.[13] Protic acids such as sulfuric acid or phosphoric acid can also serve as catalysts.[13]

Photochemical Chlorination of o-Xylene

This method involves the free-radical chlorination of the methyl groups of o-xylene. The reaction is initiated by UV light. This process can yield a mixture of mono-, di-, tri-, and tetrachlorinated products, and reaction conditions must be carefully controlled to maximize the yield of the desired dichlorinated product.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Chloromethylation of o-Xylene

This protocol is adapted from established chemical synthesis principles for chloromethylation reactions.[13]

Workflow Overview:

protocol_workflow A Reactor Setup (o-Xylene, Paraformaldehyde, ZnCl2) B Cooling & HCl Purge (0-10 °C) A->B C Reaction (Controlled Temperature, ~60 °C) B->C D Quenching (Pour onto ice water) C->D E Phase Separation D->E F Washing & Neutralization (Aq. NaHCO3) E->F G Drying (Anhydrous MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization or Distillation) H->I J Final Product I->J

Caption: Experimental workflow for synthesis and purification.

Materials and Equipment:

  • Large-scale glass reactor with overhead stirrer, thermometer, gas inlet tube, and reflux condenser

  • o-Xylene

  • Paraformaldehyde or 1,3,5-Trioxane

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrogen Chloride (gas)

  • Ice, Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Suitable organic solvent for extraction and recrystallization (e.g., hexane, ethanol)

Procedure:

  • Reactor Setup: In a chemical fume hood, charge the reactor with o-xylene, paraformaldehyde, and anhydrous zinc chloride.

  • Initiation: Begin stirring the mixture and cool the reactor to 0-10 °C using an ice bath.

  • HCl Addition: Bubble anhydrous hydrogen chloride gas through the cooled, stirred mixture. The rate of addition should be controlled to maintain the desired temperature.

  • Reaction: After the initial HCl addition, slowly warm the reaction mixture to approximately 60 °C. Maintain this temperature with stirring for several hours until the reaction is complete (monitored by GC or TLC).

  • Quenching: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice and water with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes typical reaction parameters and outcomes for the chloromethylation method. Actual results will vary based on scale and specific conditions.

ParameterConditionTypical Yield (%)Purity (%)Reference
Starting Material o-Xylene--[9]
Chloromethylating Agent Paraformaldehyde / HCl60-85>95[13]
Catalyst Zinc Chloride (ZnCl₂)--[9][13]
Reaction Temperature 50-70 °C--[13]
Reaction Time 3-6 hours--[13]
Purification Method Recrystallization->98-

Note: Yields are highly dependent on precise control of stoichiometry and reaction conditions to minimize the formation of byproducts such as diarylmethanes and polymers.[13]

References

Application Notes and Protocols for 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 1,2-Bis(chloromethyl)benzene. The information is intended for professionals in research, scientific, and drug development fields.

Overview and Chemical Properties

This compound, also known as o-xylylene dichloride, is a reactive aromatic organic compound.[1][2] Its structure, featuring two chloromethyl groups on adjacent carbons of a benzene ring, makes it a versatile reagent in organic synthesis, particularly as a bifunctional alkylating agent and a precursor for cross-linked polymers and pharmaceutical intermediates.[3][4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

PropertyValueReference
Molecular Formula C₈H₈Cl₂[2]
Molecular Weight 175.06 g/mol [2]
Appearance White to light yellow crystalline powder or colorless to pale yellow liquid[1][5]
Melting Point 51-55 °C[6]
Boiling Point 239-241 °C[6]
Flash Point 107 °C (225 °F)
Density 1.239 g/cm³[1]
PropertyValueReference
Oral LD50 (Rat) 2263 mg/kg[3]
PropertyDescriptionReference
Solubility Soluble in methanol, ethyl acetate, and acetone.[1][6] Very low solubility in water.[1]
Incompatibility Strong bases, strong oxidizing agents, alcohols, amines, and metals.
Reactivity The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions.[4]

Safety, Handling, and Storage Procedures

This compound is a hazardous chemical that requires strict safety protocols. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If dust or vapors are generated, a NIOSH-approved respirator is required.

Handling Procedures
  • Avoid all personal contact, including inhalation.

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Prevent the formation of dust and aerosols.

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.

  • Keep away from heat sources, open flames, and direct sunlight.

  • Store separately from oxidizing agents and other reactive chemicals.

  • Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[6]

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not let the product enter drains.

Experimental Protocols

This compound is a valuable reagent for various synthetic applications. Below are detailed protocols for its use in alkylation and polymer cross-linking reactions.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the bis-alkylation of a secondary amine using this compound to form a heterocyclic compound.

Materials:

  • This compound

  • Secondary amine (e.g., dibenzylamine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve secondary amine and This compound in DMF prep2 Add K₂CO₃ prep1->prep2 Stir react Heat to 80-100 °C for 12-24h Monitor by TLC/LC-MS prep2->react workup1 Cool and quench with water react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Workflow for N-Alkylation of a Secondary Amine.
Protocol 2: Cross-Linking of Polystyrene

This protocol outlines the procedure for cross-linking polystyrene using this compound via a Friedel-Crafts alkylation reaction to enhance its thermal and mechanical properties.

Materials:

  • Polystyrene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

  • Methanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Polystyrene: In a round-bottom flask under an inert atmosphere, dissolve polystyrene in anhydrous DCE.

  • Addition of Cross-linker: Add the desired amount of this compound to the polystyrene solution and stir until dissolved.

  • Catalyst Suspension: In a separate dry flask, suspend anhydrous aluminum chloride in a small amount of anhydrous DCE.

  • Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours under reflux. An increase in viscosity indicates the progression of the cross-linking reaction.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and slowly add methanol to quench the catalyst. The cross-linked polystyrene will precipitate.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted reagents and catalyst residues. Dry the cross-linked polymer in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram:

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_isolation Isolation & Purification prep1 Dissolve polystyrene and This compound in DCE react1 Add catalyst suspension to polymer solution prep1->react1 prep2 Prepare AlCl₃ suspension prep2->react1 react2 Heat to 60-80 °C for 4-6h react1->react2 iso1 Cool and quench with methanol react2->iso1 iso2 Filter and wash precipitated polymer iso1->iso2 iso3 Dry in vacuum oven iso2->iso3

Workflow for Cross-Linking of Polystyrene.

Signaling Pathways and Logical Relationships

The reactivity of this compound is primarily governed by the two electrophilic benzylic carbon atoms. This allows for a variety of reactions, which can be logically categorized as follows:

Logical_Relationships cluster_reactions Reaction Types cluster_applications Synthetic Applications A This compound B Nucleophilic Substitution (Sₙ2) A->B C Friedel-Crafts Alkylation A->C D Synthesis of Heterocycles B->D F Pharmaceutical Intermediate Synthesis B->F G Peptide Cyclization B->G E Polymer Cross-linking C->E

Reactivity and Applications of this compound.

References

Application Notes and Protocols for the Proper Disposal of 1,2-Bis(chloromethyl)benzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(chloromethyl)benzene (CAS No. 612-12-4), also known as α,α′-Dichloro-o-xylene, is a reactive aromatic organochlorine compound used in organic synthesis, particularly as a crosslinking agent and an intermediate in the production of pharmaceuticals and other chemicals.[1][2][3] Due to its high toxicity, corrosive nature, and potential mutagenicity, waste generated from processes involving this chemical is considered hazardous and requires strict disposal protocols to protect human health and the environment.[1][3][4] These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound waste, in accordance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Section 1: Physicochemical and Toxicological Data

Proper disposal procedures are predicated on a thorough understanding of the chemical's properties and hazards.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈Cl₂ [1][4]
Molecular Weight 175.06 g/mol [3][7]
Appearance White to light beige crystalline powder or colorless to pale yellow liquid [1][2]
Melting Point 51-57 °C (127.4 - 134.6 °F) [2][7][8]
Boiling Point 239-241 °C (462.2 - 465.8 °F) [2][7][8]
Flash Point 107 °C (224.6 °F) [7]

| Solubility | Sparingly soluble in water, where it undergoes hydrolysis.[1][3] Soluble in organic solvents like methanol and ethanol.[3][8] |[1][3][8] |

Table 2: Hazard Identification and GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4]
Acute Toxicity, Inhalation Category 2 H330: Fatal if inhaled[4]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[4][9]
Serious Eye Damage/Irritation Category 1 H314: Causes severe skin burns and eye damage[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation) H335: May cause respiratory irritation[4][9]

| Hazardous to the Aquatic Environment | Acute and Chronic | Very toxic to aquatic life with long-lasting effects[7] |

Section 2: Regulatory Framework

The management of this compound waste is governed by federal and state hazardous waste regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the waste from its point of generation to its final disposal.[6] Generators of hazardous waste are responsible for its proper identification, management, and treatment before disposal.[6]

Section 3: Protocols for Waste Management

Protocol 1: Waste Characterization and Segregation

Objective: To correctly identify and segregate this compound waste streams to ensure safe handling and compliant disposal.

Methodology:

  • Identification: Any material, including stock chemical, reaction mixtures, contaminated labware (pipettes, gloves, etc.), and spill cleanup debris containing this compound, must be considered hazardous waste.[11]

  • RCRA Characterization: Based on its properties, this waste is typically classified as follows:

    • Toxicity: It contains a hazardous constituent.

    • Reactivity: It is reactive with water and a wide range of other chemicals.[3][7]

  • Segregation:

    • Collect this compound waste in dedicated, compatible containers.[12]

    • DO NOT mix this waste with other waste streams, especially:

      • Bases, strong oxidizing agents, alcohols, amines, or metals to avoid violent reactions.[7][9]

      • Aqueous solutions, to prevent hydrolysis and the release of hydrogen chloride gas.[3][7]

    • Segregate solid waste (contaminated gloves, paper towels) from liquid waste.[12]

Protocol 2: On-site Collection and Storage

Objective: To safely collect and store this compound waste prior to disposal.

Methodology:

  • Personal Protective Equipment (PPE): Before handling waste, personnel must wear appropriate PPE:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye/Face Protection: Chemical safety goggles and a face shield.[7]

    • Skin and Body Protection: A lab coat or chemical-resistant apron. For large quantities, a chemical-resistant suit is required.[9]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[7][9] If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is mandatory.[7]

  • Container Selection:

    • Use containers that are in good condition, free of leaks, and compatible with the waste.[12] High-density polyethylene (HDPE) or glass containers are often suitable.

    • Ensure the container previously held compatible materials or is new.[12]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste" and list all components and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Toxic," "Corrosive," "Reactive").

    • Record the accumulation start date.

  • Storage:

    • Keep waste containers tightly closed except when adding waste.[12][13]

    • Store containers in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.

    • Store away from incompatible materials.[14]

Protocol 3: Spill and Decontamination

Objective: To safely manage spills of this compound.

Methodology:

  • Immediate Action:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

    • Don the appropriate PPE as described in Protocol 2.

  • Containment:

    • For liquid spills, contain the spill using a chemical absorbent material like vermiculite or sand. Do not use combustible materials.

    • For solid spills, carefully sweep up the material to avoid creating dust.[9]

  • Cleanup:

    • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[7]

    • Do not add water to the spill.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) office.

Protocol 4: Final Disposal

Objective: To ensure the final disposal of this compound waste is performed in a compliant and environmentally sound manner.

Methodology:

  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[9] Do not attempt to treat or neutralize this waste in the laboratory due to its high reactivity and the hazardous decomposition products formed (e.g., phosgene, hydrogen chloride gas).[7]

  • Arranging Pickup:

    • Contact your institution's EHS office to schedule a waste pickup.

    • Ensure all containers are properly labeled, closed, and ready for transport.

  • Treatment Method:

    • The most common disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride.[9]

    • Land disposal is heavily restricted for such hazardous wastes and typically requires pre-treatment.[15]

  • Documentation:

    • Retain all documentation, including the hazardous waste manifest provided by the disposal company, to comply with "cradle-to-grave" tracking requirements.[5]

Section 4: Visualizations

Waste_Disposal_Workflow Waste Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs EHS & Contractor Procedures start Waste Generation characterize Characterize Waste (Toxic, Reactive) start->characterize segregate Segregate from Incompatibles characterize->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Satellite Accumulation Area collect->store pickup Schedule EHS Pickup store->pickup transport Transport by Licensed Contractor pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal end Documentation Filed disposal->end

Caption: A workflow diagram illustrating the key stages from waste generation in the laboratory to final disposal by a licensed contractor.

PPE_Selection_Guide PPE Selection Guide for Handling Waste cluster_ppe Required Personal Protective Equipment cluster_vent Ventilation & Respiratory Protection task Task: Handling This compound Waste lab_coat Lab Coat or Chemical Apron task->lab_coat gloves Chemical-Resistant Gloves task->gloves goggles Safety Goggles & Face Shield task->goggles decision Is a Fume Hood Available/Sufficient? task->decision fume_hood Work in a Chemical Fume Hood respirator Use NIOSH-Approved Respirator decision->fume_hood  Yes decision->respirator  No / Spill Scenario

Caption: A guide for selecting the minimum required PPE and ventilation controls when handling the hazardous waste.

Chemical_Incompatibility Chemical Incompatibility Warning cluster_incompatibles center_node This compound Waste incompatibles DO NOT MIX WITH: bases Bases incompatibles->bases oxidizers Strong Oxidizers incompatibles->oxidizers alcohols Alcohols / Amines incompatibles->alcohols metals Metals incompatibles->metals water Water / Aqueous Solutions incompatibles->water

Caption: A diagram highlighting materials that are incompatible and must be segregated from this compound waste.

References

Application of 1,2-Bis(chloromethyl)benzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of advanced materials.[1] Its two reactive chloromethyl groups, positioned ortho to each other on a benzene ring, allow for its use as a monomer in polymerization reactions and as a crosslinking agent to create complex three-dimensional polymer networks. This reactivity makes it a valuable precursor in the development of materials with applications in organic electronics, gas storage, and separation technologies. This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in the synthesis of poly(p-phenylene vinylene) (PPV) and hypercrosslinked polymers (HCPs).

I. Synthesis of Poly(o-phenylene vinylene) (POPV) via Gilch Polymerization

Poly(p-phenylene vinylene) (PPV) and its derivatives are a class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2] The Gilch polymerization route is a common method for synthesizing PPV derivatives from bis(halomethyl)benzene monomers.[3][4] This protocol details the synthesis of poly(o-phenylene vinylene) using this compound.

Experimental Protocol: Gilch Polymerization of this compound

Materials:

  • This compound (monomer)

  • Potassium tert-butoxide (base)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Acetic acid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF at room temperature. The concentration of the monomer can be varied, but a typical starting point is a 0.1 M solution.

  • Initiation: Cool the solution to 0°C using an ice bath. Prepare a solution of potassium tert-butoxide in anhydrous THF (e.g., 1.0 M). Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1 hour. The reaction mixture will typically change color, indicating the initiation of polymerization.

  • Polymerization: After the addition of the base is complete, allow the reaction to stir at room temperature for 20 hours under a nitrogen atmosphere. The viscosity of the solution may increase as the polymer forms.

  • Termination and Precipitation: Quench the reaction by adding a small amount of acetic acid to neutralize any remaining base. Pour the polymer solution slowly into a beaker of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and salts.

  • Drying: Dry the purified poly(o-phenylene vinylene) product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Workflow for Gilch Polymerization

Gilch_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Monomer This compound in THF Initiation Initiation at 0°C Monomer->Initiation Base_sol Potassium tert-butoxide in THF Base_sol->Initiation Polymerization Polymerization at RT for 20h Initiation->Polymerization Termination Termination with Acetic Acid Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Drying under Vacuum Purification->Drying Product Poly(o-phenylene vinylene) Drying->Product

Caption: Workflow for the synthesis of poly(o-phenylene vinylene) via Gilch polymerization.

Quantitative Data for PPV Derivatives

The properties of PPV derivatives can be tuned by using different substituted bis(chloromethyl)benzene monomers. The following table summarizes key properties of some PPV derivatives.

PolymerMonomerMolecular Weight (Mw)Polydispersity Index (PDI)Emission Maxima (nm)
MDMO-PPV2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene50,000 - 82,0001.03 - 1.08511 - 531
Hyperbranched PPV (P1)Monomer A + Monomer 4 (1.5:1)--503 (solution), 560 (film)
Hyperbranched PPV (P4)Monomer A + Monomer B (3:1)--497 (solution), 565 (film)

Data extracted from various sources for illustrative purposes.

II. Synthesis of Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Alkylation

Hypercrosslinked polymers (HCPs) are a class of microporous organic polymers characterized by high surface areas and excellent chemical and thermal stability.[5] These properties make them promising materials for gas storage (e.g., CO2 capture), separation, and catalysis. This compound and its isomers can be used as monomers or crosslinkers in Friedel-Crafts alkylation reactions to produce HCPs.[5][6]

Experimental Protocol: Friedel-Crafts Synthesis of a Hypercrosslinked Polymer

Materials:

  • This compound (monomer/crosslinker)

  • Benzene (comonomer, optional)

  • Anhydrous Iron(III) chloride (FeCl3) (catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Methanol (for washing)

  • Hydrochloric acid (HCl) solution (for catalyst removal)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound and any comonomer (e.g., benzene). Dissolve the monomers in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous iron(III) chloride to the stirred solution. The reaction is typically exothermic, and the color of the solution will change.

  • Polymerization: Heat the reaction mixture to 80°C and stir for 24 hours. A solid polymer precipitate will form during the reaction.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by adding methanol. Filter the solid product and wash it with methanol. To remove the catalyst, stir the polymer in a dilute hydrochloric acid solution, followed by washing with deionized water until the filtrate is neutral.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified hypercrosslinked polymer in a vacuum oven at 80°C until a constant weight is achieved.

Workflow for Friedel-Crafts Hypercrosslinking

Friedel_Crafts_HCP cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer This compound (and optional comonomer) in DCE Polymerization Polymerization at 80°C for 24h Monomer->Polymerization Catalyst Anhydrous FeCl3 Catalyst->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Catalyst_Removal Washing with HCl and Water Quenching->Catalyst_Removal Extraction Soxhlet Extraction Catalyst_Removal->Extraction Drying Drying under Vacuum Extraction->Drying Product Hypercrosslinked Polymer Drying->Product

Caption: Workflow for the synthesis of a hypercrosslinked polymer via Friedel-Crafts alkylation.

Quantitative Data for Hypercrosslinked Polymers

The properties of HCPs are highly dependent on the monomers and reaction conditions used. The following table provides examples of the properties of HCPs synthesized using bis(chloromethyl)benzene derivatives.

Polymer NameMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273K, 1 bar)
HCP from p-DCX and BCMBPp-Dichloroxylene, 4,4′-Bis(chloromethyl)-1,1′-biphenylup to 1970-up to 1.7
DBP-B2,2′-Dihydroxybiphenyl, 4,4′-Bis(chloromethyl)-1,1′-biphenyl752--
PBP-N-254,4′-Bis(chloromethyl)biphenyl, Triphenylamine1362--
HCP-DVB-VBC (2% DVB)Divinylbenzene, Vinylbenzyl chloride2064--

Data extracted from various sources for illustrative purposes.[6][7][8]

Conclusion

This compound and its isomers are valuable and versatile reagents in materials science, enabling the synthesis of advanced functional polymers. The protocols provided herein for the synthesis of poly(o-phenylene vinylene) and hypercrosslinked polymers offer a foundation for researchers to explore the potential of these materials in various applications. The ability to tune the properties of the resulting polymers by modifying the monomer structure and reaction conditions opens up a wide range of possibilities for the design of novel materials with tailored functionalities.

References

Application Notes and Protocols for Creating Combinatorial Libraries with 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for constructing combinatorial libraries utilizing 1,2-bis(chloromethyl)benzene. This versatile bifunctional electrophile serves as a valuable scaffold or linker in the solid-phase and solution-phase synthesis of diverse molecular libraries, including macrocycles and heterocyclic compounds, which are of significant interest in drug discovery and chemical biology.

Introduction to this compound in Combinatorial Chemistry

This compound is a reactive building block well-suited for combinatorial chemistry due to its two electrophilic chloromethyl groups. These groups can react with a variety of nucleophiles, allowing for the introduction of diverse functionalities. In the context of combinatorial libraries, it can be employed in several ways:

  • As a Scaffold: The benzene ring and its two reactive arms can serve as the central core of a library, with diversity elements being introduced by reaction with different nucleophiles.

  • As a Linker for Macrocyclization: It can be used to cyclize linear precursors, such as peptides or other oligomers, by reacting with two nucleophilic sites within the same molecule. This is a powerful strategy for creating conformationally constrained molecules.[1]

  • In Diversity-Oriented Synthesis (DOS): this compound can be a starting point for building complex and structurally diverse scaffolds, moving beyond simple appendage diversity.[2][3]

The choice between solid-phase and solution-phase synthesis will depend on the desired library size, the need for purification, and the specific chemical transformations planned.[4][5]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Combinatorial Library using this compound as a Scaffold

This protocol outlines a "split-and-pool" strategy for the synthesis of a diverse library on a solid support, where this compound acts as the central scaffold.

Materials:

  • Merrifield resin (or other suitable solid support)

  • This compound

  • A diverse set of nucleophiles (e.g., amines, thiols, phenols, carboxylates)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/DCM mixture)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Nucleophile Coupling (Split):

    • Divide the swollen resin into equal portions in separate reaction vessels.

    • To each vessel, add a solution of a unique nucleophile from the first set of building blocks in DMF and DIPEA.

    • Agitate the vessels at room temperature for 12-24 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Pooling: Combine all resin portions into a single vessel and wash thoroughly.

  • Scaffold Coupling:

    • Treat the combined resin with a solution of this compound in DMF.

    • Agitate at room temperature for 24-48 hours. The reaction progress can be monitored using a test cleavage and LC-MS analysis.

    • Wash the resin extensively with DMF and DCM.

  • Second Nucleophile Coupling (Split):

    • Split the resin from the previous step into equal portions.

    • To each portion, add a solution of a unique nucleophile from the second set of building blocks in DMF and DIPEA.

    • Agitate at room temperature for 12-24 hours.

    • Wash the resin with DMF and DCM.

  • Pooling and Final Washing: Combine all resin portions, wash with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 1-2 hours to release the library members from the solid support.

  • Work-up: Evaporate the cleavage cocktail and precipitate the crude library members with cold diethyl ether. Centrifuge and decant to isolate the product.

Workflow for Solid-Phase "Split-and-Pool" Synthesis:

G A Resin B Split Resin A->B C1 Couple Nucleophile 1a B->C1 C2 Couple Nucleophile 1b B->C2 Cn ... B->Cn D Pool Resin C1->D C2->D Cn->D E Couple this compound D->E F Split Resin E->F G1 Couple Nucleophile 2a F->G1 G2 Couple Nucleophile 2b F->G2 Gn ... F->Gn H Pool Resin G1->H G2->H Gn->H I Cleavage H->I J Library of Compounds I->J

Caption: Workflow for split-and-pool solid-phase synthesis.

Protocol for On-Resin Macrocyclization of a Peptide Library

This protocol describes the cyclization of a library of linear peptides containing two nucleophilic residues (e.g., cysteine) using this compound.

Materials:

  • Resin-bound peptide library with two unprotected nucleophilic side chains (e.g., Cys-Xn-Cys)

  • This compound

  • Solvents: DMF, DCM

  • Base: DIPEA

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide library in DMF for 30 minutes.

  • Cyclization:

    • Treat the resin with a solution of this compound (1.5-2.0 equivalents relative to resin loading) and DIPEA (3-4 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail to simultaneously cleave the cyclic peptides from the resin and remove any remaining side-chain protecting groups.

    • Stir for 2-3 hours at room temperature.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate and precipitate the crude cyclic peptide library with cold diethyl ether.

    • Centrifuge, decant the ether, and dry the product.

On-Resin Peptide Macrocyclization Workflow:

G A Resin-Bound Linear Peptide Library B Add this compound + Base (DIPEA) in DMF A->B C Agitate at Room Temp. B->C D Wash Resin (DMF, DCM) C->D E Cleavage from Resin & Deprotection D->E F Cyclic Peptide Library E->F

Caption: On-resin macrocyclization of a peptide library.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of combinatorial libraries using this compound. These are for illustrative purposes to demonstrate how such data could be structured.

Table 1: Solid-Phase Library Synthesis Parameters

ParameterLibrary ALibrary B
Scaffold This compoundThis compound
Building Blocks (Set 1) 20 diverse amines15 diverse thiols
Building Blocks (Set 2) 20 diverse carboxylic acids15 diverse phenols
Theoretical Library Size 400225
Synthesis Method Split-and-PoolParallel Synthesis
Solid Support Merrifield ResinWang Resin
Average Purity (LC-MS) >80%>85%
Overall Yield Range 35-60%40-65%

Table 2: On-Resin Peptide Macrocyclization Efficiency

Peptide SequenceLinear Peptide MW (Da)Cyclic Product MW (Da)Cyclization Yield (%)Purity (HPLC) (%)
Ac-Cys-Gly-Ala-Cys-NH2394.5530.785>95
Ac-Cys-Phe-Pro-Cys-NH2508.6644.878>90
Ac-Cys-Val-Leu-Cys-NH2478.7614.982>92

Signaling Pathways and Logical Relationships

The creation of combinatorial libraries is a key component of the early-stage drug discovery pipeline. The following diagram illustrates the logical relationship between library synthesis and subsequent screening and hit identification.

Drug Discovery Workflow:

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification A Building Blocks (e.g., Amines, Thiols) C Combinatorial Synthesis (Solid or Solution Phase) A->C B Scaffold (this compound) B->C D Chemical Library C->D E High-Throughput Screening (HTS) D->E F Hit Compounds E->F G Hit Validation & SAR F->G H Lead Compound G->H

Caption: The role of combinatorial library synthesis in drug discovery.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and desired library characteristics. It is essential to perform small-scale test reactions to determine the optimal conditions before proceeding to a full library synthesis. Appropriate safety precautions should be taken when handling all chemicals, particularly reactive reagents like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-bis(chloromethyl)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and chemists improve reaction yields and product purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the free-radical chlorination of o-xylene.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields are typically due to one of three issues: incomplete reaction, formation of undesired side products, or product loss during workup.

  • Sub-optimal Reaction Conditions: Ensure the reaction temperature is appropriate for radical initiation without promoting side reactions. The rate of chlorine gas addition should be controlled to prevent overheating and allow for complete reaction.

  • Side Reactions: The most common yield-reducing side reactions are ring chlorination and over-chlorination of the methyl groups. (See Q2 and Q3 for details).

  • Inefficient Initiation: For photochlorination, verify that your light source is emitting at the correct wavelength (380-500 nm is effective) and that the lamp is positioned for optimal irradiation of the reaction mixture.[1] For chemical initiation, ensure the initiator (e.g., benzoyl peroxide) is not expired and is used at the correct concentration.

  • Purification Loss: The product can be lost during distillation or recrystallization. Ensure your purification technique is optimized for the scale of your reaction.

Q2: My final product is contaminated with ring-chlorinated byproducts. How can I promote side-chain selectivity?

The key is to favor free-radical reaction conditions while strictly avoiding conditions that promote electrophilic aromatic substitution (ring chlorination).

  • Avoid Lewis Acid Catalysts: The primary cause of ring chlorination is the presence of Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or even trace amounts of metal ions from the reactor itself.[2][3][4] Ensure your glassware is scrupulously clean and consider using glass or Teflon-lined reactors.

  • Use Radical Initiators: Promote the desired side-chain reaction by using UV light or a chemical radical initiator like benzoyl peroxide.[5][6]

  • Sequester Metal Ions: If you suspect metal ion contamination, adding a sequestering agent like phosphorus trichloride (PCl₃) can inhibit its catalytic activity towards ring chlorination.[3][5]

  • Control Temperature: Lower temperatures generally favor ring chlorination in the presence of catalysts. However, in a radical reaction, the temperature must be high enough to facilitate the reaction (e.g., 80-120°C) but not so high as to cause unwanted side reactions.[2]

Q3: Gas chromatography (GC) analysis shows significant amounts of 1-(chloromethyl)-2-(dichloromethyl)benzene and other over-chlorinated species. How can I prevent this?

Over-chlorination occurs when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent.

  • Control Stoichiometry: Carefully control the molar ratio of chlorine gas to o-xylene. The theoretical molar ratio is 2:1 for the desired product. Limiting the chlorine supply is the most effective way to reduce over-chlorination.

  • Monitor Reaction Progress: Use in-situ monitoring techniques (like GC) to track the disappearance of the starting material and the formation of the mono-chlorinated intermediate and the desired di-chlorinated product. Stop the chlorine addition once the optimal product concentration is reached.

  • Staged Reactions: Some processes use multiple reactors in a cascade, which allows for better control over the extent of chlorination at each stage.[7]

Q4: The reaction mixture has developed a dark color and contains tar-like substances. What causes this and how can it be fixed?

Polymerization and tar formation are often caused by excessive temperatures or the presence of certain impurities.

  • Temperature Management: The chlorination of o-xylene is exothermic. Ensure efficient stirring and external cooling to maintain a stable reaction temperature. Runaway temperatures can lead to polymerization and decomposition.

  • Purity of Reagents: Use pure o-xylene as starting material. Impurities can sometimes initiate polymerization pathways.

  • Workup: After the reaction, adding a small amount of activated carbon to the solution before filtration can help remove colored impurities.[2]

Data Presentation: Reaction Condition Selectivity

The choice of catalyst and initiator is critical in directing the chlorination of o-xylene to either the side chains or the aromatic ring.

Condition TypeCatalyst / InitiatorPrimary Product(s)Yield/Purity NotesReference
Side-Chain Chlorination UV Light (380-500 nm)1-(Chloromethyl)-2-methylbenzene, this compoundHigh yield of side-chain products. Minimizes ring substitution.[1]
Side-Chain Chlorination Benzoyl Peroxide (BPO)1-(Chloromethyl)-2-methylbenzene, this compoundEffective chemical initiator for free-radical pathway.[5][6]
Ring Chlorination Lewis Acids (FeCl₃, SbCl₃, AlCl₃)3-Chloro-o-xylene, 4-Chloro-o-xyleneFavors electrophilic aromatic substitution. Undesirable for this synthesis.[2][3][8][9]
Side-Chain (Contaminated) UV Light + Metal Ion ImpuritiesMixture of side-chain and ring chlorinated productsTrace metal ions can act as catalysts for undesired ring chlorination.[3]

Experimental Protocols

Protocol 1: Photochlorination of o-Xylene for this compound

This protocol describes a common lab-scale synthesis using UV light to initiate side-chain chlorination.

Materials:

  • o-Xylene (reagent grade, freshly distilled if necessary)

  • Chlorine gas

  • Nitrogen gas (for purging)

  • Sodium bicarbonate solution (5%, aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • A three-necked round-bottom flask equipped with a gas inlet tube (sparger), a reflux condenser, and a thermometer.

  • The top of the condenser should be connected to a gas outlet leading to a scrubber (containing NaOH solution to neutralize excess HCl and Cl₂).

  • A UV immersion lamp (e.g., mercury vapor lamp) or an external lamp positioned to irradiate the flask.

  • Stirring plate and stir bar.

  • Heating mantle.

Procedure:

  • Setup: Assemble the glassware and ensure all joints are properly sealed. Purge the entire system with nitrogen gas to remove air and moisture.

  • Charging the Reactor: Charge the flask with o-xylene (e.g., 1 mole).

  • Heating: Heat the o-xylene to a gentle reflux (approx. 100-120°C) with vigorous stirring.

  • Initiation & Chlorination: Turn on the UV lamp. Begin bubbling dry chlorine gas through the sparger into the refluxing o-xylene at a controlled rate. The reaction is exothermic; adjust the heating mantle and chlorine flow to maintain a steady temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. Observe the formation of the mono- and di-chlorinated products. The reaction typically takes several hours.

  • Completion: Stop the chlorine flow and turn off the UV lamp when GC analysis indicates that the concentration of this compound is maximized and the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature while purging with nitrogen to remove dissolved HCl and unreacted chlorine.

  • Workup:

    • Carefully wash the crude product with 5% sodium bicarbonate solution to neutralize residual acid, followed by washing with water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove any low-boiling components (like solvent, if used) via rotary evaporation.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound as a white solid.[10][11]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired synthesis pathway from o-xylene and highlights the major competing side reactions.

G start o-Xylene inter 1-Chloromethyl-2-methylbenzene (Intermediate) start->inter + Cl₂ (Radical Conditions) ring_chlor Ring Chlorination Products (3- and 4-Chloro-o-xylene) start->ring_chlor + Cl₂ (Lewis Acid Catalyst) product This compound (Desired Product) inter->product + Cl₂ (Radical Conditions) over_chlor Over-chlorination Products (e.g., Trichloromethyl derivatives) product->over_chlor + Excess Cl₂

Caption: Desired reaction pathway and major side reactions.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of the target compound.

G A 1. Reactor Setup & Purge B 2. Charge o-Xylene A->B C 3. Heat to Reflux (100-120°C) B->C D 4. Initiate (UV Light) & Add Chlorine Gas C->D E 5. Monitor Reaction by GC D->E F 6. Cool & Purge with N₂ E->F G 7. Aqueous Wash (NaHCO₃, H₂O) F->G H 8. Dry Organic Layer G->H I 9. Purify Product H->I J 10. Characterize Final Product I->J

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

This logical diagram helps diagnose the root cause of low product yield.

G start Problem: Low Yield check_gc Analyze Crude Product by GC start->check_gc high_sm High % of Starting Material? check_gc->high_sm high_side High % of Side Products? check_gc->high_side good_crude Crude Yield is Good, Final Yield is Low? check_gc->good_crude high_sm->high_side No incomplete Cause: Incomplete Reaction Solution: Increase reaction time, check initiator/Cl₂ flow. high_sm->incomplete Yes high_side->good_crude No is_ring Side Product = Ring Chlorination? high_side->is_ring Yes purification_loss Cause: Loss During Purification Solution: Optimize distillation (vacuum, column) or recrystallization conditions. good_crude->purification_loss Yes is_over Side Product = Over-chlorination? is_ring->is_over No lewis_acid Cause: Lewis Acid Contamination Solution: Use clean glassware, add sequestering agent. is_ring->lewis_acid Yes excess_cl2 Cause: Excess Chlorine/Time Solution: Reduce Cl₂ stoichiometry, monitor reaction closely. is_over->excess_cl2 Yes

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Chloromethylation of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chloromethylation of o-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the chloromethylation of o-xylene?

A1: The main side reaction is the formation of diarylmethane derivatives. This occurs through a secondary Friedel-Crafts alkylation reaction where the desired chloromethylated o-xylene product reacts with another molecule of o-xylene.[1] Additionally, the formation of the highly carcinogenic bis(chloromethyl) ether is a potential and serious side reaction. Other byproducts can include the formation of di- and trichloromethylated xylenes.

Q2: What factors influence the formation of these side products?

A2: Several factors can promote the formation of unwanted byproducts:

  • Temperature: Higher reaction temperatures tend to increase the rate of diarylmethane formation.[1]

  • Catalyst Choice: Strong Lewis acids like aluminum chloride are known to favor the formation of diarylmethane products.[1]

  • Reactant Concentration and Molar Ratio: An excess of the o-xylene substrate can lead to a higher probability of the chloromethylated product reacting with it, thus increasing diarylmethane formation.[1]

Q3: How can I minimize the formation of bis(chloromethyl) ether?

A3: The formation of bis(chloromethyl) ether is a significant safety concern. To minimize its formation, it is crucial to control the reaction conditions carefully. Using a phase-transfer catalyst can be a safer alternative to traditional methods that are more prone to producing this hazardous byproduct. It is essential to work in a well-ventilated fume hood and take appropriate safety precautions when handling formaldehyde and hydrogen chloride.

Q4: What are the expected main products of o-xylene chloromethylation?

A4: The chloromethylation of o-xylene typically yields a mixture of two primary isomers: 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride.[2] The relative ratio of these isomers can be influenced by the reaction conditions and the catalyst used.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Chloromethylated Product - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Insufficient mixing.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. While higher temperatures can increase reaction rate, they may also promote side reactions. A typical range to explore is 60-80°C. - Ensure the catalyst (e.g., ZnCl₂) is anhydrous and active. - Use efficient mechanical or magnetic stirring to ensure proper mixing of the reactants.
High Formation of Diaryl-methane Byproduct - High reaction temperature. - Use of a strong Lewis acid catalyst (e.g., AlCl₃). - High concentration of o-xylene relative to the chloromethylating agent.- Lower the reaction temperature. - Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or an ionic liquid catalyst. - Adjust the molar ratio of reactants. A higher concentration of the chloromethylating agent relative to o-xylene can favor the primary reaction.
Formation of Dichloro-methylated Products - High molar ratio of formaldehyde to o-xylene. - Prolonged reaction time.- Reduce the molar ratio of the chloromethylating agent (formaldehyde/HCl) to o-xylene. - Monitor the reaction closely and stop it once the desired level of monochloromethylation is achieved.
Product is Dark/Polymeric - Polymerization of the benzyl chloride product, often catalyzed by acidic impurities or metal contaminants.- Before distillation, wash the crude product with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid. Follow with water and brine washes.[3]
Difficulty in Purifying the Product - Close boiling points of the isomeric products and some byproducts.- Utilize fractional vacuum distillation for separation. - For removal of unreacted benzyl chloride from a heat-sensitive product, consider a chemical quench with aqueous ammonia followed by an acidic wash to remove the resulting benzylamine.[3]

Quantitative Data on Product Distribution

The following table provides illustrative data on how reaction conditions can influence the product distribution in the chloromethylation of xylene isomers. Specific quantitative data for o-xylene is sparse in the literature; however, the trends observed for m-xylene can provide valuable insights.

Catalyst[CH₂O]/[m-xylene] Molar RatioTemperature (°C)Time (min)Monochloro-methyl m-xylene Yield (%)Dichloro-methyl m-xylene Yield (%)
Quaternary Ammonium Salt (PTC)18090HighLow
Quaternary Ammonium Salt (PTC)28090Optimized HighModerate
Quaternary Ammonium Salt (PTC)38090DecreasingIncreasing

Data adapted from a study on m-xylene chloromethylation using a phase-transfer catalyst.[4] This table illustrates the general trend that a higher molar ratio of the chloromethylating agent can lead to increased formation of dichloromethylated byproducts.

Experimental Protocols

Selective Monochloromethylation of o-Xylene (Illustrative Protocol)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • o-Xylene (reagent grade)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36%)

  • 1,3-Propanesulfonic acid pyridinium salt (or other suitable ionic liquid/Lewis acid catalyst)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (or other suitable extraction solvent)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, condenser, and thermometer, add o-xylene (e.g., 0.1 mol), paraformaldehyde (e.g., 0.2 mol), and the catalyst (e.g., 0.008 mol of 1,3-propanesulfonic acid pyridinium salt).[2]

  • Addition of Acid: Slowly add concentrated hydrochloric acid (e.g., 20 mL) to the mixture while stirring.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for the required time (e.g., 6-12 hours), while bubbling self-made HCl gas through the mixture can improve the reaction.[2] Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to separate the isomeric products from unreacted starting materials and high-boiling byproducts.[3]

Visualizations

Side_Reaction_Pathway o_xylene o-Xylene desired_product 3,4-Dimethylbenzyl Chloride (and 2,3-isomer) o_xylene->desired_product Primary Reaction chloromethylating_agent CH₂O, HCl (Catalyst) bis_ether Bis(chloromethyl) Ether chloromethylating_agent->bis_ether Side Reaction diarylmethane Diarylmethane Byproduct desired_product->diarylmethane Side Reaction (Friedel-Crafts Alkylation) o_xylene_side o-Xylene o_xylene_side->diarylmethane

Caption: Main reaction and side reaction pathways in the chloromethylation of o-xylene.

Experimental_Workflow start Start: Combine o-Xylene, Paraformaldehyde, Catalyst add_hcl Slowly Add Concentrated HCl start->add_hcl react Heat and Stir (e.g., 80°C, 6-12h) add_hcl->react workup Work-up: - Cool Reaction - Separate Layers - Wash with Water, NaHCO₃, Brine react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purification: - Remove Solvent (Rotovap) - Vacuum Distillation dry->purify end End: Purified Product purify->end

Caption: General experimental workflow for the chloromethylation of o-xylene.

Troubleshooting_Logic issue Problem Encountered low_yield Low Yield issue->low_yield high_byproduct High Byproduct Formation issue->high_byproduct check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion check_temp Review Reaction Temperature low_yield->check_temp check_catalyst Verify Catalyst Activity low_yield->check_catalyst lower_temp Lower Reaction Temperature high_byproduct->lower_temp change_catalyst Use Milder Catalyst high_byproduct->change_catalyst adjust_ratio Adjust Reactant Ratio high_byproduct->adjust_ratio

Caption: Troubleshooting decision tree for common issues in o-xylene chloromethylation.

References

Technical Support Center: Preventing Polymer Cross-Linking During Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing unintended polymer cross-linking during functionalization experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your polymer functionalization workflows.

Issue 1: Gel formation or insolubility of the polymer after functionalization.

  • Question: My polymer, which was previously soluble, has formed a gel or become insoluble after the functionalization reaction. What could be the cause and how can I fix it?

  • Answer: Unwanted gel formation or insolubility is a classic sign of excessive cross-linking. This can be caused by several factors:

    • Bifunctional Reagents: The functionalizing agent or impurities within it may have more than one reactive site, acting as a cross-linker.

    • Side Reactions: The reaction conditions (e.g., high temperature, presence of oxygen) might be promoting side reactions that lead to cross-linking.

    • High Degree of Functionalization: Attempting to achieve a very high degree of functionalization can increase the probability of intermolecular reactions, leading to cross-linking.

    Troubleshooting Steps:

    • Analyze Reagents: Verify the purity of your functionalizing agent. Use fresh, high-purity reagents to minimize the presence of bifunctional impurities.

    • Optimize Reaction Conditions: Lower the reaction temperature and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.[1]

    • Control Stoichiometry: Carefully control the molar ratio of the functionalizing agent to the polymer. Start with a lower ratio and gradually increase it to find the optimal balance between functionalization and cross-linking.

    • Use Protecting Groups: If your polymer has multiple reactive sites, consider using protecting groups to selectively block some of them and prevent them from participating in cross-linking reactions.[2][3][4]

Issue 2: The viscosity of the polymer solution increases significantly during the reaction.

  • Question: I'm observing a significant increase in the viscosity of my reaction mixture, making it difficult to stir. Is this a sign of cross-linking?

  • Answer: A noticeable increase in viscosity is often a precursor to gelation and indicates the formation of larger, branched polymer chains, which can be an early sign of cross-linking.

    Troubleshooting Steps:

    • Dilute the Reaction: Working in a more dilute solution can reduce the proximity of polymer chains, thereby decreasing the likelihood of intermolecular cross-linking reactions.

    • Monitor the Reaction: Take aliquots at different time points to monitor the increase in viscosity and stop the reaction before it proceeds to the gelation point.

    • Re-evaluate the Solvent: Ensure the chosen solvent is a good solvent for both the starting polymer and the functionalized product. A poor solvent can cause polymer chains to aggregate, promoting cross-linking.

Issue 3: The functionalized polymer shows poor performance in subsequent applications (e.g., drug delivery, cell culture).

  • Question: My functionalized polymer has the desired chemical groups, but it's not performing as expected in my downstream applications. Could cross-linking be the culprit?

  • Answer: Yes, even a small degree of uncontrolled cross-linking can significantly alter the physical and chemical properties of your polymer, such as its swelling behavior, degradation rate, and interaction with biological systems.

    Troubleshooting Steps:

    • Characterize the Polymer: Use techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to check for changes in the molecular weight distribution. A significant increase in the high molecular weight fraction can indicate cross-linking.

    • Swelling Studies: For hydrogels and other cross-linked polymers, perform swelling studies. A lower than expected swelling ratio can indicate a higher cross-linking density.[5]

    • Review the Functionalization Strategy: Consider alternative functionalization chemistries that are less prone to side reactions and cross-linking, such as "click chemistry".[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in preventing cross-linking?

A1: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to render it inert during a chemical reaction.[2][3][4] In the context of polymer functionalization, they are crucial for preventing cross-linking when the polymer backbone contains multiple reactive sites that could potentially react with the functionalizing agent. By selectively protecting some of these sites, you can direct the functionalization to specific locations and prevent the formation of intermolecular bridges that lead to cross-linking.[2] After the desired functionalization is achieved, the protecting groups can be removed under specific conditions to regenerate the original functional group.

Q2: How does the stoichiometry of reactants affect cross-linking?

A2: The stoichiometry, or the molar ratio of the reactants, is a critical parameter to control in order to prevent cross-linking. If the functionalizing agent has the potential to react with more than one site on the polymer, using an excess of this agent can significantly increase the probability of multiple polymer chains being linked together.[8] It is generally recommended to start with a substoichiometric amount of the functionalizing agent relative to the reactive sites on the polymer and gradually increase the ratio while monitoring for signs of cross-linking.

Q3: Can the choice of solvent influence the extent of cross-linking?

A3: Absolutely. The solvent plays a crucial role in determining the conformation of the polymer chains in solution. In a "good" solvent, the polymer chains are well-solvated and exist in an extended conformation, which can reduce the likelihood of intermolecular interactions and thus cross-linking. Conversely, in a "poor" solvent, the polymer chains tend to collapse and aggregate, bringing reactive sites on different chains into close proximity and increasing the chances of cross-linking. Therefore, selecting a solvent that is good for both the starting polymer and the functionalized product is essential.

Q4: What are some "cross-linking-free" functionalization techniques?

A4: While no method is entirely free of potential side reactions, some techniques are known for their high efficiency and specificity, which minimizes the risk of unwanted cross-linking. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are excellent examples.[6][7] These reactions are highly specific, proceed under mild conditions, and are generally orthogonal to many other functional groups, reducing the likelihood of side reactions that could lead to cross-linking.

Data Presentation

Table 1: Effect of Cross-linker Concentration on Hydrogel Properties

Cross-linker Concentration (%)Swelling Ratio (%)Gel Fraction (%)Mesh Size (nm)
1.01250 ± 5075 ± 325 ± 2
2.5800 ± 4085 ± 218 ± 1
5.0500 ± 3092 ± 212 ± 1
10.0300 ± 2098 ± 18 ± 1

Data is illustrative and based on typical trends observed for hydrogels.

Experimental Protocols

Protocol 1: Amine Functionalization of Polystyrene using a Protecting Group Strategy

This protocol describes a method to introduce amine groups onto a polystyrene backbone while minimizing cross-linking by using a phthalimide protecting group.

Materials:

  • Polystyrene

  • N-(3-bromopropyl)phthalimide

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Friedel-Crafts Alkylation:

    • Dissolve polystyrene in dry DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add AlCl₃ to the solution while stirring.

    • Add a solution of N-(3-bromopropyl)phthalimide in dry DCM dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours.

    • Quench the reaction by slowly adding methanol.

    • Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

  • Deprotection:

    • Dissolve the phthalimide-functionalized polystyrene in a mixture of ethanol and hydrazine monohydrate.

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and precipitate the amine-functionalized polymer in deionized water.

    • Filter the polymer, wash extensively with deionized water and ethanol, and dry under vacuum.

Protocol 2: Surface Functionalization of a Polymer Film via "Grafting To" using Click Chemistry

This protocol outlines a method to functionalize a polymer surface with a desired molecule using a "grafting to" approach with click chemistry, which is less prone to cross-linking compared to "grafting from" methods.

Materials:

  • Polymer film with surface azide groups

  • Alkyne-terminated functional molecule (e.g., alkyne-PEG)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, water)

Procedure:

  • Prepare the Reaction Solution:

    • Dissolve the alkyne-terminated functional molecule in the chosen solvent.

    • Prepare separate aqueous solutions of CuSO₄ and sodium ascorbate.

  • Click Reaction:

    • Immerse the azide-functionalized polymer film in the solution of the alkyne-terminated molecule.

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a light yellow/orange color.

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Washing:

    • Remove the functionalized film from the reaction solution.

    • Wash the film extensively with the reaction solvent to remove any unreacted molecules.

    • Wash with deionized water and then with a suitable organic solvent (e.g., ethanol, DCM) to remove any residual reagents.

    • Dry the functionalized film under a stream of nitrogen or in a vacuum oven.

Mandatory Visualization

Troubleshooting_Crosslinking start Problem: Unwanted Polymer Cross-linking check_reagents 1. Check Reagents for Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_stoichiometry 3. Review Stoichiometry start->check_stoichiometry check_characterization 4. Characterize Polymer start->check_characterization solution_reagents Use High-Purity Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature, Atmosphere, Solvent check_conditions->solution_conditions solution_stoichiometry Adjust Reagent Ratios / Use Protecting Groups check_stoichiometry->solution_stoichiometry solution_characterization Confirm Cross-linking with GPC/Swelling Studies check_characterization->solution_characterization end_goal Successful Functionalization (No Cross-linking) solution_reagents->end_goal solution_conditions->end_goal solution_stoichiometry->end_goal solution_characterization->end_goal

Caption: A troubleshooting flowchart for identifying and resolving unwanted polymer cross-linking.

Experimental_Workflow_Click_Chemistry start Start: Azide-Functionalized Polymer Surface prepare_solution Prepare Solution of Alkyne-Terminated Molecule start->prepare_solution add_catalyst Add CuSO4 and Sodium Ascorbate prepare_solution->add_catalyst react Incubate at Room Temperature (12-24h) add_catalyst->react wash_solvent Wash with Reaction Solvent react->wash_solvent wash_water Wash with Deionized Water wash_solvent->wash_water wash_organic Wash with Organic Solvent wash_water->wash_organic dry Dry Functionalized Polymer wash_organic->dry end_product End: Surface-Functionalized Polymer dry->end_product

Caption: Experimental workflow for surface functionalization using click chemistry.

References

troubleshooting low reactivity of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Bis(chloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a highly reactive bifunctional electrophile used as a building block for a variety of organic structures. Its two reactive chloromethyl groups, situated in an ortho position on the benzene ring, allow for the construction of cyclic and macrocyclic compounds. Common applications include its use as a cross-linking agent in polymer chemistry and as a precursor for synthesizing pharmaceutical intermediates and other complex molecules through nucleophilic substitution reactions.[1]

Q2: What are the main safety precautions to consider when handling this compound?

This compound is toxic, corrosive, and a lachrymator (a substance that irritates the eyes and causes tears). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, seek immediate medical attention.

Q3: How should this compound be stored?

This compound is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong oxidizing agents, bases, and alcohols.

Q4: What are the common side reactions observed with this compound?

The most common side reaction is hydrolysis of the chloromethyl groups to hydroxymethyl groups, especially in the presence of moisture. Other potential side reactions include elimination reactions (favored by strong, bulky bases), polymerization, and the formation of cyclic byproducts, such as 1,3-dihydroisobenzofuran, particularly when using difunctional nucleophiles or under conditions that promote intramolecular cyclization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Deprotonation of Nucleophile Use a sufficiently strong base to ensure complete deprotonation of your nucleophile (e.g., alcohol in Williamson ether synthesis). For alcohols, sodium hydride (NaH) is often more effective than hydroxides or carbonates.
Poor Nucleophile Reactivity The choice of solvent can significantly impact nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S_{N}2 reactions as they do not solvate the nucleophile as strongly as protic solvents.
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the this compound.
Steric Hindrance The ortho-positioning of the two chloromethyl groups can sterically hinder the approach of bulky nucleophiles. If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature may also help overcome the activation barrier, but this must be balanced against the risk of side reactions.
Low Reaction Temperature While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate. Gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS to find the optimal balance.
Inadequate Reaction Time Some reactions may be sluggish. Monitor the reaction over a longer period to ensure it has gone to completion.
Issue 2: Formation of Undesired Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • NMR or MS analysis of the crude product indicates the presence of impurities.

Potential Byproducts and Mitigation Strategies:

ByproductIdentification and Mitigation
Hydrolysis Product (1,2-Bis(hydroxymethyl)benzene) Identification: Look for characteristic O-H stretches in the IR spectrum and the absence of chlorine in the mass spectrum. The 1H NMR will show a shift of the benzylic protons and the appearance of hydroxyl protons. Mitigation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Elimination Products (Alkenes) Identification: Characteristic signals in the 1H NMR spectrum in the alkene region. Mitigation: Avoid using strong, sterically hindered bases (e.g., potassium tert-butoxide) if substitution is the desired outcome. Use a non-nucleophilic, less sterically demanding base like sodium hydride. Lowering the reaction temperature generally favors substitution over elimination.
Cyclic Byproducts (e.g., 1,3-Dihydroisobenzofuran) Identification: Mass spectrometry will show a molecular ion corresponding to the cyclic ether. 1H NMR will show a characteristic singlet for the two equivalent methylene groups. Mitigation: This is more likely with difunctional nucleophiles. Use of a high dilution technique can favor intramolecular cyclization if that is the desired outcome, while higher concentrations may favor polymerization. Careful control of stoichiometry is crucial.
Polymeric Material Identification: The appearance of an insoluble, often sticky, material in the reaction flask. Mitigation: This can occur if both chloromethyl groups react with separate nucleophile molecules. Control the stoichiometry of your reactants carefully. If monosubstitution is desired, use an excess of this compound.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol

This protocol provides a general procedure for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • Phenol of interest

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phenol (2.2 equivalents).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.4 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the resulting phenoxide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred phenoxide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction deprotonation Deprotonate Nucleophile (e.g., Phenol with NaH in DMF) setup_reaction->deprotonation addition Add this compound Solution Dropwise at 0 °C deprotonation->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench Reaction (e.g., with aq. NH4Cl) stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., with MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for nucleophilic substitution.

reaction_pathways cluster_products Potential Reaction Pathways start This compound subst_product Desired Substitution Product (e.g., Bis-ether) start->subst_product Nucleophile (e.g., RO-, R2N-) Anhydrous conditions hydrolysis_product Hydrolysis Product (1,2-Bis(hydroxymethyl)benzene) start->hydrolysis_product H2O elim_product Elimination Product start->elim_product Strong, Bulky Base (e.g., t-BuOK) cyclic_product Cyclic Byproduct (e.g., 1,3-Dihydroisobenzofuran) start->cyclic_product Difunctional Nucleophile (Intramolecular reaction) polymer Polymeric Material start->polymer Excess Nucleophile (Intermolecular reaction)

Caption: Possible reaction pathways for this compound.

References

Technical Support Center: Purification of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-bis(chloromethyl)benzene. Here, you will find detailed information on the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route, but typically include:

  • Unreacted o-xylene: The starting material for the most common synthesis.

  • Mono-chlorinated species: 1-(chloromethyl)-2-methylbenzene may be present if the reaction does not go to completion.

  • Over-chlorinated species: Polychlorinated xylenes can form, though are less common under controlled conditions.

  • Diaryl- and polyarylmethanes: Formed by Friedel-Crafts alkylation of the starting material or product with the chloromethylated species.

  • Bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct that can form when using certain chloromethylating agents like formaldehyde and HCl.[1]

  • Hydrolysis products: 1-(chloromethyl)-2-(hydroxymethyl)benzene or 1,2-bis(hydroxymethyl)benzene can form if moisture is present.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods are:

  • Recrystallization: An effective method for removing most impurities, particularly if the crude product is a solid.

  • Vacuum Distillation: Suitable for separating this compound from less volatile (polymeric) or more volatile (starting material) impurities.

  • Column Chromatography: Can be used for high-purity applications, but may be less practical for large-scale purifications.

Q3: What is the appearance and melting point of pure this compound?

A3: Pure this compound is a white to light beige crystalline powder with a melting point of 51-55 °C.[2][3]

Q4: What are the solubility properties of this compound?

A4: this compound is generally soluble in a variety of organic solvents but is insoluble in water, where it is prone to hydrolysis.[2][3]

Solvent CategoryExamplesSolubility
AlcoholsMethanol, EthanolSoluble
KetonesAcetoneSoluble
EstersEthyl AcetateSoluble
Aromatic HydrocarbonsBenzene, TolueneSoluble
Halogenated SolventsChloroform, DichloromethaneSoluble
EthersDiethyl EtherSoluble
Aliphatic HydrocarbonsHexane, HeptaneSparingly soluble to insoluble
WaterInsoluble

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Special care must be taken if there is a possibility of bis(chloromethyl) ether (BCME) being present, as it is a potent carcinogen.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Choose a lower-boiling point solvent. 2. Try to purify the crude material by another method first (e.g., a quick filtration through a silica plug). 3. Allow the solution to cool more slowly. Try insulating the flask.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound.
Low recovery of purified product. 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and filter flask for hot filtration.
Product is still impure after recrystallization. 1. The chosen solvent is not suitable for separating the specific impurities present. 2. The crystals were not washed properly after filtration. 3. The cooling was too rapid, trapping impurities in the crystal lattice.1. Try a different solvent or a mixed solvent system. 2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Allow the solution to cool slowly and undisturbed.
Vacuum Distillation Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Bumping or uneven boiling. 1. Lack of boiling chips or inadequate stirring. 2. Heating is too rapid.1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the distillation flask slowly and evenly.
Product solidifies in the condenser. 1. The cooling water is too cold. 2. The distillation rate is too slow.1. Use room temperature water for the condenser or drain the condenser jacket. 2. Increase the heating to increase the distillation rate.
Poor separation of product and impurities. 1. The boiling points of the components are too close. 2. The distillation column is not efficient enough.1. Use a fractionating column (e.g., Vigreux or packed column). 2. Optimize the distillation pressure to maximize the boiling point difference.
Product decomposes during distillation. 1. The distillation temperature is too high.1. Use a higher vacuum to lower the boiling point. 2. Consider molecular distillation for heat-sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may need optimization based on the impurity profile of the crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

Caution: Ensure all glassware is free of cracks and can withstand a vacuum.

  • Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this type of distillation is in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature for the applied pressure. The boiling point of this compound is 239-241 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. For example, the related 1,3-isomer distills at 145-149 °C at 8 mmHg.

  • Discontinuation: Stop the distillation once the desired fraction has been collected or if the temperature begins to rise sharply, indicating the distillation of higher-boiling impurities.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification o_xylene o-Xylene reaction Chloromethylation Reaction o_xylene->reaction reagents Formaldehyde, HCl, Catalyst reagents->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingRecrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success oiling_out Product Oils Out cool->oiling_out Problem no_crystals No Crystals Form cool->no_crystals Problem reheat_add_solvent Reheat, add more 'good' solvent or change solvent oiling_out->reheat_add_solvent concentrate Concentrate Solution no_crystals->concentrate seed_scratch Seed or Scratch no_crystals->seed_scratch reheat_add_solvent->cool concentrate->cool seed_scratch->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Managing Hydrolysis of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the unwanted hydrolysis of 1,2-bis(chloromethyl)benzene in chemical reactions. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when using this compound in reactions involving aqueous or protic media?

A1: The primary issue is the susceptibility of the benzylic chloride groups to nucleophilic attack by water, leading to hydrolysis. This is a significant side reaction that consumes the starting material and generates undesired byproducts, complicating purification and reducing the yield of the target molecule. This compound has limited water solubility but undergoes hydrolysis in aqueous environments.[1][2]

Q2: What are the hydrolysis byproducts of this compound?

A2: The hydrolysis occurs in a stepwise manner. The initial hydrolysis product is 1-(chloromethyl)-2-(hydroxymethyl)benzene . If conditions permit, this can undergo further hydrolysis to form the diol, 1,2-bis(hydroxymethyl)benzene (also known as o-xylylene glycol). These alcohol byproducts are more polar than the starting material and the desired substitution products, which can interfere with product isolation.

Q3: How does pH affect the rate of hydrolysis?

A3: For benzyl chloride, a closely related compound, the rate of hydrolysis is found to be relatively constant in the pH range of 0 to 13.[3] However, under strongly basic conditions (pH > 13), the rate increases. Therefore, running reactions at neutral or slightly acidic pH is preferable if aqueous conditions are unavoidable.

Q4: What is the most effective strategy to prevent the hydrolysis of this compound?

A4: The most effective and widely used strategy is Phase Transfer Catalysis (PTC) . This technique is ideal for reactions between a water-insoluble organic substrate, like this compound, and a water-soluble nucleophile. The PTC catalyst transports the nucleophile from the aqueous phase to the organic phase, allowing it to react with the substrate while minimizing the substrate's direct contact with water. This dramatically favors the desired nucleophilic substitution over hydrolysis.[4][5][6]

Troubleshooting Guide

Q5: I am observing low yields of my desired product and see significant amounts of polar impurities by TLC/LC-MS. What is the likely cause?

A5: This is a classic sign of substrate hydrolysis. The polar impurities are likely 1-(chloromethyl)-2-(hydroxymethyl)benzene and 1,2-bis(hydroxymethyl)benzene. This indicates that your substrate is being consumed by water before it can react with your intended nucleophile.

  • Solution 1: Implement Phase Transfer Catalysis (PTC). If not already in use, PTC is the standard solution. It creates a biphasic system (e.g., Toluene/Water) where the substrate remains in the organic phase, protected from bulk water.

  • Solution 2: Use Anhydrous Conditions. If your nucleophile is soluble in an organic solvent, performing the reaction under strictly anhydrous conditions is the most straightforward way to prevent hydrolysis. This involves using dry solvents, inert atmosphere (e.g., Nitrogen or Argon), and pre-dried reagents.

  • Solution 3: Optimize PTC System. If you are already using PTC, consider optimizing the catalyst, solvent, and stirring rate. A more lipophilic catalyst or a different organic solvent might improve efficiency. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Q6: My reaction under PTC conditions is very slow. How can I increase the reaction rate without increasing hydrolysis?

A6: A sluggish reaction under PTC can be due to several factors:

  • Inefficient Catalyst: The chosen phase-transfer catalyst (e.g., a quaternary ammonium salt) may not be effective. Try screening different catalysts, such as tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), or a crown ether.

  • Poor Nucleophile Transport: The transport of the nucleophile into the organic phase may be the rate-limiting step. Increasing the concentration of the PTC catalyst can help, typically 1-10 mol%.

  • Temperature: Gently increasing the temperature will increase the rate of both the desired reaction and hydrolysis. However, the activation energy for the desired SN2 reaction is often lower than that for hydrolysis, so a moderate temperature increase (e.g., to 40-60 °C) can often improve the desired reaction rate preferentially. Monitor the reaction closely for byproduct formation.

Q7: How do I choose the right components for a Phase Transfer Catalysis system?

A7:

  • Organic Solvent: Choose a water-immiscible solvent that readily dissolves this compound. Toluene, chlorobenzene, and dichloromethane are common choices.

  • Aqueous Phase: This phase dissolves your nucleophile (e.g., NaN3, KCN, NaSMe). If using a solid nucleophile, this will be a concentrated aqueous solution or even a solid-liquid PTC system can be employed.

  • PTC Catalyst: The choice depends on the nucleophile. Quaternary ammonium salts (e.g., Aliquat 336, TBAB) are common for many anions. Crown ethers (e.g., 18-crown-6) are excellent for potassium salts (like KF or KCN).

  • Concentration: The aqueous phase should be as concentrated as possible to favor the transport of the nucleophile over hydroxide or water.

Quantitative Data

Substituent (at para-position)A₁¹-A₂¹-A₃¹ΔH* (kcal/mol)ΔS* (cal/mol·K)
p-Methyl126.194810035.5238.745321.5-9.0
Hydrogen (Benzyl Chloride)67.40447306.0219.309222.0-13.6
p-Chloro79.35587934.3023.399522.2-13.0
p-Nitro79.03808164.5123.528524.5-10.0
¹Constants for the empirical equation log₁₀(k) = A₁ + A₂/T + A₃log₁₀(T). Data sourced from a study on the hydrolysis of benzyl chlorides.[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound using PTC

This protocol describes a general method for the bis-substitution of this compound with a generic sodium nucleophile (Na-Nu) under phase-transfer conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium Nucleophile (Na-Nu) (e.g., NaN3, KCN) (2.2 - 2.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add this compound (1.0 eq) and toluene (5-10 mL per gram of substrate).

  • Aqueous Phase Preparation: In a separate beaker, dissolve the sodium nucleophile (2.2 eq) and TBAB (0.05 eq) in the minimum amount of deionized water required for dissolution.

  • Reaction Initiation: Add the aqueous solution to the flask containing the organic phase. Begin vigorous stirring (e.g., >500 RPM) to ensure good mixing between the two phases.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain for the required time.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots from the organic layer and analyzing by TLC or GC-MS. Look for the disappearance of the starting material spot/peak.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Phase Separation: Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Analytical Monitoring:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method to monitor the reaction. It can separate and identify the volatile starting material, mono-substituted intermediate, di-substituted product, and potentially the mono-hydrolyzed byproduct.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile products and for quantifying the conversion and purity. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

Visualizations

hydrolysis_vs_substitution sub This compound product Desired Product (Di-substituted) sub->product  Desired Reaction  (k_nu >> k_h2o) byproduct1 Byproduct 1 (Mono-hydrolyzed) sub->byproduct1 Undesired Hydrolysis (k_h2o) h2o H₂O (Water) nu Nu⁻ (Nucleophile) byproduct2 Byproduct 2 (Di-hydrolyzed) byproduct1->byproduct2 Further Hydrolysis

Caption: Competing reaction pathways for this compound.

ptc_mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase sub R-Cl (this compound) prod R-Nu (Desired Product) sub->prod Reaction q_cl_org Q⁺Cl⁻ q_nu_org Q⁺Nu⁻ (lipophilic) q_nu_org->sub Nucleophilic Attack q_cl_aq Q⁺Cl⁻ q_cl_org->q_cl_aq Transfer to Aqueous Phase na_nu_aq Na⁺Nu⁻ na_cl_aq Na⁺Cl⁻ q_nu_aq Q⁺Nu⁻ q_cl_aq->q_nu_aq Anion Exchange q_nu_aq->q_nu_org Transfer to Organic Phase

Caption: Mechanism of Phase Transfer Catalysis (PTC) to prevent hydrolysis.

experimental_workflow start Start setup Reaction Setup Charge Substrate & Toluene Prepare Aqueous Nucleophile/Catalyst Solution start->setup reaction Combine Phases & Heat Vigorous Stirring Monitor by GC-MS/TLC setup->reaction workup Aqueous Workup Cool to RT Separate Layers Wash Organic Phase reaction->workup isolate Product Isolation Dry with MgSO₄ Filter Concentrate Solvent workup->isolate purify Purification Column Chromatography or Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for PTC nucleophilic substitution.

References

Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Sₙ2 reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low conversion in an Sₙ2 reaction is a frequent issue that can be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include the nucleophile, substrate, leaving group, solvent, and temperature.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the purity and activity of your nucleophile and substrate. Impurities or degradation can significantly hinder the reaction. If necessary, purify or use fresh reagents.

  • Assess Nucleophile Strength: Sₙ2 reactions require strong nucleophiles.[1] Negatively charged nucleophiles are generally more potent than their neutral counterparts.[2][3] If you are using a weak nucleophile, consider switching to a stronger one.

  • Evaluate the Leaving Group: A good leaving group is a weak base that is stable on its own.[1][4][5] Halides are common leaving groups, with iodide being the most effective (I > Br > Cl > F).[1][6][7] If you have a poor leaving group, such as a hydroxyl (-OH) or alkoxide (-OR) group, you may need to convert it to a better leaving group (e.g., a tosylate).[1][8][9]

  • Optimize the Solvent: Polar aprotic solvents like DMSO, DMF, acetone, and acetonitrile are ideal for Sₙ2 reactions.[6][10][11][12] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[1] In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, reducing its reactivity.[1][10][13]

  • Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also promote competing elimination reactions.[11][14]

  • Increase Reactant Concentration: As the Sₙ2 reaction is bimolecular, its rate depends on the concentration of both the substrate and the nucleophile. Increasing the concentration of either or both reactants can improve the reaction rate.[12]

Below is a troubleshooting workflow to guide your optimization process:

G Troubleshooting Low Sₙ2 Conversion start Start: Low Sₙ2 Conversion reagent_quality Verify Reagent Quality (Purity, Activity) start->reagent_quality nucleophile_strength Is the Nucleophile Strong Enough? reagent_quality->nucleophile_strength Reagents OK impure Impure Reagents (Purify/Replace) reagent_quality->impure Problem Found leaving_group Is the Leaving Group Adequate? nucleophile_strength->leaving_group Yes stronger_nu Use Stronger Nucleophile nucleophile_strength->stronger_nu No solvent_choice Optimize Solvent (Polar Aprotic?) leaving_group->solvent_choice Yes improve_lg Improve Leaving Group (e.g., convert -OH to -OTs) leaving_group->improve_lg No temperature Increase Temperature solvent_choice->temperature Optimized concentration Increase Reactant Concentration temperature->concentration Optimized success Successful Reaction concentration->success Optimized

Troubleshooting workflow for low Sₙ2 reaction conversion.

Q2: I am observing a significant amount of elimination product in my substitution reaction. How can I minimize this?

A2: Elimination reactions (E1 and E2) are common side reactions that compete with nucleophilic substitution (Sₙ1 and Sₙ2), particularly with secondary and tertiary substrates.[6] Several factors can be adjusted to favor substitution over elimination.

Strategies to Minimize Elimination:

  • Temperature: Elimination reactions are generally favored at higher temperatures because they are entropically favored (more molecules are produced).[14] Running the reaction at a lower temperature can often minimize the elimination byproduct.[1][14]

  • Nucleophile/Base: Use a nucleophile that is not a strong base. Strong, bulky bases favor elimination. For Sₙ2 reactions, a good nucleophile that is a weak base is ideal.

  • Substrate Structure: For Sₙ2, primary substrates are less prone to elimination than secondary or tertiary substrates due to less steric hindrance.[15] For Sₙ1, the choice of a non-basic nucleophile is crucial to minimize the competing E1 reaction.[6]

  • Solvent: While polar aprotic solvents are generally preferred for Sₙ2 reactions, the choice can be nuanced when elimination is a problem. In some cases, a less polar solvent may disfavor the E2 pathway.

G Minimizing Elimination Side Reactions start High Elimination Byproduct temp Lower Reaction Temperature start->temp nucleophile Use a Less Basic Nucleophile start->nucleophile solvent Adjust Solvent Polarity start->solvent substrate Consider Substrate Structure (if possible) start->substrate outcome Increased Substitution Product temp->outcome nucleophile->outcome solvent->outcome substrate->outcome

Strategies to favor substitution over elimination.

Q3: How do I choose the optimal solvent for my nucleophilic substitution reaction?

A3: The choice of solvent is critical as it can significantly influence the reaction rate and even determine the reaction mechanism (Sₙ1 vs. Sₙ2).

  • For Sₙ2 Reactions: Polar aprotic solvents are generally the best choice.[6][11] These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile, can dissolve the substrate and the nucleophilic salt but do not hydrogen-bond with the nucleophile. This lack of solvation of the nucleophile enhances its reactivity.[1][10]

  • For Sₙ1 Reactions: Polar protic solvents, such as water, alcohols, and carboxylic acids, are preferred for Sₙ1 reactions.[6][10][13] These solvents can stabilize the carbocation intermediate formed in the rate-determining step through solvation, thereby lowering the activation energy and increasing the reaction rate.[13][16] They also help to solvate the leaving group.[17]

Solvent Effects on Reaction Rates:

Reaction TypeSolvent TypeEffect on RateRationaleCommon Solvents
Sₙ2 Polar AproticIncreases RateSolvates the cation, leaving the nucleophile "naked" and more reactive.[1][10][17]DMSO, DMF, Acetone, Acetonitrile
Sₙ2 Polar ProticDecreases RateSolvates the nucleophile through hydrogen bonding, reducing its reactivity.[10][13][17]Water, Ethanol, Methanol
Sₙ1 Polar ProticIncreases RateStabilizes the carbocation intermediate and the leaving group through solvation.[6][13][16]Water, Alcohols, Acetic Acid
Sₙ1 Polar AproticDecreases RateLess effective at stabilizing the carbocation intermediate.DMSO, DMF, Acetone

Q4: When should I consider using a catalyst in my nucleophilic substitution reaction?

A4: While many nucleophilic substitution reactions proceed without a catalyst, certain situations benefit from their use.

  • Phase-Transfer Catalysts (PTC): These are useful when the nucleophile is a salt that is soluble in an aqueous phase but the substrate is soluble in an organic phase. The PTC, typically a quaternary ammonium or phosphonium salt, transports the nucleophile anion from the aqueous phase to the organic phase, allowing the reaction to occur.

  • Transition-Metal Catalysts: For challenging substrates, such as unactivated secondary and tertiary alkyl halides, classical Sₙ1 and Sₙ2 reactions may be inefficient.[18][19] In such cases, transition-metal catalysts, often based on nickel or copper, can enable the reaction to proceed through alternative radical-based pathways.[18][19][20] These methods can also offer enhanced stereochemical control, including enantioconvergent reactions from racemic starting materials.[20][21]

Q5: When and how should I use protecting groups in nucleophilic substitution reactions?

A5: Protecting groups are necessary when a molecule contains multiple functional groups that could react with the intended nucleophile or reagents.[22] A protecting group temporarily masks a reactive functional group, preventing it from reacting while a transformation is carried out elsewhere in the molecule.[23][24]

Key Considerations for Using Protecting Groups:

  • Orthogonality: Choose protecting groups that can be removed under conditions that do not affect other protecting groups or sensitive functionalities in the molecule.[23] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be selectively deprotected.[23]

  • Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.[23]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-interfering reagents.[24][25]

Common Protecting Groups for Functional Groups Relevant to Nucleophilic Substitution:

Functional Group to ProtectCommon Protecting GroupsDeprotection Conditions
Alcohols Silyl ethers (e.g., TBDMS, TIPS), Acetals (e.g., THP), Esters (e.g., Acetate, Benzoate)Fluoride ions (for silyl ethers), Mild acid (for acetals), Base (for esters)[22][26]
Amines Carbamates (e.g., Boc, Cbz), Amides (e.g., Acetyl), Sulfonamides (e.g., Tosyl)Strong acid (for Boc), Hydrogenolysis (for Cbz), Strong acid or base (for amides), Strong acid or reducing agents (for Tosyl)[22][23][24]
Carbonyls (Aldehydes & Ketones) Acetals, KetalsAqueous acid[22][26]

Experimental Protocols

General Protocol for a Laboratory-Scale Sₙ2 Reaction

This protocol provides a general methodology for performing an Sₙ2 reaction. Specific quantities, temperatures, and reaction times will need to be optimized for your particular substrate and nucleophile.

Materials:

  • Alkyl halide (substrate)

  • Nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • TLC plates for reaction monitoring

  • Work-up reagents (e.g., water, brine, organic solvent for extraction)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equivalent) and the anhydrous polar aprotic solvent.

  • Addition of Nucleophile: Add the nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is a solid, add it in portions.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to the desired temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

G General Sₙ2 Reaction Workflow setup Reaction Setup (Flask, Substrate, Solvent) add_nu Add Nucleophile setup->add_nu react Stir/Heat Reaction add_nu->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purify Product workup->purify product Final Product purify->product

A typical experimental workflow for an Sₙ2 reaction.

References

Technical Support Center: Safe Handling and Application of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,2-Bis(chloromethyl)benzene. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective use in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is classified as corrosive and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can be fatal if inhaled.[2] Additionally, it may cause respiratory irritation.[2] As a bifunctional alkylating agent, it is considered to have mutagenic potential.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: When working with this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Q3: What is the proper procedure for storing this compound?

A3: Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and metals.[5]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, evacuate the area immediately and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Q5: What are the first-aid measures in case of exposure?

A5:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Troubleshooting Guides for Experimental Use

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Low Yield in Alkylation Reactions

  • Potential Cause: this compound is a reactive alkylating agent, but its efficiency can be hampered by several factors.

    • Side Reactions: As a benzylic halide, it can undergo elimination reactions (E2) in the presence of a strong, sterically hindered base, leading to the formation of unwanted byproducts.[6]

    • Hydrolysis: The chloromethyl groups are susceptible to hydrolysis, which can be a significant issue if wet solvents or reagents are used.

    • Steric Hindrance: The nucleophile's steric bulk can hinder the desired SN2 reaction.[7]

  • Troubleshooting Steps:

    • Base Selection: If a base is required, use a non-nucleophilic, less sterically hindered base to favor substitution over elimination.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.

    • Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination.

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.[6]

Issue 2: Formation of Polymeric Byproducts

  • Potential Cause: Due to its bifunctional nature, this compound can react with itself or the desired product, leading to polymerization, especially at higher concentrations or temperatures.

  • Troubleshooting Steps:

    • High Dilution: For intramolecular reactions (e.g., cyclophane synthesis), using high-dilution conditions is crucial to minimize intermolecular side reactions. This involves the slow addition of the reagent to a large volume of solvent.

    • Controlled Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the presence of unreacted this compound that can lead to polymerization.

Issue 3: Incomplete Reaction or Sluggish Conversion

  • Potential Cause:

    • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Deactivated Catalyst: In reactions requiring a catalyst (e.g., Friedel-Crafts alkylation), the catalyst may be deactivated by impurities or incompatible functional groups on the substrate.

  • Troubleshooting Steps:

    • Solvent System: Choose a solvent system in which all reactants are soluble. A co-solvent system might be necessary.

    • Catalyst Purity and Loading: Ensure the catalyst is of high purity and use an appropriate catalyst loading. In some cases, slow addition of the catalyst may be beneficial.

Quantitative Toxicity Data

ParameterValueSpeciesSource
LD50 (Oral)2263 mg/kgRat[8]
Skin Corrosion/IrritationCauses severe skin burns and eye damageN/A[1][2]
Acute Inhalation ToxicityFatal if inhaledN/A[2]

Experimental Protocols

General Protocol for the Synthesis of a [2.2]Paracyclophane Derivative via Wurtz Coupling

This protocol provides a general methodology for the synthesis of a cyclophane derivative using this compound. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium metal, dispersion in mineral oil

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add anhydrous diethyl ether or THF to the flask.

  • Carefully add the sodium metal dispersion to the solvent with vigorous stirring.

  • Prepare a solution of this compound in the same anhydrous solvent in the dropping funnel.

  • Slowly add the this compound solution to the stirred sodium dispersion over several hours to maintain high dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an extended period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ethanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cyclophane.

Visualizations

Signaling Pathway of Toxicity

The primary toxic effect of this compound stems from its ability to act as a bifunctional alkylating agent, leading to the formation of DNA interstrand crosslinks (ICLs). These lesions are highly cytotoxic as they block DNA replication and transcription. The cellular response to ICLs involves a complex network of DNA damage response (DDR) pathways, with the Fanconi Anemia (FA) pathway playing a central role in their repair.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effect Cellular Effect cluster_response Cellular Response This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation ICL Interstrand Crosslinks (ICLs) DNA_Alkylation->ICL Replication_Block Replication & Transcription Block ICL->Replication_Block DDR DNA Damage Response (DDR) Activation FA_Pathway Fanconi Anemia (FA) Pathway DDR->FA_Pathway Apoptosis Apoptosis DDR->Apoptosis If damage is severe Repair DNA Repair FA_Pathway->Repair Replication_Block->DDR

Caption: Toxicity pathway of this compound.

Experimental Workflow for Cyclophane Synthesis

The following diagram illustrates a typical workflow for the synthesis of a cyclophane using this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Flame-dried glassware, inert atmosphere) Start->Setup Reagents Prepare Reagent Solutions (this compound in anhydrous solvent) Setup->Reagents Reaction Slow Addition to Na Dispersion (High Dilution) Reagents->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Quench Reaction Quench (Ethanol, Water) Monitoring->Quench Reaction Complete Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Workflow for cyclophane synthesis.

References

Technical Support Center: Prevention of Bis(chloromethyl) Ether (BCME) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the inadvertent formation of bis(chloromethyl) ether (BCME), a potent human carcinogen. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during chemical syntheses that may pose a risk of BCME formation.

Frequently Asked Questions (FAQs)

Q1: What is bis(chloromethyl) ether (BCME) and why is it a concern?

A1: Bis(chloromethyl) ether (BCME) is a volatile, colorless liquid with the chemical formula (ClCH₂)²O.[1] It is classified as a potent human carcinogen, with chronic exposure linked to an increased risk of lung cancer.[1][2][3] Due to its hazardous nature, its industrial production has largely ceased in most countries.[1] However, it can be unintentionally formed as a byproduct in certain chemical reactions, posing a significant safety risk in laboratory and industrial settings.[1][4][5]

Q2: Under what conditions does BCME typically form?

A2: BCME can form spontaneously when formaldehyde and hydrogen chloride (HCl) are present together, particularly in acidic conditions.[4][5] It is a known impurity in technical grade chloromethyl methyl ether (CMME) and can be generated during Blanc chloromethylation reactions.[1][6] The industrial synthesis of BCME involves reacting paraformaldehyde with chlorosulfonic acid and either sulfuric acid or concentrated HCl, highlighting the key precursors for its formation.[1][7][8][9]

Q3: What are the primary precursors I should be cautious of in my experiments?

A3: The primary precursors for BCME formation are a source of formaldehyde and a source of hydrogen chloride.

  • Formaldehyde sources: Formaldehyde (gas), formalin (aqueous solution), paraformaldehyde, and 1,3,5-trioxane.[1][7][8][9][10]

  • Hydrogen chloride sources: Hydrogen chloride (gas), concentrated hydrochloric acid, and other acidic chloride-containing reagents, such as chlorosulfonic acid.[1][7][8][9]

Q4: How can I detect the presence of BCME in my reaction mixture or work environment?

A4: Due to its high toxicity, sensitive analytical methods are required for the detection of BCME. The most common and reliable methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method for identifying and quantifying BCME.[11][12]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This method is also very sensitive for detecting halogenated compounds like BCME.[11][13][14]

Air sampling can be performed using adsorbent tubes, followed by thermal desorption and analysis.[12]

Troubleshooting Guides

Issue 1: My reaction requires chloromethylation of an aromatic substrate.

Potential Problem: Standard chloromethylation procedures, such as the Blanc reaction, which utilize formaldehyde and HCl, are known to produce BCME as a byproduct.[1][5]

Recommended Solutions:

  • Utilize safer, alternative chloromethylating agents. Instead of generating the chloromethylating agent in situ from formaldehyde and HCl, consider using pre-formed reagents that are less prone to forming BCME. One such alternative is chloromethyl methyl ether (CMME), although it is important to use a high-purity grade that is free of BCME.[5][6]

  • Employ alternative synthetic routes that avoid formaldehyde and HCl. A preferred method involves the reaction of dimethoxymethane with a halide donor, such as an acyl chloride, catalyzed by a protic acid. This method has been shown to minimize the formation of BCME.[15][16]

Issue 2: My experimental protocol involves the use of both formaldehyde and hydrochloric acid.

Potential Problem: The simultaneous presence of formaldehyde and HCl creates a high-risk environment for the formation of BCME.[4]

Recommended Solutions:

  • Modify the reaction sequence. If possible, alter the synthetic route to avoid having both reagents present in the same reaction vessel, especially under acidic conditions.

  • Control reaction conditions stringently. If avoiding the co-presence of formaldehyde and HCl is not possible, strict control of reaction parameters is crucial.

    • Temperature: Maintain the reaction at a low temperature (e.g., 0-10 °C) to minimize the rate of BCME formation.[8][9]

    • Concentration: Use the lowest effective concentrations of both formaldehyde and HCl.

  • Implement a quenching step immediately after the reaction. Any unreacted formaldehyde and HCl should be neutralized to prevent the post-reaction formation of BCME.

Issue 3: I suspect BCME may have formed in my experiment. How do I safely handle and dispose of the material?

Potential Problem: BCME is highly toxic and carcinogenic, requiring specialized handling and disposal procedures.

Recommended Solutions:

  • Quenching: BCME is rapidly hydrolyzed in aqueous solutions, especially under alkaline conditions, to form formaldehyde and hydrochloric acid.[2][11][17] A common method for destroying BCME is to add an aqueous solution of ammonia or another base.[18][19] This should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always handle materials suspected of containing BCME in a certified chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).[20]

    • Chemical safety goggles and a face shield.[20]

    • A lab coat.[21]

  • Waste Disposal: All materials contaminated with BCME, including glassware, reaction mixtures, and PPE, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Experimental Protocols

Protocol 1: Safer Chloromethylation using Dimethoxymethane and Acetyl Chloride

This protocol is an example of an alternative to the Blanc chloromethylation that avoids the use of formaldehyde and HCl, thereby minimizing the risk of BCME formation.

Materials:

  • Aromatic substrate

  • Dimethoxymethane

  • Acetyl chloride

  • Lewis acid catalyst (e.g., anhydrous zinc chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve the aromatic substrate and anhydrous zinc chloride in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add a solution of dimethoxymethane and acetyl chloride in the anhydrous solvent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.

Protocol 2: Quenching and Decontamination of BCME

This protocol describes a method for the safe destruction of BCME in a reaction mixture.

Materials:

  • Reaction mixture suspected of containing BCME

  • 10% aqueous ammonia solution

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, face shield, lab coat)

Procedure (to be performed in a certified chemical fume hood):

  • Cool the reaction mixture in an ice bath.

  • While stirring vigorously, slowly add the 10% aqueous ammonia solution to the reaction mixture. The addition should be done dropwise to control any exotherm.

  • Continue stirring for at least one hour after the addition is complete to ensure complete hydrolysis of any BCME.

  • The resulting mixture can then be worked up as required by the experimental procedure, keeping in mind that the hazardous byproduct has been neutralized.

  • All contaminated glassware should be rinsed with an aqueous ammonia solution before washing.

Data Presentation

Table 1: Hydrolysis Half-life of BCME in Water

Temperature (°C)Half-life (seconds)
2038

Data sourced from U.S. EPA, 1980; Tou et al., 1974; Radding et al., 1977 as cited in[11].

Table 2: Occupational Exposure Limits for BCME

OrganizationExposure Limit (Time-Weighted Average)
ACGIH TLV0.001 ppm (0.0047 mg/m³) TWA

Data sourced from[4].

Visualizations

BCME_Formation_Pathway formaldehyde Formaldehyde (CH₂O) intermediate Chloromethanol (ClCH₂OH) formaldehyde->intermediate + HCl hcl Hydrogen Chloride (HCl) bcme Bis(chloromethyl) ether (ClCH₂OCH₂Cl) intermediate->bcme + Chloromethanol - H₂O

Caption: Formation pathway of bis(chloromethyl) ether from formaldehyde and HCl.

BCME_Prevention_Workflow start Chloromethylation Reaction Planning check_reagents Are formaldehyde and HCl used as precursors? start->check_reagents alternative_route Select Alternative Synthetic Route (e.g., dimethoxymethane + acyl halide) check_reagents->alternative_route Yes perform_reaction Perform Reaction check_reagents->perform_reaction No alternative_route->perform_reaction control_conditions Strictly Control Reaction Conditions (Low Temp, Low Concentration) quench Immediate Post-Reaction Quenching (e.g., with aqueous ammonia) perform_reaction->quench end Safe Product Isolation quench->end

Caption: Decision workflow for preventing BCME formation in chloromethylation reactions.

References

Technical Support Center: Catalyst Selection for 1,2-Bis(chloromethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 1,2-bis(chloromethyl)benzene.

General Troubleshooting and FAQs

This section addresses common issues applicable to most reactions with this compound.

Q1: My reaction is sluggish or not proceeding. What are the first things to check?

A1: Before focusing on the catalyst, ensure the following fundamentals are addressed:

  • Reagent Purity: this compound can degrade over time, and impurities can interfere with catalysis. Ensure the purity of your starting material, solvents, and other reagents. The compound should be stored in a cool, dry, well-ventilated area away from moisture.[1]

  • Anhydrous Conditions: The chloromethyl groups are susceptible to hydrolysis.[2][3] For many reactions, especially those involving organometallics or strong bases, maintaining strict anhydrous (moisture-free) conditions is critical.[2]

  • Inert Atmosphere: Reactions sensitive to oxygen, such as palladium-catalyzed couplings, should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: What solvents are suitable for reactions with this compound?

A2: The choice of solvent is highly reaction-dependent. This compound is generally soluble in common organic solvents like ethyl acetate and acetone but has very low solubility in water.[4]

  • For nucleophilic substitutions , polar aprotic solvents like DMF or acetonitrile are often used.[5][6] For reactions with aqueous nucleophiles, a biphasic system with a phase-transfer catalyst is effective.[7]

  • For coupling reactions , solvents such as toluene, THF, and dioxane are common.[8]

  • For polymerizations , halogenated aliphatic solvents like 1,2-dichloroethane or chloroform are often preferred to minimize side reactions.[9] Aromatic solvents like benzene or toluene should be used with caution as they can participate in Friedel-Crafts side reactions.[9]

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common experimental issues.

G General Troubleshooting Workflow start Reaction Failure (Low Yield / No Product) check_reagents Verify Purity of This compound & Other Reagents start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions check_catalyst Is Catalyst Active? (Consider new bottle/source) check_conditions->check_catalyst analyze_side_products Analyze Crude Mixture (TLC, GC-MS, NMR) Identify Side Products check_catalyst->analyze_side_products hydrolysis Hydrolysis Side Products Observed? analyze_side_products->hydrolysis side_reaction Other Side Products (e.g., Polymerization)? hydrolysis->side_reaction No dry_system Improve Drying of Glassware & Solvents hydrolysis->dry_system Yes optimize_catalyst Optimize Catalyst System (Loading, Ligand, Type) side_reaction->optimize_catalyst No optimize_temp Adjust Temperature (Lower to improve selectivity) side_reaction->optimize_temp Yes success Reaction Successful optimize_catalyst->success optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_solvent->optimize_catalyst dry_system->start

Caption: A workflow for diagnosing and resolving common issues in reactions.

Section 1: Nucleophilic Substitution Reactions

The two chloromethyl groups on this compound are highly susceptible to nucleophilic substitution (SN2 type) reactions.[3][5]

FAQs for Nucleophilic Substitution

Q1: Which catalysts are effective for reactions between this compound and aqueous nucleophiles (e.g., NaOH, KCN)?

A1: Phase-transfer catalysts (PTCs) are highly effective for these biphasic reactions.[7] PTCs transport the water-soluble nucleophile into the organic phase where the reaction occurs.[7] Common PTCs include:

  • Quaternary Ammonium Salts: Such as tetrabutylammonium halides (e.g., TBAB).[7]

  • Polyethylene Glycols (PEGs): PEG-800 has been shown to be an effective catalyst.[10][11]

Q2: My phase-transfer catalyzed reaction is very slow. How can I improve the rate?

A2: To improve the reaction rate:

  • Increase Catalyst Loading: A higher concentration of the PTC can increase the rate of ion-pair transfer.

  • Increase Temperature: Gently heating the reaction (e.g., to 50-80°C) can significantly accelerate the reaction.[10][12]

  • Efficient Stirring: Vigorous stirring is crucial in biphasic systems to maximize the interfacial area between the aqueous and organic layers.

  • Catalyst Choice: The lipophilicity of the PTC cation is important. Cations with larger alkyl groups are more effective at transferring into the organic phase.[7]

Troubleshooting Guide: Nucleophilic Substitution
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.
Hydrolysis of chloromethyl groups.Ensure the system is adequately dry if the intended nucleophile is not water. For aqueous reactions, ensure the nucleophile is sufficiently reactive to outcompete hydrolysis.
Formation of Di-substituted Byproduct In a mono-substitution reaction, the second chloromethyl group reacts.Use a large excess of this compound relative to the nucleophile and add the nucleophile slowly to the reaction mixture.
Polymer Formation The product acts as a nucleophile and reacts with the starting material.Use dilute conditions. Add the this compound solution dropwise to the nucleophile solution to maintain a low instantaneous concentration of the electrophile.
Catalyst Performance in Chloromethylation (A Reverse Reaction Example)

While not a substitution on this compound, data from chloromethylation reactions (forming similar structures) highlights the efficacy of PTCs.

CatalystSubstrateYield (%)p/o RatioReference
Micellar Catalyst Cumene98%8.2[12]
PEG-800 TolueneGood to Excellent-[10][11]
None (Lewis Acid only) TolueneLower, with byproductsLow[12]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 1,2-Bis(azidomethyl)benzene

This protocol is a representative procedure for a nucleophilic substitution using a PTC.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Reagents: In a separate flask, dissolve sodium azide (NaN₃, 2.5 eq.) in deionized water.

  • Reaction: Add the aqueous NaN₃ solution to the organic mixture. Heat the biphasic mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be purified further by column chromatography if necessary.

Section 2: Palladium-Catalyzed Coupling Reactions

This compound, as a benzylic halide, can participate in cross-coupling reactions like Suzuki and Sonogashira to form new carbon-carbon bonds.[13]

FAQs for Coupling Reactions

Q1: What is a good starting catalyst system for a Suzuki coupling with this compound?

A1: A typical Suzuki catalyst system consists of a palladium source and a phosphine ligand.[8] For benzylic chlorides, catalysts that are active for oxidative addition are required.

  • Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common choices.[14]

  • Ligand: Bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or P(t-Bu)₃ are often effective.[15]

  • Base: A base is required to activate the boronic acid.[15] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8]

Q2: How do I choose between a Suzuki and a Sonogashira coupling?

A2: The choice depends on the desired product:

  • Use Suzuki coupling to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling with an aryl or alkyl boronic acid/ester.[16]

  • Use Sonogashira coupling to form a C(sp²)-C(sp) bond by coupling with a terminal alkyne.[17]

Q3: My Sonogashira coupling is giving low yields and alkyne homocoupling (Glaser coupling) byproducts. What can I do?

A3: Alkyne homocoupling is a common side reaction. To minimize it:

  • Use a Copper-Free System: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free versions have been developed to suppress alkyne dimerization.[18]

  • Control Base and Temperature: Use a mild base and run the reaction at the lowest effective temperature, often room temperature.[17][19]

  • Inert Atmosphere: Strictly exclude oxygen from the reaction, as it promotes the oxidative homocoupling.

Troubleshooting Guide: Palladium-Catalyzed Coupling
Issue Potential Cause Recommended Solution
No Reaction Inactive catalyst.Ensure the palladium precatalyst and ligand are not degraded. Use an active Pd(0) source or ensure precatalyst is properly reduced in situ.
Poor choice of ligand/base.Screen different ligands and bases. The combination is crucial for efficient transmetalation and reductive elimination.[14]
Low Yield Inefficient oxidative addition.For the less reactive C-Cl bond, use more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition.[16]
Homocoupling of Boronic Acid (Suzuki) Side reaction promoted by oxygen or high temperatures.Degas the solvent and reagents thoroughly. Run the reaction under a strict inert atmosphere. Avoid excessive temperatures.
Dehalogenation of Starting Material Reductive cleavage of the C-Cl bond.This can occur if the catalytic cycle is disrupted. Ensure proper stoichiometry of reagents and check for impurities that might poison the catalyst.

Catalyst Selection Pathway for C-C Bond Formation

G Catalyst Selection for C-C Coupling start Goal: Form New C-C Bond with this compound coupling_partner What is the coupling partner? start->coupling_partner boronic_acid Aryl/Vinyl Boronic Acid or Ester coupling_partner->boronic_acid Boron-based terminal_alkyne Terminal Alkyne coupling_partner->terminal_alkyne Alkyne suzuki Use Suzuki Coupling boronic_acid->suzuki sonogashira Use Sonogashira Coupling terminal_alkyne->sonogashira suzuki_catalyst Catalyst System: - Pd Precursor (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., PPh₃, PCy₃) - Base (e.g., K₂CO₃, K₃PO₄) suzuki->suzuki_catalyst sonogashira_catalyst Catalyst System: - Pd Precursor (e.g., Pd(PPh₃)₄) - Optional: Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N, DIPEA) sonogashira->sonogashira_catalyst copper_issue Homocoupling an issue? sonogashira_catalyst->copper_issue copper_free Use Copper-Free Sonogashira Protocol copper_issue->copper_free Yes

Caption: Decision tree for selecting a coupling reaction and catalyst system.

Section 3: Polymerization Reactions

This compound is a monomer used in the synthesis of various polymers and resins, often through polycondensation or Friedel-Crafts alkylation reactions.[2][20]

FAQs for Polymerization

Q1: My polymerization reaction resulted in an insoluble gel. What happened?

A1: Gelation is a common problem caused by excessive cross-linking.[21] This is often due to an unintended Friedel-Crafts alkylation side reaction, where the reactive chloromethyl group (or a resulting benzylic carbocation) alkylates another aromatic ring in the polymer chain.[12][21]

Q2: How can I control the polymerization and prevent gelation?

A2: To minimize Friedel-Crafts side reactions and control the polymer structure:

  • Avoid Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ or FeCl₃ are potent catalysts for Friedel-Crafts reactions and should be avoided unless this specific reaction is desired.[2][9]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C) to reduce the rate of the Friedel-Crafts side reaction.[9]

  • Solvent Choice: Use non-aromatic, weakly polar solvents like 1,2-dichloroethane. Aromatic solvents can participate in the side reaction.[9]

  • Monomer Purity: Ensure the monomer is free from acidic impurities that could catalyze cross-linking.[9]

  • Slow Addition: Add the monomer dropwise to the reaction mixture to keep its instantaneous concentration low.[9]

Troubleshooting Guide: Polymerization
Issue Potential Cause Recommended Solution
Premature Gelation/Cross-linking Uncontrolled Friedel-Crafts alkylation.Lower the reaction temperature. Avoid strong Lewis Acid catalysts. Ensure high monomer purity. Use a non-coordinating solvent.[9]
Low Molecular Weight Polymer Chain termination.Ensure all reagents and the reaction setup are scrupulously dry, as water can hydrolyze the chloromethyl groups, terminating the chain.
Incorrect stoichiometry.Carefully control the stoichiometry of the monomers in co-polymerization reactions.
Broad Polydispersity Multiple reaction pathways occurring.Tightly control the reaction temperature. Use slow monomer addition to maintain consistent reaction conditions.
Experimental Protocol: Controlled Solution Polymerization

This protocol provides a general method to minimize gelation during polymerization.

  • Monomer Purification: Recrystallize this compound from a suitable solvent (e.g., hexane) to achieve >99% purity and dry thoroughly under vacuum.[9]

  • Solvent: Use a dry, inert solvent such as 1,2-dichloroethane.

  • Reaction Setup: Assemble dry glassware under an inert atmosphere (nitrogen or argon).

  • Temperature: Cool the reaction vessel to 0°C in an ice bath.

  • Monomer Addition: If performing a co-polymerization, dissolve the co-monomer in the solvent in the reaction flask. Prepare a separate solution of this compound and add it dropwise to the cooled reaction mixture over several hours.

  • Monitoring: Monitor the increase in viscosity of the reaction. Periodically take aliquots to analyze the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is achieved, terminate the reaction by adding a quenching agent like methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol), filter the solid polymer, wash, and dry under vacuum.

References

identifying impurities in commercial 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2-bis(chloromethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via the chloromethylation of o-xylene.[1][2] Impurities in the final product are generally related to this manufacturing process and subsequent storage. The most common impurities include:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: o-xylene.

    • Mono-chlorinated Intermediate: 1-(chloromethyl)-2-methylbenzene.

    • Over-chlorinated Byproducts: Isomers of bis(chloromethyl)benzene or xylenes with chlorine substitution on the aromatic ring.

    • Polymeric Byproducts: Formation of polymeric materials can occur during the chloromethylation reaction.

  • Degradation-Related Impurities:

    • Hydrolysis Products: The chloromethyl groups are susceptible to hydrolysis, which can occur in the presence of atmospheric moisture, leading to the formation of 1-(hydroxymethyl)-2-(chloromethyl)benzene and, to a lesser extent, 1,2-bis(hydroxymethyl)benzene.[1]

    • Oxidation Products: Partial oxidation of the chloromethyl groups can yield 2-(chloromethyl)benzaldehyde and 2-(chloromethyl)benzoic acid.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are generally available in high purity, often exceeding 98% or 99%.[3][4][5] However, the concentration and profile of the minor impurities can vary between suppliers and batches. For highly sensitive applications, it is recommended to perform an independent purity analysis of the starting material.

Impurity Profile of Commercial this compound

The following table summarizes the potential impurities and their estimated levels in a typical commercial batch of >99% purity this compound.

Impurity NameChemical StructureMolar Mass ( g/mol )Typical Concentration Range (%)Potential Origin
o-XyleneC₈H₁₀106.17< 0.1Unreacted starting material
1-(Chloromethyl)-2-methylbenzeneC₈H₉Cl140.61< 0.5Incomplete reaction
1-(Hydroxymethyl)-2-(chloromethyl)benzeneC₈H₉ClO156.61< 0.2Hydrolysis
1,2-Bis(hydroxymethyl)benzeneC₈H₁₀O₂138.16< 0.1Hydrolysis
2-(Chloromethyl)benzaldehydeC₈H₇ClO154.59< 0.1Oxidation

Troubleshooting Guide

Q3: My reaction yield is consistently lower than expected when using this compound. What could be the cause?

A3: Lower than expected yields can often be attributed to impurities in the starting material.

  • Presence of Mono-chlorinated Impurities: The mono-chlorinated intermediate, 1-(chloromethyl)-2-methylbenzene, has only one reactive site. Its presence will reduce the molar equivalence of the desired difunctional starting material, leading to a stoichiometric imbalance and lower yield of the target product.

  • Hydrolysis Products: Impurities such as 1-(hydroxymethyl)-2-(chloromethyl)benzene contain a hydroxyl group which can react with bases or other nucleophiles in your reaction mixture, consuming reagents and leading to unwanted side products.

Q4: I am observing the formation of unexpected side products in my nucleophilic substitution reaction. How can I troubleshoot this?

A4: The formation of side products is a common issue when working with impure this compound.

  • Reaction with Hydrolysis Impurities: If your reaction involves a strong base to deprotonate a nucleophile (e.g., in a Williamson ether synthesis), any 1-(hydroxymethyl)-2-(chloromethyl)benzene impurity will also be deprotonated. This newly formed alkoxide can then react with another molecule of this compound, leading to the formation of an ether byproduct.

  • Incomplete Reaction: The presence of the mono-chlorinated impurity will result in a mono-substituted product, which may be difficult to separate from your desired di-substituted product.

Q5: My reaction is not proceeding to completion, even with extended reaction times. What should I investigate?

A5: If your reaction is stalling, consider the following possibilities related to your this compound reagent:

  • Inaccurate Molar Mass Calculation: If you are calculating the molar amount based on the assumption of 100% purity, the presence of impurities will mean you are adding less of the active reagent than intended. This is particularly relevant if the main impurity has a lower molecular weight, such as o-xylene.

  • Inhibitory Effects: While less common, some impurities could potentially interfere with catalysts or reagents in your reaction.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of this compound in dichloromethane, splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by integrating the peak areas and expressing them as a percentage of the total area.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of less volatile impurities and degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).[6] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample Commercial This compound dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms Volatile Impurities hplc HPLC Analysis dissolve->hplc Non-Volatile Impurities identify Identify Impurities gcms->identify quantify Quantify Purity and Impurities hplc->quantify identify->quantify

Figure 1. General experimental workflow for impurity analysis.

troubleshooting_pathway start Experiencing Reaction Issues? low_yield Low Yield? start->low_yield side_products Unexpected Side Products? start->side_products stalled_reaction Stalled Reaction? start->stalled_reaction check_purity Analyze Starting Material Purity (GC-MS, HPLC) low_yield->check_purity Yes side_products->check_purity Yes stalled_reaction->check_purity Yes mono_chloro Mono-chlorinated impurity present check_purity->mono_chloro hydrolysis Hydrolysis products present check_purity->hydrolysis adjust_stoich Adjust Stoichiometry mono_chloro->adjust_stoich purify Purify Starting Material hydrolysis->purify

Figure 2. Troubleshooting decision tree for reactions.

References

enhancing the stability of 1,2-Bis(chloromethyl)benzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 1,2-Bis(chloromethyl)benzene during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by exposure to moisture, elevated temperatures, light, and incompatible materials.[1] It is a reactive compound due to the presence of two chloromethyl groups, which are susceptible to nucleophilic substitution reactions.[2]

Q2: What is the expected shelf-life of this compound?

A2: When stored under recommended conditions in light- and moisture-resistant sealed containers, this compound can be stable for up to one year.[3] However, the actual shelf-life will depend on the specific storage conditions and the purity of the material.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may be indicated by a change in color from white/light beige to yellow or brown, the development of a pungent odor due to the formation of acidic byproducts like hydrogen chloride (HCl), and a decrease in purity as determined by analytical methods such as HPLC or GC.

Q4: Can I use stabilizers to prolong the shelf-life of this compound?

A4: Yes, the addition of stabilizers can enhance the stability of this compound. Potential stabilizers include antioxidants like Butylated Hydroxytoluene (BHT) to prevent free-radical mediated oxidation and acid scavengers like epoxides (e.g., propylene oxide) to neutralize any HCl that may form during decomposition.[4][5][6] The optimal choice and concentration of a stabilizer should be determined experimentally.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber, tightly sealed container, and purge the headspace with an inert gas like nitrogen or argon.
Pungent/Acidic Odor Hydrolysis due to moisture exposure, leading to the formation of HCl.Ensure the storage container is tightly sealed and stored in a dry environment. Consider using a desiccant in the secondary containment. If HCl formation is a concern, an acid scavenger may be added.
Decreased Purity/Assay Value Degradation due to improper storage conditions (temperature, moisture, light) or reaction with container material.Review storage conditions against recommendations. Verify container compatibility. Perform a comprehensive analysis to identify degradation products.
Formation of Precipitates Polymerization or formation of insoluble degradation products.This indicates significant degradation. The material may not be suitable for use. Investigate the cause of degradation before using a new batch.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the purity of this compound and detecting degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the separation of the parent compound from potential degradation products of varying polarities.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 220-230 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation):

  • Acid/Base Hydrolysis: Treat the sample with dilute HCl or NaOH at an elevated temperature.

  • Oxidation: Treat the sample with a dilute solution of hydrogen peroxide.

  • Thermal Stress: Expose the solid material or a solution to elevated temperatures.

  • Photolytic Stress: Expose the sample to UV light.

  • Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the parent peak.

Protocol 2: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under accelerated conditions to predict its long-term stability.[8][9]

1. Materials:

  • This compound samples.

  • Appropriate storage containers (e.g., amber glass vials with inert caps).

  • Stability chambers capable of maintaining controlled temperature and humidity.

2. Storage Conditions:

  • Store samples at a minimum of three storage conditions as per ICH guidelines. For example:

    • 25°C / 60% RH (Long-term)

    • 40°C / 75% RH (Accelerated)

  • Include a control sample stored at a low temperature (e.g., 2-8°C).

3. Testing Schedule:

  • Analyze samples at initial time (t=0) and at specified intervals (e.g., 1, 3, and 6 months for accelerated conditions).

4. Analytical Methods:

  • Use a validated stability-indicating method (e.g., HPLC, GC-MS) to determine the purity of this compound and quantify any degradation products.

  • Monitor physical properties such as appearance and color.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature Cool (2-8°C recommended for long-term)To minimize thermal degradation.
Humidity Dry (low moisture environment)To prevent hydrolysis.
Light In the dark (amber containers)To prevent photodegradation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation.
Container Tightly sealed, corrosion-resistant (e.g., glass, nickel-lined)To prevent leakage and reaction with container material.

Table 2: Incompatible Materials

Material Class Examples Reason for Incompatibility
Strong Oxidizing Agents Peroxides, NitratesCan cause vigorous or explosive reactions.
Strong Bases Sodium hydroxide, Potassium carbonatePromotes elimination and substitution reactions.
Alcohols Methanol, EthanolCan react with the chloromethyl groups.
Amines Primary and secondary aminesAct as nucleophiles, leading to substitution reactions.
Metals Iron, SteelCan catalyze decomposition, especially in the presence of moisture.[10]

Visualizations

Degradation_Pathway BCMB This compound Hydrolysis_Product Hydrolysis Products (e.g., 1,2-Bis(hydroxymethyl)benzene) BCMB->Hydrolysis_Product Hydrolysis Polymerization Polymerization Products BCMB->Polymerization Self-reaction/Polymerization Oxidation_Products Oxidation Products BCMB->Oxidation_Products Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis_Product Light Light (hν) Light->BCMB Heat Heat (Δ) Heat->BCMB Oxygen Oxygen (O₂) Oxygen->Oxidation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis 25°C/60%RH 25°C/60%RH Time_Points Sampling at Predetermined Intervals 25°C/60%RH->Time_Points 40°C/75%RH 40°C/75%RH 40°C/75%RH->Time_Points Light_Exposure Photostability Chamber Light_Exposure->Time_Points HPLC HPLC-UV Analysis (Purity & Degradants) Data_Evaluation Data Evaluation & Shelf-life Prediction HPLC->Data_Evaluation GCMS GC-MS Analysis (Impurity Identification) GCMS->Data_Evaluation Appearance Visual Inspection (Color, Clarity) Appearance->Data_Evaluation Sample This compound (Time = 0) Sample->25°C/60%RH Sample->40°C/75%RH Sample->Light_Exposure Time_Points->HPLC Time_Points->GCMS Time_Points->Appearance

Caption: Workflow for an accelerated stability study.

Troubleshooting_Logic Start Observed Degradation Check_Storage Review Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Check_Container Inspect Container (Seal, Material) Check_Storage->Check_Container Conditions OK Corrective_Action Implement Corrective Actions: - Optimize Storage - Use Inert Atmosphere - Add Stabilizers Check_Storage->Corrective_Action Conditions Not OK Analyze_Sample Analyze Sample (HPLC, GC-MS) Check_Container->Analyze_Sample Container OK Check_Container->Corrective_Action Container Issue Identify_Degradants Identify Degradation Products Analyze_Sample->Identify_Degradants Identify_Degradants->Corrective_Action End Stability Enhanced Corrective_Action->End

Caption: A logical workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2-Bis(chloromethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-bis(chloromethyl)benzene and its structural isomers, 1,3-bis(chloromethyl)benzene and 1,4-bis(chloromethyl)benzene. This information is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these important chemical building blocks.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the three isomers of bis(chloromethyl)benzene. The chemical shifts for the aromatic protons and carbons are influenced by the substitution pattern, leading to distinct spectra for each isomer.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound CDCl₃~7.33m4HAr-H
~4.75s4H-CH₂ Cl
1,3-Bis(chloromethyl)benzene CDCl₃~7.35m4HAr-H
~4.60s4H-CH₂ Cl
1,4-Bis(chloromethyl)benzene CDCl₃~7.38s4HAr-H
~4.58s4H-CH₂ Cl

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) [ppm]Assignment
This compound CDCl₃~137.0Ar-C (quaternary)
~130.5Ar-C H
~129.0Ar-C H
~45.0-C H₂Cl
1,3-Bis(chloromethyl)benzene CDCl₃~138.5Ar-C (quaternary)
~129.5Ar-C H
~128.5Ar-C H
~46.0-C H₂Cl
1,4-Bis(chloromethyl)benzene CDCl₃~137.5Ar-C (quaternary)
~129.0Ar-C H
~46.5-C H₂Cl

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like bis(chloromethyl)benzenes is provided below.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm

  • Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 45°

    • Acquisition Time: 3.0 s

    • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Internal Standard: CDCl₃ solvent peak at δ 77.16 ppm

  • Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Width: 30°

    • Acquisition Time: 1.5 s

    • Spectral Width: -5 to 220 ppm

    • Decoupling: Proton broadband decoupling

Visualizing Structure and Workflow

The following diagrams illustrate the molecular structure of this compound with its distinct proton and carbon environments, and a general workflow for NMR analysis.

Caption: Structure and NMR signal assignments for this compound.

NMR_Workflow General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (CDCl₃) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H FID G->H FID I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Structure Elucidation K->L

Caption: A generalized workflow for NMR spectral analysis.

Unraveling the Isomeric Fingerprints: A Comparative Guide to the Mass Spectrometry of 1,2-Bis(chloromethyl)benzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of halogenated aromatic compounds, a precise understanding of their isomeric composition is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation of these compounds. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry data for 1,2-Bis(chloromethyl)benzene and its structural isomers, 1,3-Bis(chloromethyl)benzene and 1,4-Bis(chloromethyl)benzene. By examining their characteristic fragmentation patterns, this document offers valuable insights for distinguishing between these closely related molecules.

The differentiation of positional isomers is a common analytical challenge. In the case of bis(chloromethyl)benzene isomers, while they share the same molecular weight and elemental composition, their distinct substitution patterns on the benzene ring lead to subtle yet significant differences in their mass spectra. These differences, primarily in the relative abundances of key fragment ions, can be exploited for their unambiguous identification.

Comparative Analysis of Mass Spectrometry Data

The electron ionization mass spectra of 1,2-, 1,3-, and 1,4-Bis(chloromethyl)benzene all exhibit a characteristic molecular ion peak and several common fragment ions. However, the relative intensities of these ions vary between the isomers, providing a basis for their differentiation. The key spectral data is summarized in the table below.

ParameterThis compound1,3-Bis(chloromethyl)benzene1,4-Bis(chloromethyl)benzene
Molecular Formula C₈H₈Cl₂C₈H₈Cl₂C₈H₈Cl₂
Molecular Weight 174.00 g/mol 174.00 g/mol 174.00 g/mol
Major Fragment Ions (m/z) & Estimated Relative Intensity (%) 174/176/178 (M⁺, ~15), 139 (100) , 104 (40), 103 (65), 77 (30)[1]174/176/178 (M⁺, ~20), 139 (100) , 104 (30), 103 (50), 77 (25)174/176/178 (M⁺, ~25), 139 (100) , 104 (20), 103 (40), 77 (20)

Note: Relative intensities are estimated from graphical spectra and the most abundant peak (base peak) is set to 100%. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., M⁺, M+2, M+4 peaks).

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A representative experimental protocol is detailed below.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation proceeds through characteristic pathways involving the loss of chlorine atoms and chloromethyl radicals.

Fragmentation_Pathway M [C₈H₈Cl₂]⁺˙ m/z 174/176/178 F1 [C₈H₈Cl]⁺ m/z 139/141 M->F1 - Cl• F4 [C₈H₈]⁺˙ m/z 104 M->F4 - 2Cl• F2 [C₇H₅Cl]⁺˙ m/z 125/127 F1->F2 - CH₃• F3 [C₈H₇]⁺ m/z 103 F1->F3 - HCl

References

A Comparative Guide to the FTIR Spectroscopic Characterization of 1,2-Bis(chloromethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical reagents is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic properties of 1,2-bis(chloromethyl)benzene and its structural isomers, 1,3-bis(chloromethyl)benzene and 1,4-bis(chloromethyl)benzene, along with the related compound, benzyl chloride. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification and for ensuring the integrity of synthetic processes.

Comparison of FTIR Spectral Data

The infrared spectra of these aromatic chloroalkanes are characterized by vibrations of the benzene ring and the chloromethyl substituents. The substitution pattern on the benzene ring significantly influences the positions of certain absorption bands, particularly in the fingerprint region (1500-600 cm⁻¹), providing a reliable method for distinguishing between the ortho, meta, and para isomers.

The following table summarizes the key FTIR absorption peaks and their vibrational assignments for this compound and its common alternatives.

Vibrational ModeThis compound (cm⁻¹)1,3-Bis(chloromethyl)benzene (cm⁻¹)1,4-Bis(chloromethyl)benzene (cm⁻¹)Benzyl Chloride (cm⁻¹)
Aromatic C-H Stretch3100-30003100-30003100-30003100-3000
Aliphatic C-H Stretch2970-29502970-29502970-29502970-2950
Aromatic C=C Stretch~1605, ~1495~1610, ~1485~1615, ~1515~1600, ~1495
CH₂ Scissoring~1445~1450~1430~1455
CH₂ Wagging~1270~1250~1265~1260
C-Cl Stretch700-600700-600700-600700-600
Out-of-Plane C-H Bending~740~770~800~770, ~695

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR, thin film) and the physical state of the sample. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section details a standard protocol for obtaining the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

  • Sample: this compound (or its isomers/analogs).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the surrounding atmosphere.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the wavenumbers of the major absorption peaks and compare them to the reference data for identification and characterization.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a wipe.

    • Clean the crystal surface thoroughly with a wipe dampened with isopropanol to prevent cross-contamination.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for FTIR analysis and the key decision points in distinguishing between the different isomers based on their spectral features.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_process Data Processing & Analysis Sample Obtain Sample Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process Background Subtraction & Baseline Correction Acquire_Spectrum->Process Identify_Peaks Identify Peak Wavenumbers Process->Identify_Peaks Compare Compare with Reference Spectra Identify_Peaks->Compare Characterize Characterize Compound Compare->Characterize

Caption: General workflow for FTIR spectroscopic analysis.

Isomer_Identification Start Analyze Out-of-Plane C-H Bending Region (900-650 cm⁻¹) Ortho 1,2-Disubstituted (~740 cm⁻¹) Start->Ortho Single strong band Meta 1,3-Disubstituted (~770 cm⁻¹) Start->Meta Single strong band Para 1,4-Disubstituted (~800 cm⁻¹) Start->Para Single strong band Mono Monosubstituted (Benzyl Chloride) (~770 and ~695 cm⁻¹) Start->Mono Two strong bands

Caption: Decision tree for isomer identification via FTIR.

A Comparative Guide to the Reactivity of 1,2- vs. 1,3-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric bis(chloromethyl)benzenes are versatile bifunctional electrophiles utilized in a variety of synthetic applications, ranging from the formation of complex heterocyclic scaffolds to the synthesis of polymers. The seemingly subtle change in the substitution pattern from the ortho (1,2) to the meta (1,3) position can significantly influence the reactivity of the chloromethyl groups. This guide provides a detailed comparison of the reactivity of 1,2- and 1,3-bis(chloromethyl)benzene, supported by mechanistic principles and qualitative experimental observations, to aid in the selection of the appropriate isomer for specific research and development needs.

Mechanistic Overview: The Reactivity of Benzylic Halides

Both 1,2- and 1,3-bis(chloromethyl)benzene are primary benzylic halides. As such, their reactions with nucleophiles can proceed through two primary mechanisms: the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.

  • SN1 Pathway: This mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by polar protic solvents and weaker nucleophiles.

  • SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. It is favored by polar aprotic solvents and strong nucleophiles. Given that both isomers are primary halides, the SN2 pathway is generally the more probable route for most nucleophilic substitution reactions.[1][2][3]

Comparative Reactivity Analysis

The relative positions of the two chloromethyl groups introduce distinct electronic and steric factors that differentiate the reactivity of the two isomers.

1,3-Bis(chloromethyl)benzene: Independent Reactivity

In 1,3-bis(chloromethyl)benzene, the two reactive centers are sufficiently separated to react largely independently of one another. The reactivity of each chloromethyl group is characteristic of a typical primary benzylic halide. The reaction kinetics and mechanism will be primarily dictated by the nature of the nucleophile, the solvent, and the temperature.

1,2-Bis(chloromethyl)benzene: The Interplay of Steric Hindrance and Anchimeric Assistance

The ortho positioning of the chloromethyl groups in this compound introduces two competing effects:

  • Steric Hindrance: The proximity of the two bulky chloromethyl groups can sterically hinder the approach of a nucleophile to the electrophilic carbon atom. This effect would be most pronounced in an SN2 reaction, potentially leading to a slower reaction rate compared to the 1,3-isomer.

  • Anchimeric Assistance (Neighboring Group Participation): Conversely, the adjacent chloromethyl group can act as an internal nucleophile, a phenomenon known as anchimeric assistance. After the departure of the first chloride ion, the chlorine atom of the neighboring group can attack the resulting carbocation to form a transient, three-membered chloronium ion. This participation can stabilize the transition state and significantly accelerate the rate of the initial substitution.[1][2][4] This intramolecular process can lead to a more rapid reaction than would be expected based on steric factors alone.

The following diagram illustrates the potential for anchimeric assistance in the reaction of this compound.

anchimeric_assistance cluster_0 This compound cluster_1 First Substitution (SN1-like) cluster_2 Anchimeric Assistance cluster_3 Second Substitution start reac start->reac ts1 Benzylic Carbocation (Transition State) reac->ts1 - Cl- intermediate Chloronium Ion Intermediate ts1->intermediate Neighboring Group Participation prod Disubstituted Product intermediate->prod + 2 Nu-

Caption: Potential reaction pathway for this compound involving anchimeric assistance.

Qualitative Experimental Observations

While direct comparative kinetic data is scarce, qualitative observations from polymerization studies provide insight into the differing reactivities. In the synthesis of poly(phenylene vinylene) derivatives, it has been noted that meta-substituted monomers, derived from 1,3-bis(chloromethyl)benzene, are highly reactive and can lead to the formation of infusible polymeric products.[4] This suggests a high propensity for polymerization, which may be due to the accessible and independently reactive sites. Conversely, the constrained geometry of the 1,2-isomer can influence the nature of the resulting polymer, sometimes leading to different product characteristics.

Summary of Reactivity Comparison

The following table summarizes the key differences in reactivity between the two isomers based on mechanistic principles.

FeatureThis compound1,3-Bis(chloromethyl)benzene
Primary Influencing Factors Steric hindrance vs. Anchimeric assistanceIndependent reactivity of each group
Predicted SN2 Reactivity Potentially slower due to steric hindrance, but can be significantly enhanced by anchimeric assistance.Follows typical benzylic halide reactivity.
Potential for Side Reactions Higher potential for intramolecular cyclization reactions.Lower potential for intramolecular side reactions; more prone to intermolecular polymerization.
Product Distribution May yield cyclic products or products with rearranged skeletons depending on the nucleophile and conditions.Primarily yields linear or cross-linked products from substitution at both sites.

Representative Experimental Protocol for Comparative Reactivity Study

To quantitatively assess the reactivity of the two isomers, a standardized nucleophilic substitution reaction can be monitored over time. The following protocol outlines a general method for such a comparative study.

Objective: To compare the rate of reaction of 1,2- and 1,3-bis(chloromethyl)benzene with a model nucleophile (e.g., sodium iodide in acetone - a Finkelstein reaction).

Materials:

  • This compound

  • 1,3-Bis(chloromethyl)benzene

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Reaction vials with septa

  • Thermostated reaction block or water bath

  • HPLC or GC-MS for monitoring reaction progress

  • Internal standard (e.g., dodecane)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone containing a known concentration of an internal standard.

    • Prepare a 0.1 M solution of 1,3-bis(chloromethyl)benzene in anhydrous acetone containing the same concentration of the internal standard.

    • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the 1,2- and 1,3-bis(chloromethyl)benzene stock solutions.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a thermostated block.

    • Initiate the reactions by adding an equal volume of the pre-heated sodium iodide solution to each vial, resulting in a 1:1 molar ratio of the dihalide to the nucleophile.

  • Reaction Monitoring:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a vial containing a large excess of a suitable solvent (e.g., dichloromethane) and water to partition the salts.

    • Analyze the organic layer by HPLC or GC-MS to determine the concentration of the starting material and the mono- and di-substituted products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rate and the rate constants for the first and second substitution steps for both isomers by fitting the data to appropriate kinetic models.

The following diagram illustrates the experimental workflow for this comparative study.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring and Analysis cluster_data Data Processing prep1 Prepare 0.1 M Stock Solution of This compound in Acetone with Internal Standard react1 Equilibrate Isomer Solutions to Reaction Temperature prep1->react1 prep2 Prepare 0.1 M Stock Solution of 1,3-Bis(chloromethyl)benzene in Acetone with Internal Standard prep2->react1 prep3 Prepare 0.2 M Stock Solution of Sodium Iodide in Acetone prep3->react1 react2 Initiate Reactions by Adding NaI Solution react1->react2 monitor1 Withdraw Aliquots at Timed Intervals react2->monitor1 quench Quench Reaction monitor1->quench analysis Analyze by HPLC or GC-MS quench->analysis plot Plot Concentration vs. Time analysis->plot calculate Calculate Rate Constants plot->calculate

References

Reactivity of Bis(chloromethyl)benzene Isomers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Reactivity Differences of Ortho, Meta, and Para Bis(chloromethyl)benzene Isomers

This publication provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-bis(chloromethyl)benzene, also known as xylylene dichlorides. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes key experimental findings to elucidate the distinct chemical behaviors of these important isomers. Understanding these differences is crucial for their application as building blocks in the synthesis of pharmaceuticals, polymers, and other advanced materials.

The reactivity of the chloromethyl groups in these isomers, particularly in nucleophilic substitution reactions such as solvolysis, is significantly influenced by their relative positions on the benzene ring. The observed differences are primarily attributed to electronic effects and, most notably in the case of the ortho isomer, to neighboring group participation.

Comparative Analysis of Reactivity

The primary mode of reaction for the chloromethyl groups is nucleophilic substitution. The rate and mechanism of these reactions (SN1 vs. SN2) are highly dependent on the isomer.

  • Ortho-bis(chloromethyl)benzene: This isomer exhibits significantly enhanced reactivity compared to its meta and para counterparts. This rate acceleration is attributed to anchimeric assistance , also known as neighboring group participation. The proximity of the second chloromethyl group allows for intramolecular attack on the carbon of the other chloromethyl group as the chloride ion departs, forming a transient, strained cyclic intermediate. This intramolecular participation stabilizes the transition state, leading to a much faster reaction rate.

  • Meta-bis(chloromethyl)benzene: The two chloromethyl groups in the meta position are electronically isolated from each other in terms of resonance. Their primary influence on each other's reactivity is through a weak, deactivating inductive effect (-I effect) of the second chloromethyl group. This effect slightly reduces the electron density at the benzylic carbon of the other group, thereby slowing down the rate of SN1-type reactions which proceed through a carbocation intermediate.

  • Para-bis(chloromethyl)benzene: Similar to the meta isomer, the para isomer's reactivity is influenced by the inductive effect of the second chloromethyl group. While resonance effects can operate between para substituents, the chloromethyl group is not a strong resonance donor or acceptor. Therefore, the deactivating inductive effect is the predominant factor, leading to a reactivity that is generally lower than that of benzyl chloride itself, but typically slightly higher than the meta isomer due to the greater distance between the groups.

Quantitative Reactivity Data

ortho >> para > meta

This order is a direct consequence of the powerful anchimeric assistance in the ortho isomer, which far outweighs the mild deactivating inductive effects seen in the meta and para isomers.

IsomerKey Reactivity FactorExpected Relative Rate of Solvolysis
ortho-Bis(chloromethyl)benzene Anchimeric Assistance (Neighboring Group Participation)Highest
meta-Bis(chloromethyl)benzene Inductive Effect (-I)Lowest
para-Bis(chloromethyl)benzene Inductive Effect (-I)Intermediate

Reaction Mechanisms and Experimental Workflows

The distinct reactivity of each isomer can be visualized through their reaction mechanisms.

Solvolysis Mechanisms

The following diagrams illustrate the proposed solvolysis mechanisms for the ortho, meta, and para isomers.

ortho_mechanism ortho_reactant ortho-Bis(chloromethyl)benzene transition_state_1 Transition State 1 (Anchimeric Assistance) ortho_reactant->transition_state_1 - Cl- cyclic_intermediate Cyclic Intermediate transition_state_1->cyclic_intermediate transition_state_2 Transition State 2 (Nucleophilic Attack) cyclic_intermediate->transition_state_2 + Nucleophile product Solvolysis Product transition_state_2->product meta_para_mechanism cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway reactant_sn1 meta/para-Isomer carbocation Benzylic Carbocation reactant_sn1->carbocation - Cl- (rate-determining) product_sn1 Product carbocation->product_sn1 + Nucleophile (fast) reactant_sn2 meta/para-Isomer transition_state_sn2 Transition State reactant_sn2->transition_state_sn2 + Nucleophile product_sn2 Product transition_state_sn2->product_sn2 - Cl- experimental_workflow start Prepare solution of bis(chloromethyl)benzene isomer in a suitable solvent (e.g., aqueous acetone) initiate Initiate reaction by adding the nucleophile (e.g., water for hydrolysis) and start timing start->initiate monitor Monitor the reaction progress at constant temperature initiate->monitor hplc HPLC: Measure disappearance of reactant or appearance of product monitor->hplc Method 1 conductivity Conductivity: Measure increase in ionic species (e.g., H+ and Cl-) monitor->conductivity Method 2 titration Titration: Aliquots quenched at intervals and titrated for acid produced monitor->titration Method 3 data_analysis Data Analysis: Plot concentration vs. time to determine the rate constant (k) hplc->data_analysis conductivity->data_analysis titration->data_analysis

A Comparative Guide to Alternative Cross-linking Reagents for 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to stabilize protein-protein or protein-nucleic acid interactions, 1,2-Bis(chloromethyl)benzene has been a reagent of interest. However, a range of alternative cross-linking agents offer distinct advantages in terms of specificity, reaction conditions, and cleavability, catering to diverse experimental needs. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.

Overview of Alternative Cross-linking Reagents

Several classes of reagents serve as effective alternatives to this compound, each with a unique mechanism of action and target specificity. The most common alternatives include amine-reactive agents like Disuccinimidyl suberate (DSS), aldehydes such as formaldehyde and glutaraldehyde, and vinyl sulfone-containing reagents like Divinyl sulfone (DVS). The choice of cross-linker significantly impacts the outcome of an experiment, influencing the identification of interacting partners and the structural analysis of molecular complexes.

Performance Comparison of Cross-linking Reagents

The selection of an appropriate cross-linking agent is contingent on the specific application, the nature of the biomolecules involved, and the desired downstream analysis. The following table summarizes the key performance characteristics of this compound and its alternatives.

Reagent Target Residues Spacer Arm Length (Å) Cleavable? Cell Permeability Key Advantages Potential Drawbacks
This compound Cys, His, Asp, Glu~4-6NoPermeableRigid spacer arm can provide precise distance constraints.Lower reactivity compared to NHS esters; potential for side reactions.[1]
Disuccinimidyl suberate (DSS) Primary amines (Lys, N-terminus)11.4NoPermeableHigh reactivity towards primary amines; well-established protocols.[2][3]Can lead to polymerization if not controlled; non-cleavable nature can complicate analysis.[4]
Formaldehyde Primary amines (Lys), Cys, His, Arg2.3 - 2.7Yes (Heat/low pH)PermeableVery short spacer arm, ideal for capturing very close interactions; reversible.[5][6]Can form heterogeneous cross-links, making analysis complex; toxicity concerns.[6][7]
Glutaraldehyde Primary amines (Lys)~7.5NoPermeableEfficient cross-linking; readily available and inexpensive.[8][9]Can polymerize and create complex cross-linked products; potential for cytotoxicity.[7][10]
Divinyl sulfone (DVS) Cys, His, Lys, Tyr~6.5NoPermeableReacts with a broader range of nucleophilic residues.[11][12]Can be less specific than amine-reactive cross-linkers; reaction conditions need careful optimization.[13]

Experimental Protocols

Detailed and optimized protocols are crucial for successful cross-linking experiments. Below are representative protocols for the discussed alternative reagents.

Disuccinimidyl suberate (DSS) Cross-linking Protocol
  • Reagent Preparation: Prepare a fresh stock solution of DSS in a dry, amine-free organic solvent such as DMSO or DMF to a final concentration of 25 mM.[14][15]

  • Protein Sample Preparation: The protein sample should be in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 9.0.[3]

  • Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The molar excess of DSS over the protein will depend on the protein concentration.[3][14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[2][14]

  • Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.[2]

Formaldehyde In Vivo Cross-linking Protocol
  • Cell Preparation: Harvest cells and wash them with an amine-free buffer like PBS.[16]

  • Cross-linking: Resuspend the cells in a freshly prepared formaldehyde solution (typically 1% in PBS). Incubate for 10-15 minutes at room temperature with gentle agitation.[5][16]

  • Quenching: Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[16]

  • Cell Lysis and Downstream Processing: Pellet the cells, lyse them using an appropriate buffer, and proceed with downstream applications such as chromatin immunoprecipitation (ChIP) or co-immunoprecipitation followed by mass spectrometry.[16]

Glutaraldehyde Cross-linking Protocol
  • Reagent Preparation: Prepare a fresh solution of glutaraldehyde in an amine-free buffer (e.g., HEPES, PBS) at the desired concentration (typically 0.1% to 2.5%).[8][17]

  • Protein Sample Preparation: Ensure the protein sample is in a compatible amine-free buffer at a pH of 7.5-8.0.[8]

  • Cross-linking Reaction: Add the glutaraldehyde solution to the protein sample. The final concentration and incubation time (minutes to hours) will need to be optimized for the specific system.[17][18]

  • Quenching: Terminate the reaction by adding a quenching solution like Tris or glycine.[18]

  • Analysis: Analyze the cross-linked products using appropriate methods such as SDS-PAGE or electron microscopy.[8]

Divinyl Sulfone (DVS) Cross-linking Protocol
  • Reaction Setup: Dissolve the biomolecule (e.g., hyaluronic acid) in an alkaline solution (e.g., 0.2 M NaOH).[19]

  • Cross-linking: Add DVS to the solution. The ratio of DVS to the biomolecule needs to be optimized. The reaction is typically carried out at room temperature for a defined period (e.g., 1 hour).[11][19]

  • Neutralization and Purification: Neutralize the reaction with a suitable buffer and purify the cross-linked product, for example, by dialysis, to remove unreacted DVS.[19]

  • Analysis: Characterize the cross-linked material using techniques appropriate for the polymer, such as rheology or swelling studies.[11]

Visualizing Cross-linking Workflows and Concepts

To better illustrate the experimental processes and logical relationships in cross-linking studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis Protein_Sample Protein Sample in Amine-Free Buffer Add_Crosslinker Add Cross-linking Reagent Protein_Sample->Add_Crosslinker Incubate Incubate (Time & Temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spectrometry Mass Spectrometry Quench->Mass_Spectrometry Western_Blot Western Blot Quench->Western_Blot

A generalized experimental workflow for protein cross-linking.

Cleavable_vs_NonCleavable cluster_cleavable Cleavable Cross-linkers cluster_non_cleavable Non-Cleavable Cross-linkers Cleavable Cleavable Linker Stimulus Specific Stimulus (e.g., Reduction, Light) Cleavable->Stimulus Released_Proteins Released Proteins for Easier MS/MS Analysis Stimulus->Released_Proteins Non_Cleavable Non-Cleavable Linker Stable_Complex Stable Protein Complex for Structural Analysis Non_Cleavable->Stable_Complex Cross_linked_Complex Cross-linked Protein Complex Cross_linked_Complex->Cleavable Cross_linked_Complex->Non_Cleavable

Conceptual difference between cleavable and non-cleavable cross-linkers.

Conclusion

The choice of a cross-linking reagent is a critical determinant of success in studying molecular interactions. While this compound offers a rigid spacer for distance constraint studies, alternatives such as DSS, formaldehyde, glutaraldehyde, and DVS provide a broader range of reactivities, spacer arm lengths, and cleavability options. For amine-specific and efficient cross-linking, DSS is a robust choice. Formaldehyde, with its short spacer arm and reversibility, is ideal for capturing transient and proximal interactions in vivo. Glutaraldehyde is a cost-effective option for general protein cross-linking, while DVS offers broader reactivity towards various nucleophilic residues. By carefully considering the experimental goals and the characteristics of the system under investigation, researchers can select the optimal cross-linking strategy to elucidate the intricacies of molecular interactions.

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Pathways for 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic organic chemistry, understanding the nuances of nucleophilic substitution reactions is paramount for controlling reaction outcomes and synthesizing target molecules with high purity and yield. This guide provides a comprehensive comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction pathways for the versatile difunctionalized aromatic compound, 1,2-bis(chloromethyl)benzene, also known as o-xylylene dichloride. While direct comparative kinetic studies on this specific substrate are not extensively documented, this guide synthesizes data from analogous benzylic systems and fundamental mechanistic principles to provide a robust predictive framework.

Executive Summary

This compound, possessing two primary benzylic chloride functionalities, stands at a mechanistic crossroads, capable of undergoing nucleophilic substitution via both SN1 and SN2 pathways. The operative mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

  • SN2 Pathway : Favored by strong, unhindered nucleophiles in polar aprotic solvents. This pathway is characterized by a concerted, single-step mechanism. However, the proximity of the second chloromethyl group introduces significant steric hindrance, which is expected to decrease the rate of SN2 reactions compared to simpler benzyl chlorides.

  • SN1 Pathway : Favored by weak nucleophiles in polar protic solvents. This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate. The potential for anchimeric assistance from the neighboring chloromethyl group or the benzene ring can influence the rate and stereochemistry of this pathway.

Comparative Analysis of Reaction Pathways

The choice between the SN1 and SN2 mechanism is dictated by several key factors, including the substrate structure, the nucleophile's strength and concentration, the solvent's polarity, and the temperature.

The Substrate: this compound

The structure of this compound is unique. While the chloromethyl groups are primary, which typically favors SN2 reactions, they are attached to a benzene ring, which can stabilize a carbocation intermediate through resonance, a key feature of the SN1 pathway. Furthermore, the ortho-positioning of the two chloromethyl groups introduces steric congestion that can hinder the backside attack required for an SN2 mechanism. This steric factor is predicted to make the ortho isomer the least reactive among the bis(chloromethyl)benzene isomers (ortho, meta, and para) in nucleophilic substitution reactions.[1]

Influence of the Nucleophile

The nature of the nucleophile is a critical determinant of the reaction pathway.

  • Strong Nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) : These nucleophiles favor the SN2 pathway. The reaction rate is directly proportional to the concentration of both the substrate and the nucleophile.

  • Weak Nucleophiles (e.g., H₂O, ROH) : These favor the SN1 pathway, where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation. The reaction rate is primarily dependent on the substrate concentration.

Role of the Solvent

The solvent plays a crucial role in stabilizing the transition states and intermediates of both pathways.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) : These solvents excel at solvating both cations and anions. Their ability to stabilize the carbocation intermediate and the leaving group makes them ideal for SN1 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) : These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus favoring the bimolecular SN2 pathway.

Quantitative Data and Experimental Insights

Direct kinetic data for the nucleophilic substitution of this compound under varying conditions is scarce. However, we can draw valuable insights from studies on benzyl chloride and its derivatives to predict the behavior of our target molecule.

Table 1: Solvolysis Rate Constants of Benzyl Chloride Derivatives

This table illustrates the influence of substituents on the rate of solvolysis (an SN1-type reaction) of benzyl chloride in 80% aqueous ethanol. Electron-donating groups generally accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups have the opposite effect. The second chloromethyl group in this compound is expected to have an electron-withdrawing inductive effect, thus slowing down the SN1 reaction compared to benzyl chloride itself.

CompoundTemperature (°C)Rate Constant (k, s⁻¹)
Benzyl chloride502.1 x 10⁻⁵
p-Methylbenzyl chloride501.5 x 10⁻⁴
p-Nitrobenzyl chloride504.8 x 10⁻⁷

Data extrapolated from various sources for comparative purposes.

Table 2: Predicted Product Distribution under Different Conditions

This table provides a qualitative prediction of the major products expected from the reaction of this compound under typical SN1 and SN2 conditions. The SN2 reaction is expected to yield the direct substitution product, while the SN1 reaction may lead to a mixture of products due to the stepwise nature of the mechanism and potential solvent participation.

Reaction ConditionNucleophileSolventPredominant PathwayExpected Major Product(s)
Strong NucleophileNaCNAcetoneSN21,2-Bis(cyanomethyl)benzene
Weak NucleophileH₂O / EthanolProtic (e.g., 80% Ethanol)SN11-(Hydroxymethyl)-2-(ethoxymethyl)benzene, 1,2-Bis(hydroxymethyl)benzene, 1,2-Bis(ethoxymethyl)benzene

Experimental Protocols

To experimentally distinguish between the SN1 and SN2 pathways for this compound, a series of kinetic and product analysis experiments can be designed.

Kinetic Studies

A common method to determine the reaction order is to monitor the reaction progress over time while varying the initial concentrations of the reactants.

General Protocol for Kinetic Measurement:

  • Reaction Setup : A solution of this compound and the nucleophile in the chosen solvent is prepared in a thermostated reaction vessel.

  • Monitoring : The reaction progress can be monitored by various techniques:

    • Titration : Aliquots are withdrawn at intervals, and the concentration of the leaving group (Cl⁻) or the unreacted nucleophile is determined by titration.

    • Spectroscopy : If the product or reactant has a distinct UV-Vis or IR absorption, the change in absorbance over time can be monitored.

    • Chromatography (GC or HPLC) : Aliquots are analyzed to determine the concentration of the reactant and product as a function of time.

  • Data Analysis : The rate law is determined by plotting the concentration data against time. A linear plot of ln[Substrate] vs. time indicates a first-order reaction (SN1), while a linear plot of 1/[Substrate] vs. time (with excess nucleophile) or a more complex analysis is needed for a second-order reaction (SN2).

Product Analysis

The isolation and identification of reaction products provide crucial information about the reaction mechanism.

General Protocol for Product Analysis:

  • Reaction Quenching : After a set reaction time, the reaction is stopped by cooling or by adding a quenching agent.

  • Workup : The reaction mixture is worked up to isolate the organic products. This typically involves extraction, washing, and drying of the organic layer.

  • Purification and Identification : The crude product is purified by techniques such as column chromatography or recrystallization. The structure of the purified product(s) is then determined using spectroscopic methods like NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways and a general experimental workflow.

SN2_Mechanism reactant Nu⁻ + this compound transition_state [Transition State]‡ reactant->transition_state Backside Attack product Product + Cl⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 mechanism for this compound.

SN1_Mechanism reactant This compound carbocation Benzylic Carbocation Intermediate reactant->carbocation Slow, Rate-determining Loss of Cl⁻ product Product carbocation->product Fast Nucleophilic Attack (Nu⁻)

Caption: SN1 mechanism for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis cluster_conclusion Conclusion A Define Reaction Conditions (Nucleophile, Solvent, Temp.) B Mix Reactants A->B C Monitor Reaction Progress (Kinetics) B->C D Isolate and Purify Products B->D F Determine Reaction Pathway (SN1 vs. SN2) C->F E Characterize Products (NMR, MS, IR) D->E E->F

Caption: Experimental workflow for pathway determination.

Conclusion

The nucleophilic substitution reactions of this compound present a fascinating case study where the principles of SN1 and SN2 mechanisms are in direct competition. While its primary benzylic nature suggests a propensity for the SN2 pathway, the steric hindrance imposed by the adjacent chloromethyl group and the potential for carbocation stabilization favor the SN1 route. For synthetic applications, a careful choice of a strong, non-bulky nucleophile in a polar aprotic solvent would be necessary to promote the SN2 pathway. Conversely, solvolysis in a polar protic solvent with a weak nucleophile will favor the SN1 mechanism. Further dedicated kinetic and mechanistic studies on this compound are warranted to provide a more definitive quantitative comparison and to fully unlock its synthetic potential.

References

A Comparative Guide to HPLC Purity Validation of 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is a critical step in the validation of synthetic pathways and the assurance of final product quality. 1,2-Bis(chloromethyl)benzene is a reactive bifunctional compound widely used in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is paramount to avoid the introduction of unwanted side products in subsequent reactions. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against an alternative method, Gas Chromatography (GC), supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): A Preferred Method

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a reactive and relatively non-volatile compound like this compound, HPLC offers a distinct advantage by performing separations at or near ambient temperatures, thus minimizing the risk of thermal degradation that can occur with other methods.[1][2][3]

A specific reversed-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound, demonstrating its suitability for purity determination.[4][5] This method allows for the separation of the main compound from potential impurities, which may include starting materials from its synthesis (e.g., o-xylene), by-products of chloromethylation, or degradation products.[6]

Comparison of Analytical Methods: HPLC vs. Gas Chromatography (GC)

While HPLC is a robust method for this compound, Gas Chromatography (GC) is another common technique for the analysis of organic compounds. The choice between HPLC and GC depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[1][2][3][7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[1][3]Suitable for volatile and thermally stable compounds.[2]
Operating Temperature Typically ambient to moderately elevated (e.g., 20-60 °C).[3]High temperatures are required for volatilization (e.g., 150-300 °C).[3]
Analysis Time Generally longer run times (e.g., 10-60 minutes).[2][3]Faster analysis times, often in minutes.[2][3]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.[2][3]More cost-effective, utilizing carrier gases which are less expensive than HPLC solvents.[2]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization for non-volatile compounds; sample must be volatile.
Detection UV-Vis, Diode Array, Mass Spectrometry (MS), Refractive Index, Fluorescence.Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[3]

For this compound, which can be sensitive to high temperatures, HPLC is often the preferred method to ensure accurate purity assessment without inducing degradation.

Experimental Protocols

HPLC Method for Purity Validation of this compound

This protocol is based on a reversed-phase HPLC method.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[4]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4][5] A typical starting gradient could be 50:50 MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a wavelength of 220 nm.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: Gas Chromatography (GC)

For a comprehensive analysis, especially for volatile impurities, a GC method can be employed.

1. Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

2. GC Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C (use a split injection mode).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 300 °C.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (RP-HPLC) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

The purity of this compound is crucial for its successful application in synthesis. While both HPLC and GC can be used for its analysis, HPLC is generally the more suitable method due to the compound's potential thermal lability. The provided HPLC protocol offers a reliable starting point for developing a validated purity testing method. For a comprehensive impurity profile, especially for volatile organic impurities, complementing the HPLC analysis with a GC method is recommended. This dual-technique approach ensures a thorough characterization of the material's purity, providing confidence for its use in research, development, and manufacturing.

References

A Comparative Toxicological Guide to Bis(chloromethyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers of bis(chloromethyl)benzene, also known as xylylene dichlorides. These compounds are reactive bifunctional alkylating agents used as chemical intermediates. Understanding their comparative toxicity is crucial for safe handling, risk assessment, and the development of pharmaceuticals or other materials where such structural motifs may be present.

Comparative Toxicity Data

The following table summarizes the available quantitative data for the acute oral toxicity of the three bis(chloromethyl)benzene isomers. Data on genotoxicity and carcinogenicity are largely inferred from their chemical structure and comparison with related compounds due to a lack of publicly available, direct comparative studies on these specific isomers.

Toxicological Endpointo-Bis(chloromethyl)benzenem-Bis(chloromethyl)benzenep-Bis(chloromethyl)benzene
Structure 1,2-bis(chloromethyl)benzene1,3-bis(chloromethyl)benzene1,4-bis(chloromethyl)benzene
CAS Number 612-12-4626-16-4623-25-6
Acute Oral LD50 (Rat) 2,263 mg/kgNot available; Classified as Harmful if Swallowed (Category 4), suggesting a range of 300-2000 mg/kg.1,280 mg/kg[1]
Genotoxicity (Ames Test) Data not available. Suspected mutagen due to alkylating structure.Data not available. Suspected mutagen due to alkylating structure.Data not available. Suspected mutagen due to alkylating structure.
Carcinogenicity Data not available. Suspected carcinogen.Data not available. Suspected carcinogen.Data not available. Suspected carcinogen.
Primary Hazards Corrosive, Severe skin/eye irritantCorrosive, Severe skin/eye irritantCorrosive, Severe skin/eye irritant

Note: The genotoxicity and carcinogenicity of these isomers are strongly suggested by their chemical nature as bifunctional alkylating agents. The related compound, bis(chloromethyl)ether, is a known human carcinogen (IARC Group 1).[2][3]

Toxicological Profiles and Structure-Activity Relationship

The toxicity of bis(chloromethyl)benzene isomers is primarily driven by the two reactive chloromethyl groups. These groups can act as electrophiles, reacting with nucleophilic sites in biological macromolecules, most significantly with DNA.[4][5] The position of these groups on the benzene ring influences their reactivity and steric accessibility, which in turn may affect their toxicological potency. The para-isomer, with an oral LD50 of 1,280 mg/kg in rats, appears to be the most acutely toxic of the three, followed by the ortho-isomer at 2,263 mg/kg.[1]

The arrangement of the chloromethyl groups dictates the types of DNA cross-links they can form (e.g., intrastrand vs. interstrand), which can have different biological consequences.

G cluster_isomers Bis(chloromethyl)benzene Isomers cluster_properties Chemical Properties cluster_outcome Toxicological Outcome Ortho Ortho Isomer Reactivity Electrophilic Reactivity (SN1/SN2 reactions) Ortho->Reactivity Sterics Steric Hindrance Ortho->Sterics High Meta Meta Isomer Meta->Reactivity Meta->Sterics Moderate Para Para Isomer Para->Reactivity Para->Sterics Low Toxicity Genotoxicity & Cytotoxicity Reactivity->Toxicity Sterics->Toxicity

Caption: Structure-activity relationship of bis(chloromethyl)benzene isomers.

Mechanism of Action: DNA Alkylation

As bifunctional alkylating agents, the primary mechanism of genotoxicity for bis(chloromethyl)benzene isomers involves the covalent modification of DNA. This process, known as DNA alkylation, can lead to mutations, chromosomal damage, and cell death. The two chloromethyl groups allow for the formation of DNA monoadducts as well as intra- and interstrand cross-links, which are particularly cytotoxic as they can block DNA replication and transcription.[4][6][7] The N7 position of guanine is a common nucleophilic target for such alkylation.[5]

G cluster_workflow General Mechanism of DNA Alkylation and Cellular Response A Bis(chloromethyl)benzene Enters Cell B Spontaneous Formation of Electrophilic Intermediate A->B C Reaction with Nucleophilic Sites on DNA (e.g., N7-Guanine) B->C D Formation of DNA Monoadduct C->D First Alkylation E Formation of DNA Inter/Intrastrand Cross-link D->E Second Alkylation F DNA Damage Response (DDR) Activated D->F E->F G Attempted DNA Repair (e.g., BER, NER) F->G H Replication/Transcription Block G->H If repair fails I Cell Cycle Arrest H->I K Mutation / Genomic Instability H->K J Apoptosis (Cell Death) I->J L Carcinogenesis K->L

Caption: Generalized signaling pathway for a bifunctional alkylating agent.

Experimental Protocols

Acute Oral Toxicity (LD50) Study Protocol (Representative)

The LD50 values cited in this guide are typically determined using a protocol similar to the OECD Test Guideline 401 (Acute Oral Toxicity) or equivalent methods.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

  • Administration: A single dose of the substance is administered to the animals by oral gavage. A control group receives the vehicle only. Multiple dose levels are used with a set number of animals per group to determine the dose that causes mortality in 50% of the animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes for a period of 14 days.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

G cluster_workflow Workflow for Acute Oral LD50 Determination A Animal Acclimation (e.g., Rats, 5-7 days) B Dose Group Assignment (Multiple dose levels + Control) A->B C Fasting (Overnight) B->C D Single Dose Administration (Oral Gavage) C->D E Observation Period (14 days) D->E F Data Collection (Mortality, Clinical Signs, Body Weight) E->F G Statistical Analysis (e.g., Probit Analysis) F->G H LD50 Value Determination G->H

Caption: General experimental workflow for an LD50 study.

Bacterial Reverse Mutation Assay (Ames Test) Protocol (Representative)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

  • Tester Strains: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutational events (e.g., frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism and can convert promutagens into active mutagens.[8]

  • Exposure: The tester strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of histidine. This small amount allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy will form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.[9][10]

References

cost-benefit analysis of different 1,2-Bis(chloromethyl)benzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Bis(chloromethyl)benzene is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its reactive chloromethyl groups allow for versatile derivatization, making it a valuable intermediate in organic synthesis. This guide provides a comparative analysis of the most common synthesis routes to this compound, focusing on experimental data, cost-effectiveness, and process efficiency to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthesis Routes

The primary industrial methods for synthesizing this compound are the direct chloromethylation of o-xylene and the photochlorination of o-xylene. An alternative, though less direct, route involves the reduction of phthalic anhydride followed by chlorination. Each method presents distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Parameter Chloromethylation of o-Xylene Photochlorination of o-Xylene From Phthalic Anhydride
Starting Material o-Xyleneo-XylenePhthalic Anhydride
Primary Reagents Paraformaldehyde, HCl, Lewis Acid (e.g., ZnCl₂)Chlorine (Cl₂)Reducing Agent (e.g., LiAlH₄), Chlorinating Agent (e.g., SOCl₂)
Typical Yield Moderate to HighHighVariable (multi-step)
Purity of Crude Product Moderate (byproducts like ethers and polymers)High (isomeric impurities possible)Dependent on intermediate purity
Reaction Conditions 80-100°C, atmospheric pressure110-120°C, UV irradiationMulti-step, variable conditions
Reaction Time 1.5 - 5 hours3 - 10 hoursLonger (multi-step)
Key Advantages Utilizes readily available and inexpensive reagents.High product purity achievable. Continuous process is possible.Starts from a different feedstock, potentially offering supply chain diversity.
Key Disadvantages Formation of carcinogenic bis(chloromethyl) ether. Catalyst disposal.Requires specialized photochemical reactors. Handling of gaseous chlorine.Multi-step process, potentially lower overall yield and higher cost.
Estimated Relative Cost Low to ModerateModerateHigh

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical progression and relationship between the different synthetic pathways to this compound.

Synthesis Routes to this compound cluster_chloromethylation Chloromethylation cluster_photochlorination Photochlorination cluster_phthalic From Phthalic Anhydride o_xylene o-Xylene process_cm Direct Chloromethylation o_xylene->process_cm Reacts with process_pc Radical Chlorination o_xylene->process_pc Reacts with phthalic_anhydride Phthalic Anhydride intermediate_diol 1,2-Bis(hydroxymethyl)benzene phthalic_anhydride->intermediate_diol Reduction with product This compound reagents_cm Paraformaldehyde, HCl, ZnCl₂ (catalyst) reagents_cm->process_cm Using process_cm->product reagents_pc Chlorine (Cl₂), UV Light reagents_pc->process_pc Under process_pc->product reagents_pa_red Reducing Agent (e.g., LiAlH₄) intermediate_diol->product Chlorination with reagents_pa_cl Chlorinating Agent (e.g., SOCl₂)

Caption: A diagram illustrating the three main synthetic pathways to this compound.

Detailed Experimental Protocols

Chloromethylation of o-Xylene

This method is a classic electrophilic aromatic substitution (Blanc reaction) that introduces chloromethyl groups onto the aromatic ring.

Experimental Workflow:

start Start charge_reactor Charge reactor with o-xylene, paraformaldehyde, and solvent start->charge_reactor add_catalyst Add Lewis acid catalyst (e.g., ZnCl₂) portion-wise charge_reactor->add_catalyst heat_reaction Heat mixture to 80-100°C add_catalyst->heat_reaction hcl_gas Bubble HCl gas through the reaction mixture heat_reaction->hcl_gas monitor_reaction Monitor reaction progress by GC hcl_gas->monitor_reaction quench Quench with ice-water monitor_reaction->quench Upon completion extract Extract with organic solvent quench->extract wash_dry Wash organic layer and dry extract->wash_dry purify Purify by vacuum distillation or recrystallization wash_dry->purify end End Product purify->end

Caption: Workflow for the chloromethylation of o-xylene.

Protocol:

  • To a stirred mixture of o-xylene (1 mol) and paraformaldehyde (2.2 mol) in a suitable solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon), anhydrous zinc chloride (0.5 mol) is added portion-wise.

  • The mixture is heated to 80-100°C.

  • A steady stream of dry hydrogen chloride gas is passed through the reaction mixture for 1.5 to 5 hours.

  • The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

  • After completion, the reaction mixture is cooled and poured into a mixture of crushed ice and water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound.

Photochlorination of o-Xylene

This method involves the free-radical substitution of the methyl groups of o-xylene with chlorine under UV irradiation.

Experimental Workflow:

start Start charge_reactor Charge photochemical reactor with o-xylene start->charge_reactor heat_reactor Heat to 110-120°C charge_reactor->heat_reactor uv_light Initiate UV irradiation heat_reactor->uv_light introduce_chlorine Introduce chlorine gas at a controlled rate uv_light->introduce_chlorine monitor_reaction Monitor reaction progress by GC and density measurement introduce_chlorine->monitor_reaction stop_chlorination Stop chlorine flow and UV light upon reaching desired conversion monitor_reaction->stop_chlorination Target conversion reached degas Degas the reaction mixture with an inert gas (e.g., N₂) stop_chlorination->degas purify Purify by vacuum distillation degas->purify end End Product purify->end

Caption: Workflow for the photochlorination of o-xylene.

Protocol:

  • A photochemical reactor equipped with a UV lamp, a gas inlet, a condenser, and a stirrer is charged with o-xylene.

  • The o-xylene is heated to 110-120°C.

  • The UV lamp is turned on, and chlorine gas is introduced into the reactor at a controlled rate.

  • The reaction is monitored by GC to follow the formation of mono- and di-chlorinated products. The density of the reaction mixture can also be used to track the progress of chlorination.

  • The chlorination is stopped when the desired ratio of this compound is achieved, typically after 3-10 hours. Over-chlorination can lead to the formation of trichlorinated byproducts.

  • The UV lamp and chlorine flow are turned off, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove dissolved HCl and unreacted chlorine.

  • The crude product is then purified by vacuum distillation to separate the desired product from unreacted o-xylene and other chlorinated species.[1]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires consideration of raw material costs, energy consumption, waste disposal, and capital expenditure on equipment.

  • Raw Materials: o-Xylene is a bulk petrochemical with a fluctuating price.[2][3][4] Paraformaldehyde and hydrochloric acid for the chloromethylation route are generally inexpensive.[5][6][7][8][9] Chlorine gas for photochlorination is also a commodity chemical, but its handling requires specific infrastructure. Phthalic anhydride's cost is linked to that of o-xylene, as it is a primary derivative.[10]

  • Energy Consumption: Photochlorination requires significant electrical energy for the UV lamps. The chloromethylation and phthalic anhydride routes require heating, but likely to a lesser extent than the continuous high-temperature operation of a photochemical reactor.

  • Safety and Environmental: The chloromethylation route has a significant drawback in the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. This necessitates stringent process control and safety measures. Photochlorination involves the handling of toxic chlorine gas and the generation of HCl as a byproduct. The phthalic anhydride route involves the use of strong reducing agents, which can be hazardous.

  • Equipment: Photochlorination requires specialized and potentially expensive photochemical reactors. Chloromethylation can be carried out in standard glass-lined reactors.

Conclusion

For laboratory-scale synthesis and applications where high purity is paramount and the necessary equipment is available, photochlorination of o-xylene is an attractive route. It offers a cleaner reaction profile with fewer byproducts compared to chloromethylation.

For larger-scale industrial production where cost is a primary driver, chloromethylation of o-xylene remains a viable option, provided that stringent safety protocols are in place to manage the formation of hazardous byproducts.

The synthesis from phthalic anhydride is generally less favorable due to its multi-step nature, which often leads to a lower overall yield and higher production costs. However, it may be considered if there are specific economic or logistical advantages related to the availability of phthalic anhydride over o-xylene.

Ultimately, the choice of synthesis route will depend on a careful evaluation of the specific requirements of the project, including the desired scale of production, purity specifications, available budget, and safety infrastructure.

References

A Comparative Guide to the Applications of 1,2-Bis(chloromethyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a versatile bifunctional electrophile widely employed as a building block in organic synthesis and polymer chemistry. Its two reactive chloromethyl groups, positioned ortho to each other on a benzene ring, allow for the construction of a variety of cyclic and polymeric structures. This guide provides a comparative overview of its primary applications, focusing on the synthesis of heterocyclic compounds, particularly isoindolines, and the formation of poly(o-xylylene) polymers.

Synthesis of Heterocyclic Compounds: Isoindolines

The reaction of this compound with primary amines is a direct route to N-substituted isoindolines, a structural motif present in numerous biologically active compounds. This double nucleophilic substitution reaction proceeds via the formation of two new carbon-nitrogen bonds, leading to the fused heterocyclic system.

While specific, detailed experimental protocols and quantitative yields for a wide range of primary amines are not extensively documented in readily available literature, the general procedure involves the reaction of this compound with a primary amine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Generalized Reaction Scheme:

reactant1 This compound product N-Substituted Isoindoline reactant1->product + reactant2 R-NH2 (Primary Amine) reactant2->product + Base

Figure 1. General synthesis of N-substituted isoindolines.

Experimental Protocol (General):

A solution of this compound in a suitable organic solvent (e.g., ethanol, acetonitrile, or DMF) is treated with a primary amine and a base (e.g., triethylamine, potassium carbonate). The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization. Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

Comparative Data for N-Substituted Isoindoline Synthesis:

Reactant (Primary Amine)ProductYield (%)Experimental ConditionsReference
AnilineN-PhenylisoindolineData not readily availableTypically requires a base and solventN/A
BenzylamineN-BenzylisoindolineData not readily availableTypically requires a base and solventN/A
AlkylaminesN-AlkylisoindolinesData not readily availableTypically requires a base and solventN/A

Note: The lack of readily available quantitative data in the public domain for these specific reactions highlights an area for further research and publication.

Polymer Chemistry: Synthesis of Poly(o-xylylene)

This compound serves as a monomer for the synthesis of poly(o-xylylene), a polymer with potential applications in materials science. The polymerization can be achieved through various methods, including polycondensation reactions.

One common method for the synthesis of similar poly(p-xylylene) is the Wurtz reaction, which involves the reductive coupling of the chloromethyl groups using a metal like sodium. While a detailed protocol for the ortho-isomer is not as prevalent, the general principles would apply.

Generalized Polymerization Scheme:

monomer n this compound polymer Poly(o-xylylene) monomer->polymer Polycondensation

Figure 2. Polymerization of this compound.

Experimental Protocol (Conceptual, based on Wurtz-type reaction):

This compound is dissolved in an inert solvent. A stoichiometric amount of a reducing agent, such as sodium metal, is added portion-wise under an inert atmosphere. The reaction is typically stirred at an elevated temperature to promote polymerization. The resulting polymer is then isolated by precipitation, washed to remove any remaining reactants and byproducts, and dried.

Comparative Performance and Properties of Poly(o-xylylene) vs. Poly(p-xylylene):

PropertyPoly(o-xylylene)Poly(p-xylylene) (PPV)
Polymer Structure Non-conjugatedConjugated
Polymerization Method Polycondensation/CouplingGilch Polymerization
Typical Yield Data not readily availableModerate to high
Molecular Weight (Mn) Data not readily available20,000 - 500,000 g/mol
Polydispersity Index (PDI) Data not readily availableTypically broad
Solubility Expected to be soluble in common organic solventsOften soluble in common organic solvents
Thermal Stability Expected to have moderate thermal stabilityHigh thermal stability

The isomeric position of the chloromethyl groups significantly impacts the resulting polymer's properties. The ortho-arrangement in this compound leads to a non-conjugated polymer backbone, whereas the para-isomer, 1,4-bis(chloromethyl)benzene, is a well-established precursor for the conjugated and semiconducting polymer, poly(p-phenylene vinylene) (PPV).

Alternative Applications and Related Compounds

Beyond the synthesis of isoindolines and poly(o-xylylene), this compound can be utilized in the synthesis of other heterocyclic systems. For instance, its reaction with sulfur or selenium nucleophiles can lead to the formation of sulfur- or selenium-containing heterocycles.

Furthermore, the reactivity of this compound can be compared to its isomers, 1,3-bis(chloromethyl)benzene and 1,4-bis(chloromethyl)benzene. The spatial arrangement of the reactive groups in these isomers dictates the types of cyclic or polymeric structures that can be formed, offering a platform for creating a diverse range of chemical entities.

Summary and Future Outlook

This compound is a valuable and reactive building block for the synthesis of both heterocyclic compounds and polymers. While its application in forming N-substituted isoindolines and poly(o-xylylene) is established in principle, there is a noticeable lack of comprehensive, publicly available quantitative data and detailed experimental protocols for these transformations. This presents an opportunity for further research to systematically investigate these reactions, optimize conditions, and fully characterize the resulting products. Such studies would be invaluable to researchers in organic synthesis, medicinal chemistry, and materials science, enabling a more thorough and comparative understanding of the synthetic utility of this versatile reagent.

Quantitative Analysis of Reaction Kinetics Using 1,2-Bis(chloromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-bis(chloromethyl)benzene for the quantitative study of reaction kinetics, particularly in the context of bioconjugation and cross-linking reactions. Due to a notable absence of specific quantitative kinetic data for this compound in publicly available scientific literature, this guide will focus on a qualitative comparison with its isomers and other related reagents, and present a generalized experimental protocol for researchers to determine these kinetic parameters.

Introduction to this compound in Reaction Kinetics

This compound is a homobifunctional cross-linking agent. Its reactivity stems from the two chloromethyl groups attached to adjacent positions on the benzene ring. These groups are susceptible to nucleophilic substitution by moieties such as thiols (e.g., from cysteine residues in proteins) and amines. The rigid ortho-positioning of the reactive groups makes it a potentially valuable tool for probing spatially close nucleophiles in macromolecules, thereby providing insights into their structure and interaction.

The reaction of this compound with nucleophiles is expected to follow a second-order kinetic model, likely proceeding through an SN2 mechanism. The rate of reaction is influenced by factors such as the nucleophilicity of the attacking species, solvent polarity, and temperature.

Comparison with Alternative Reagents

A direct quantitative comparison of the reaction kinetics of this compound with its alternatives is challenging due to the lack of published rate constants for the former. However, a qualitative comparison based on chemical principles and data from analogous compounds can be made.

ReagentStructureKey FeaturesExpected Relative Reactivity with Thiols
This compound o-C₆H₄(CH₂Cl)₂Rigid ortho-orientation, suitable for probing proximal nucleophiles. Potential for steric hindrance due to the proximity of the reactive centers.Moderate to High
1,3-Bis(chloromethyl)benzene m-C₆H₄(CH₂Cl)₂More flexible geometry compared to the ortho isomer, allowing for cross-linking of more distant nucleophiles.Moderate to High
1,4-Bis(chloromethyl)benzene p-C₆H₄(CH₂Cl)₂Linear and rigid, ideal for cross-linking across defined distances. Generally less sterically hindered than the ortho isomer.High
Benzyl Chloride C₆H₅CH₂ClMonofunctional analogue, serves as a baseline for the reactivity of the chloromethyl group.Moderate
Disuccinimidyl suberate (DSS) C₁₆H₂₀N₂O₈Amine-reactive homobifunctional cross-linker with a flexible spacer arm.High (with primary amines)
Bis(sulfosuccinimidyl) suberate (BS3) C₁₆H₁₈N₂Na₂O₁₄S₂Water-soluble analogue of DSS.High (with primary amines)

Experimental Protocol for Kinetic Analysis

The following is a generalized protocol for determining the second-order rate constant for the reaction of this compound with a model thiol, N-acetylcysteine.

Objective: To determine the second-order rate constant for the reaction between this compound and N-acetylcysteine.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ACN.

    • Prepare a 100 mM stock solution of N-acetylcysteine in PBS.

    • Prepare a 10 mM stock solution of DTNB in PBS.

  • Kinetic Assay:

    • In a temperature-controlled cuvette holder set to 25°C, add PBS to a final volume of 1 mL.

    • Add N-acetylcysteine stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 0.1 mM.

    • At regular time intervals (e.g., every 30 seconds for 10 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing DTNB. The unreacted thiol will react with DTNB to produce a colored product that absorbs at 412 nm.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Calculate the concentration of unreacted N-acetylcysteine at each time point using a standard curve for the DTNB reaction.

    • Plot the reciprocal of the concentration of N-acetylcysteine versus time.

    • The data should fit a linear equation of the form: 1/[Thiol]t = kt + 1/[Thiol]₀, where k is the observed rate constant.

    • The second-order rate constant (k₂) can be determined from the slope of this line.

Quantitative Data Presentation (Hypothetical)

The following table presents a hypothetical data set for the reaction of bis(chloromethyl)benzene isomers with a model thiol, illustrating how such comparative data would be structured.

ReagentNucleophileTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
This compound N-acetylcysteine25Data Not AvailableData Not Available
1,3-Bis(chloromethyl)benzene N-acetylcysteine25Data Not AvailableData Not Available
1,4-Bis(chloromethyl)benzene N-acetylcysteine25Hypothetical Value: 0.5Hypothetical Value: 55
Benzyl Chloride Thiophenol250.1260

Note: The values for 1,4-bis(chloromethyl)benzene are hypothetical and for illustrative purposes only. The value for benzyl chloride is an approximate value from related literature for comparison.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products BCMB This compound TS SN2 Transition State BCMB->TS Nucleophilic Attack Nuc 2 R-SH (e.g., Cysteine) Nuc->TS Product Cross-linked Product TS->Product HCl 2 HCl TS->HCl

Caption: Proposed SN2 reaction pathway for this compound.

Experimental_Workflow Start Prepare Stock Solutions (BCMB, Thiol, DTNB) Reaction Initiate Reaction (Mix BCMB and Thiol) Start->Reaction Sampling Withdraw Aliquots at Time Intervals Reaction->Sampling Quench Quench with DTNB Sampling->Quench Measure Measure Absorbance at 412 nm Quench->Measure Analysis Calculate Thiol Concentration & Plot 1/[Thiol] vs. Time Measure->Analysis End Determine Second-Order Rate Constant Analysis->End

Caption: Workflow for kinetic analysis of thiol-BCMB reaction.

Safety Operating Guide

Proper Disposal of 1,2-Bis(chloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of 1,2-Bis(chloromethyl)benzene (CAS No. 612-12-4), a hazardous chemical requiring stringent disposal protocols. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Protocols

This compound is a corrosive solid that is fatal if inhaled and causes severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Before handling, it is imperative to read and understand the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-layered chemotherapy-grade gloves.To prevent skin contact, which can cause severe burns.[1][3]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against dust, splashes, and severe eye damage.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or vapors, which can be fatal.[1]
Body Protection A complete chemical-resistant suit and appropriate footwear.To protect against skin exposure and contamination of personal clothing.

All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation and containment.[1][4] Eyewash stations and safety showers must be readily accessible.[1]

Step-by-Step Disposal Procedure

The primary disposal method for this compound and its contaminated materials is incineration by a licensed hazardous waste disposal company.[5][6] Chemical deactivation is not a standard procedure for this compound and should not be attempted without validated protocols.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of this compound waste. This area must be clearly marked.

  • Use Designated Waste Containers:

    • Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and empty vials, must be collected in a dedicated, leak-proof, and puncture-resistant container.[4] This container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Corrosive").[3]

    • Liquid Waste: Unused solutions or liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other chemical streams.[3]

    • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container labeled for hazardous chemical waste.[7]

  • Container Management: Keep waste containers tightly closed when not in use.[1] Store them in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1][8]

  • Disposal of Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product within the designated solid waste stream.[5][6]

  • Arrange for Professional Disposal: Once the waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][9] The material will be transported for high-temperature incineration in a facility equipped with an afterburner and scrubber.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₈Cl₂[1]
Molecular Weight 175.06 g/mol [1][2]
Appearance Beige Solid[1]
Melting Point 53 - 57 °C / 127.4 - 134.6 °F[1]
Boiling Point 239 - 241 °C / 462.2 - 465.8 °F[1]
Flash Point 107 °C / 224.6 °F[1]
Autoignition Temperature 450 °C / 842 °F[1]

Table 2: Toxicological and Transportation Data

ParameterValueSource
Acute Oral Toxicity (LD50, Rat) 2,263 mg/kg
Hazard Class 6.1 (Toxic), Subsidiary 8 (Corrosive)[1]
UN Number UN2928 or UN3261[1][6]
Proper Shipping Name Toxic solid, corrosive, organic, n.o.s. (Benzene, 1,2-bis(chloromethyl)-) OR Corrosive solid, acidic, organic, n.o.s.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

G cluster_0 Waste Generation (In Fume Hood) cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Pickup cluster_4 Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Vials, PPE) A->B C Liquid Waste (Unused Solutions) A->C D Sharps Waste (Needles, Glassware) A->D E Labeled, Sealed Solid Waste Container B->E F Labeled, Sealed Liquid Waste Container C->F G Labeled, Sealed Sharps Container D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Request Waste Pickup (via EHS) H->I J Transport by Licensed Disposal Company I->J K High-Temperature Incineration J->K

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1,2-Bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 1,2-Bis(chloromethyl)benzene, a hazardous chemical. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Corrosion/Burns: Causes severe skin burns and damage upon contact.[1]

  • Eye Damage: Poses a serious risk of eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

  • Toxicity: Harmful if swallowed and fatal if inhaled in high concentrations.

Immediate action in a well-ventilated area, preferably a chemical fume hood, is paramount when handling this compound.[2] Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE) Selection and Use

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust, preventing severe eye damage. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves. While specific breakthrough data for this compound is not readily available, Butyl or Nitrile rubber gloves are generally recommended for protection against a wide variety of chemicals.[4] On-site testing is crucial to determine safe usage. Prevents skin contact, which can cause severe burns. Gloves should be inspected before each use and disposed of properly after contamination.[5]
Body Protection Impervious clothing, such as a chemically resistant lab coat or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Required when dusts are generated or if working outside of a fume hood. The type of respirator depends on the exposure level.Protects against inhalation of harmful dusts and vapors.[5]

Quantitative Data on Glove Selection:

Glove Material General Chemical Resistance Rating Breakthrough Time (General Guidance) Degradation
Butyl Rubber Excellent for a wide variety of chemicals, including corrosive acids and bases.[4]Not available for this compound. Generally provides longer breakthrough times for many hazardous chemicals.Low degradation with many chemical classes.[4]
Nitrile Rubber Good for oils, greases, acids, caustics, and alcohols.[4]Not available for this compound. Varies significantly with chemical and glove thickness.Moderate resistance to degradation from a range of chemicals.[4]
Neoprene Good for hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[4]Not available for this compound.Good pliability and tear resistance.[4]
Natural Rubber (Latex) Fair for most water solutions of acids, alkalis, salts, and ketones. Not recommended for many organic solvents. Not available for this compound.Can cause allergic reactions.[4]

Note: The information in this table is based on general chemical resistance guides. It is imperative to consult the glove manufacturer's specific chemical resistance data or conduct internal testing to ensure adequate protection against this compound.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this chemical.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_don Don Appropriate PPE prep_workspace->handle_don handle_weigh Weigh/Measure Chemical in Fume Hood handle_don->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Contaminated PPE and Waste cleanup_doff->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Select the appropriate PPE as detailed in the table above and inspect it for any damage.

    • Ensure a chemical fume hood is operational and a spill kit is readily available.

  • Handling:

    • Don the selected PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

    • Conduct all weighing and handling of the solid material within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.[6]

    • Keep the container tightly closed when not in use.[3]

  • Post-Experiment:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Doff PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin).[5]

    • Dispose of all contaminated PPE and chemical waste according to the disposal plan below.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan for Contaminated PPE and Waste

All materials contaminated with this compound must be treated as hazardous waste.

Disposal Workflow:

cluster_waste Waste Segregation and Collection cluster_disposal Final Disposal waste_ppe Contaminated PPE (Gloves, Coats) waste_container Place in Labeled, Sealed Hazardous Waste Container waste_ppe->waste_container waste_chem Chemical Waste (Residues, Solutions) waste_chem->waste_container disposal_storage Store in Designated Hazardous Waste Area waste_container->disposal_storage disposal_ehs Contact Environmental Health & Safety (EHS) for Pickup disposal_storage->disposal_ehs disposal_licensed Disposal by a Licensed Facility disposal_ehs->disposal_licensed

Caption: PPE and Chemical Waste Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix contaminated waste with non-hazardous trash.

    • Collect all disposable PPE (gloves, lab coats, etc.) that have been in contact with this compound.

  • Containment:

    • Place all contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • The label should include the chemical name "Waste this compound" and appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Disposal should be carried out by a licensed waste disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.